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  • Product: Gold bromide
  • CAS: 57485-08-2

Core Science & Biosynthesis

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Gold(III) Bromide Dimer This technical guide provides a comprehensive overview of the core chemical and physical properties of gold(III) bromide, with a focus on its dimeric form. The infor...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gold(III) Bromide Dimer

This technical guide provides a comprehensive overview of the core chemical and physical properties of gold(III) bromide, with a focus on its dimeric form. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in catalysis, synthesis, or as an analytical reagent.

Introduction

Gold(III) bromide, also known as auric bromide or gold tribromide, is an inorganic compound of gold and bromine.[1] While its empirical formula is AuBr₃, it predominantly exists as a planar, dimeric molecule with the molecular formula Au₂Br₆.[2][3][4][5] In this structure, two gold atoms are connected by two bridging bromine atoms.[3][6] This compound is a dark-red to black crystalline solid and is recognized for its strong Lewis acidity, which underpins its utility as a catalyst in various organic transformations.[3][4][5]

Molecular Structure and Properties

The structure of gold(III) bromide is analogous to other gold(III) trihalides.[6] The gold centers in the Au₂Br₆ dimer feature a square planar coordination geometry, with bond angles of approximately 90 degrees.[3][6] This dimeric arrangement is more stable than the hypothetical monomeric AuBr₃ form, a stability driven in part by the Jahn-Teller effect, which would otherwise distort the monomeric structure.[6] The dimer contains two types of gold-bromine bonds: shorter terminal bonds and longer bridging bonds.[6]

Quantitative Data

The key physicochemical properties of gold(III) bromide are summarized in the table below for easy reference and comparison.

PropertyValueReference
Empirical FormulaAuBr₃[1][3][4]
Molecular Formula (Dimer)Au₂Br₆[2][3]
Molecular Weight (AuBr₃)436.68 g/mol [1][4]
AppearanceDark-red to black crystalline solid[3]
Melting Point97.5 °C (decomposes at higher temperatures)[3][5]
Au-Br Bond Length Range2.42 to 2.51 Å[6]
SolubilitySlightly soluble in water[3]
Structural Diagram

The dimeric structure of gold(III) bromide is a critical aspect of its chemistry, influencing its reactivity and stability.

Synthesis_Workflow_1 Figure 2. Synthesis from Gold and Bromine start Start reactants Combine Gold (Au) and excess liquid Bromine (Br₂) start->reactants heat Heat reaction vessel to 140°C reactants->heat cool Cool to room temperature heat->cool remove_br Remove excess Br₂ under vacuum cool->remove_br product Obtain Au₂Br₆ remove_br->product Synthesis_Workflow_2 Figure 3. Synthesis via Halide Exchange start Start dissolve Dissolve Au₂Cl₆ in anhydrous solvent start->dissolve add_hbr Add excess Hydrobromic Acid (HBr) dissolve->add_hbr stir Stir mixture at room temperature add_hbr->stir remove_volatiles Remove solvent and HCl under vacuum stir->remove_volatiles product Obtain Au₂Br₆ remove_volatiles->product Anion_Formation Figure 4. Formation of [AuBr₄]⁻ Anion Au2Br6 Au₂Br₆ AuBr4_anion [AuBr₄]⁻ (Tetrabromidoaurate(III)) Au2Br6->AuBr4_anion + HBr HBr HBr (excess) HBr->AuBr4_anion

References

Exploratory

An In-depth Technical Guide to the Physical Properties of Auric Bromide

For Researchers, Scientists, and Drug Development Professionals Introduction Auric bromide, with the chemical formula AuBr₃, is a significant compound in the field of gold chemistry, finding applications as a catalyst in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auric bromide, with the chemical formula AuBr₃, is a significant compound in the field of gold chemistry, finding applications as a catalyst in various organic reactions.[1] Despite its utility, a comprehensive understanding of its physical properties is often dispersed across various sources. This technical guide consolidates the core physical characteristics of auric bromide, providing quantitative data, detailed experimental protocols, and visual representations of its structure and behavior to support research and development activities. This document focuses on the dimeric form, digold hexabromide (Au₂Br₆), which is the prevalent structure of the compound in the solid state.[2][3]

Core Physical Properties

Auric bromide is a dark-red to black crystalline solid.[3] A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValueNotes
Chemical Formula AuBr₃Empirical Formula
Molecular Formula Au₂Br₆Dimeric form
Molecular Weight 436.68 g/mol [1]For the monomeric unit
Appearance Dark-red to black crystalline solid[3]Can also appear as blackish needles or scarlet plates.[4]
Melting Point Decomposes at ~160-165 °CThe compound decomposes upon melting.
Solubility Slightly soluble in water and ethanol.[2]Aqueous solutions are intensely colored brownish-red.[4]
Density 5.92 g/mL[2]Experimentally determined value.
Crystal Structure Monoclinic[5]Space Group: P2₁/c[5]

Experimental Protocols

Synthesis of Auric Bromide (Au₂Br₆)

Two primary methods are employed for the synthesis of auric bromide.

a) Direct Bromination of Gold

This is the most common method for preparing auric bromide.[6]

  • Principle: Metallic gold is reacted with an excess of liquid bromine at an elevated temperature to form digold hexabromide.

  • Reaction: 2 Au + 3 Br₂ → Au₂Br₆[6]

  • Procedure:

    • Place finely divided gold powder in a sealed, heavy-walled glass tube.

    • Carefully add a stoichiometric excess of liquid bromine to the tube.

    • Seal the tube and heat it to 140 °C.[6]

    • Maintain the temperature for a sufficient period to ensure complete reaction. The reaction time can be extended to 48 hours to improve the yield.

    • After cooling, the excess bromine can be removed by gentle heating under a vacuum.

b) Halide Exchange Reaction

This method involves the reaction of gold(III) chloride with hydrobromic acid.[6]

  • Principle: The chloride ligands in digold hexachloride are replaced by bromide ions from hydrobromic acid.

  • Reaction: Au₂Cl₆ + 6 HBr → Au₂Br₆ + 6 HCl[6]

  • Procedure:

    • Dissolve digold hexachloride (Au₂Cl₆) in a suitable organic solvent.

    • Add a stoichiometric amount of concentrated hydrobromic acid to the solution.

    • Stir the reaction mixture at room temperature.

    • The product, auric bromide, can be isolated by removal of the solvent and byproduct (HCl) under reduced pressure.

Determination of Melting Point and Decomposition Temperature

The melting point of auric bromide is more accurately described as a decomposition temperature. This can be determined using Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

  • Principle: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition by a loss of mass. DSC measures the heat flow into or out of a sample as it is heated, showing an endothermic peak at the melting point, which for AuBr₃ coincides with decomposition.

  • TGA Protocol (Illustrative):

    • Place a small, accurately weighed sample (5-10 mg) of auric bromide in an alumina (B75360) crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

    • The onset of mass loss in the TGA curve indicates the beginning of decomposition. Gold protobromide (AuBr) is formed upon heating the tribromide to about 140 °C.[4]

  • DSC Protocol (Illustrative):

    • Place a small, accurately weighed sample (2-5 mg) of auric bromide in a sealed aluminum pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample from room temperature to 200 °C at a controlled rate, for example, 10 °C/min.

    • An endothermic peak will be observed, the onset of which corresponds to the melting and decomposition temperature.

Determination of Density

Gas pycnometry is a suitable method for determining the density of a solid material like auric bromide, especially in powdered form.

  • Principle: This technique measures the volume of a solid by displacing an inert gas (typically helium) in a calibrated chamber. The density is then calculated from the measured volume and the mass of the sample.

  • Procedure:

    • Accurately weigh a sample of dry auric bromide powder.

    • Place the sample in the pycnometer's sample chamber.

    • The instrument will then automatically purge the chamber with helium gas to remove any adsorbed atmospheric gases.

    • The analysis is performed by pressurizing the sample chamber with helium and then expanding the gas into a reference chamber of known volume.

    • By measuring the pressure difference, the instrument calculates the volume of the sample.

    • The density is then calculated using the formula: Density = Mass / Volume.

Visualizations

Molecular Structure of Digold Hexabromide (Au₂Br₆)

Auric bromide exists as a dimer, Au₂Br₆, with two bridging bromine atoms connecting the two gold centers. Each gold atom is in a square planar coordination environment.

Caption: Dimeric structure of digold hexabromide (Au₂Br₆).

Synthesis and Decomposition Pathways

The following diagram illustrates the primary synthesis routes and the thermal decomposition pathway of auric bromide.

AuricBromide_Pathways Au Gold (Au) Heat_synthesis 140 °C Br2 Bromine (Br₂) Au2Cl6 Digold Hexachloride (Au₂Cl₆) Au2Br6 Auric Bromide (Au₂Br₆) Au2Cl6->Au2Br6 Halide Exchange HBr Hydrobromic Acid (HBr) HBr->Au2Br6 Halide Exchange Heat_decomposition ~140-165 °C AuBr Aurous Bromide (AuBr) Heat_synthesis->Au2Br6 Direct Bromination Heat_decomposition->AuBr Thermal Decomposition

Caption: Synthesis and decomposition pathways of auric bromide.

References

Foundational

A Theoretical Deep-Dive into Gold Halide Bonding: A Guide for Researchers

Abstract: The nature of the bonding in gold halide complexes is a cornerstone of modern organometallic chemistry, with profound implications for catalysis, materials science, and medicinal chemistry. The unique propertie...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The nature of the bonding in gold halide complexes is a cornerstone of modern organometallic chemistry, with profound implications for catalysis, materials science, and medicinal chemistry. The unique properties of gold, heavily influenced by relativistic effects, give rise to complex bonding characteristics that defy simple covalent or ionic descriptions. This technical guide provides an in-depth exploration of the theoretical studies on gold halide bonding, summarizing key computational methodologies, quantitative data, and the intricate interplay of electronic effects that govern the stability and reactivity of these compounds. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles that drive the utility of gold halides in various scientific domains.

The Fundamental Nature of the Gold-Halide Bond

The interaction between gold and halogen atoms is a sophisticated blend of covalent and ionic character, significantly modulated by the unique electronic structure of gold. Theoretical studies have been instrumental in dissecting the components of this bond, moving beyond classical models to incorporate quantum mechanical phenomena.

Covalent and Ionic Contributions: σ-Donation and π-Backdonation

Computational analyses, particularly Density Functional Theory (DFT), have elucidated the electronic interactions within gold halide complexes. The bonding is primarily characterized by a σ-donation from the halide ligand to the gold(I) center.[1] Concurrently, there is an element of electron back-donation from the d-orbitals of Au⁺ to the ligand, which strengthens the coordinate bond.[1] The degree of covalency is substantial and plays a crucial role in the stability of these complexes. For instance, in the AuCl₂⁻ complex, the covalent contribution is significant, though less pronounced than in gold-cyanide or gold-thiosulfate bonds.[1]

Energy Decomposition Analysis (EDA) is a key computational tool used to partition the total interaction energy into distinct physical components: electrostatic interaction, Pauli repulsion, and orbital interaction. Studies on various gold(I) complexes, including AuCl₂⁻, show that the orbital interaction term is a major contributor to the bond energy, underscoring the covalent nature of the Au-X bond.[1]

bonding_components cluster_gold Gold (Au) cluster_halide Halide (X) cluster_effects Dominant Effects Au Au d-orbitals X_p Halide p-orbitals Au->X_p π-Backdonation (M→L) Bond Au-X Bond Au->Bond Modulates strength Au_s Au s/p orbitals Au_s->Bond Forms σ-bond X_p->Au_s σ-Donation (L→M) Relativity Relativistic Effects (s-orbital contraction, d-orbital expansion) Relativity->Au Relativity->Au_s

The Crucial Role of Relativistic Effects

For heavy elements like gold, the velocity of inner-shell electrons approaches a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in any accurate theoretical description.[2] These effects cause a contraction and energetic stabilization of the 6s orbital and an expansion and destabilization of the 5d orbitals.[2][3]

This relativistic rearrangement has profound consequences for gold halide bonding:

  • Bond Contraction and Stabilization: Relativistic effects generally lead to shorter and stronger bonds for many gold compounds.[4] However, the nature of the ligand is critical. For highly electronegative ligands like fluoride, relativistic effects can lead to bond destabilization.[4][5]

  • Enhanced Lewis Acidity: The relativistically lowered energy of the 6s orbital makes gold(I) a potent Lewis acid, readily accepting electron density from halide ligands.

  • Aurophilicity: The contraction of the 6s orbital and expansion of the 5d orbitals contribute to the phenomenon of aurophilicity, where weak attractive interactions form between closed-shell Au(I) centers in the solid state.[3] This interaction, with a strength of 7–12 kcal/mol, is comparable to a hydrogen bond.[3]

Key Theoretical and Computational Methodologies

A variety of computational techniques are employed to model gold halide bonding accurately. These methods provide the framework for calculating geometries, energies, and electronic properties.

Computational Protocols

The accurate theoretical treatment of gold complexes requires careful selection of computational methods and basis sets that account for both electron correlation and relativistic effects.

  • Density Functional Theory (DFT): This is the most widely used method for studying gold complexes due to its favorable balance of accuracy and computational cost.

    • Functionals: A range of functionals are used, from hybrid functionals like B3LYP to meta-hybrids and range-separated functionals, depending on the specific property being investigated.[1][6]

    • Basis Sets: For gold, effective core potentials (ECPs) such as the Los Alamos National Laboratory 2-electron double-ζ (LANL2DZ) are commonly used to replace core electrons and implicitly include scalar relativistic effects. All-electron basis sets are used for lighter atoms like halogens.

  • Ab Initio Methods: For higher accuracy, particularly for benchmarking DFT results, wave function-based methods are used.

    • Coupled Cluster (CC): The CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations) is often considered the "gold standard" for its high accuracy in calculating energies, though it is computationally expensive.[7]

  • Bond Analysis Techniques: To interpret the results of quantum chemical calculations, several analysis methods are employed:

    • Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and orbital interactions between the gold center and halide ligands.[1]

    • Energy Decomposition Analysis (EDA): Decomposes the interaction energy into physically meaningful terms like electrostatic, Pauli repulsion, and orbital contributions.[1][6]

    • Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to characterize the nature of the chemical bond (e.g., covalent vs. ionic).[8]

    • Electron Localization Function (ELF): Maps the spatial localization of electron pairs, providing insights into bonding patterns.[1]

computational_workflow start Define System (e.g., [L-Au-Cl]) setup Select Method - DFT Functional (e.g., B3LYP) - Basis Set (e.g., LANL2DZ for Au) start->setup geom_opt Geometry Optimization & Frequency Calculation setup->geom_opt energy_calc Single-Point Energy (e.g., CCSD(T) for high accuracy) geom_opt->energy_calc analysis Bonding Analysis - NBO - EDA - QTAIM / ELF geom_opt->analysis Use optimized geometry energy_calc->analysis results Interpret Results - Bond Energies - Orbital Interactions - Reaction Barriers analysis->results

Quantitative Analysis of Gold-Halide Interactions

Theoretical studies provide valuable quantitative data that characterize the strength and nature of gold-halide bonds and their influence on reactivity.

Bond Properties and Stability

The stability of gold halide complexes can be compared with other gold-ligand systems. DFT calculations and experimental data show a clear trend in stability, which correlates with the degree of covalency in the Au-ligand bond.[1]

Table 1: Stability and Bonding Characteristics of Au(I) Complexes

Complex Stability Constant (log β₂) Standard Reduction Potential (V) Au-Ligand Bond Character
Au(CN)₂⁻ 38.3 -0.60 Highly Covalent[1]
Au(S₂O₃)₂³⁻ 26.0 +0.15 Covalent[1]
Au[SC(NH₂)₂]₂⁺ 22.0 +0.38 Covalent[1]
Au(SCN)₂⁻ 17.5 +0.66 Covalent[1]
AuCl₂⁻ 9.7 +1.15 Significant Covalency [1]

Data sourced from reference[1].

Aurophilic Interactions

In the solid state, linear gold(I) halide complexes often arrange themselves to facilitate Au···Au interactions, a phenomenon known as aurophilicity.[9] These interactions, while weaker than covalent bonds, are crucial in determining crystal packing and can influence the photophysical properties of the material.[10][11]

Table 2: Typical Properties of Aurophilic Interactions

Property Typical Value Description
Interaction Energy 7 - 12 kcal/mol Comparable in strength to a hydrogen bond.[3][8]
Au···Au Distance ~3.0 Å Shorter than the sum of the van der Waals radii (~3.32 Å).[3]

| Relativistic Contribution | ~28% | A significant portion of the binding energy is attributed to relativistic effects.[3] |

Halogen Bonding in Gold Halide Chemistry

A fascinating aspect of gold halide chemistry is its interplay with halogen bonding—a non-covalent interaction where a halogen atom acts as an electrophilic species. This has been exploited as a novel strategy for activating gold catalysts.

Silver-Free Activation of Gold Catalysts

Traditionally, catalytically active [L-Au]⁺ species are generated from precatalysts like [L-Au-Cl] by abstracting the chloride with a silver salt.[12][13] This generates silver halide waste. Recent studies have demonstrated that strong halogen bond donors (XBDs) can be used as an alternative, sustainable method to abstract the halide and activate the gold catalyst.[12][14] This process is efficient for both gold(I) and gold(III) complexes.[12]

activation_workflow cluster_traditional Traditional Silver-Salt Activation cluster_xb Halogen Bond (XB) Activation AuCl_Ag [L-Au-Cl] Precatalyst Active_Ag [L-Au]⁺BF₄⁻ Active Catalyst AuCl_Ag->Active_Ag + Ag⁺ Ag_Salt Ag⁺BF₄⁻ AgCl AgCl Waste Active_Ag->AgCl Forms AuCl_XB [L-Au-Cl] Precatalyst XBD XB Donor (e.g., Iodolium) Intermediate [L-Au---Cl---XBD] Intermediate Complex Active_XB [L-Au]⁺[Cl-XBD]⁻ Active Catalyst Recycle Catalyst & Activator Recyclable

Computational studies have been vital in understanding this mechanism, showing that the halogen bond donor interacts with the chloride ligand, weakening the Au-Cl bond and facilitating its cleavage.[12] The efficiency of this activation depends on the strength of the halogen bond donor.

Table 3: Relative Reaction Rates for Gold(I) Catalyst Activation

Gold(I) Catalyst Halogen Bond Activator Relative Rate (k_rel)
JohnPhosAuCl (1) Iodolium salt (9) 1.0
BINAP(AuCl)₂ (2) Iodolium salt (9) 0.2
IMesAuCl (3) Iodolium salt (9) 2.5
IPrAuCl (5) Iodolium salt (9) 1.9

Relative rates for a cyclopropanation reaction after 60 min at 25 °C. Data extracted from reference[12].

Implications for Drug Development

The theoretical understanding of gold halide bonding is highly relevant to medicinal chemistry. Gold(I) and gold(III) complexes are explored as potential therapeutic agents, particularly as anticancer and antimicrobial drugs. The stability of the Au-X bond, the overall charge of the complex, and its potential to engage in non-covalent interactions are critical factors that determine bioavailability, cellular uptake, and interaction with biological targets like proteins and DNA. Computational modeling allows for the rational design of gold-based drugs with tailored stability and reactivity profiles, optimizing their therapeutic potential while minimizing off-target toxicity.

Summary and Outlook

Theoretical and computational chemistry provides indispensable tools for deciphering the intricate nature of gold halide bonding. The interplay of covalency, ionicity, and dominant relativistic effects creates a unique bonding paradigm that governs the structure, stability, and reactivity of these important compounds. Methodologies like DFT, coupled with sophisticated bond analysis techniques, have moved the field beyond qualitative descriptions to quantitative predictions. The application of this theoretical framework to understand and design novel catalytic systems, such as the halogen-bond-activated gold catalysts, showcases the power of theory in solving practical chemical challenges. Future research will likely focus on developing more accurate and efficient computational models to tackle larger, more complex systems, further bridging the gap between theoretical insights and the development of new catalysts, materials, and therapeutic agents.

References

Exploratory

Relativistic Effects in Gold Halide Compounds: A Technical Guide for Researchers

[An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals] Abstract The chemistry of gold is profoundly influenced by relativistic effects, a consequence of its high nuclear charge. The...

Author: BenchChem Technical Support Team. Date: December 2025

[An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals]

Abstract

The chemistry of gold is profoundly influenced by relativistic effects, a consequence of its high nuclear charge. These effects, which include the contraction of the 6s orbital and the expansion of the 5d orbitals, are not mere theoretical curiosities but have tangible and significant consequences for the properties and reactivity of gold compounds. This is particularly evident in the case of gold halides, where relativistic effects dictate bond lengths, dissociation energies, redox stability, and ultimately, their utility in fields ranging from catalysis to medicine. This technical guide provides a comprehensive overview of relativistic effects in gold halide compounds, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and visualizes important reaction pathways.

The Core of Relativistic Effects in Gold Chemistry

For heavy elements like gold (Z=79), the velocity of inner-shell electrons approaches a significant fraction of the speed of light. This necessitates a relativistic treatment of their electronic structure. The primary consequences for gold are:

  • Contraction and Stabilization of the 6s Orbital: The relativistic mass increase of the 6s electrons causes them to be drawn closer to the nucleus, resulting in a smaller atomic radius and a significant stabilization of this orbital. This effect is a major contributor to gold's high electronegativity, which is comparable to that of iodine.

  • Expansion and Destabilization of the 5d Orbitals: The contracted s and p orbitals more effectively shield the d and f orbitals from the nuclear charge. This, combined with indirect relativistic effects, leads to an expansion and destabilization of the 5d orbitals. This reduced energy gap between the 5d and 6s orbitals is responsible for the characteristic yellow color of gold, as it allows for the absorption of blue light.[1][2]

  • Aurophilicity: The strong relativistic contraction of the 6s orbital contributes to the phenomenon of aurophilicity, a tendency for gold(I) centers to form weak, attractive interactions with each other, which can influence the supramolecular chemistry of gold compounds.

These fundamental relativistic effects have a cascading impact on the chemical behavior of gold, influencing its preferred oxidation states, bond strengths, and reactivity patterns, which will be explored in the context of its halide compounds.

Quantitative Data on Gold Halide Compounds

The influence of relativistic effects on the properties of gold halides is most clearly demonstrated through quantitative data on their molecular structures and bond energies. The following tables summarize experimental and computational data for various gold halide species.

Table 1: Bond Lengths of Monomeric and Dimeric Gold(I) and Gold(III) Halides (in Å)

CompoundAu-X Bond Length (Å)MethodReference
AuF1.919CCSD(T)[3]
AuCl2.239CCSD(T)[3]
AuBr2.370CCSD(T)[3]
AuI2.559CCSD(T)[3]
Au2Cl22.25 (terminal), 2.65 (bridging)CCSD(T)[3]
Au2Br22.38 (terminal), 2.78 (bridging)CCSD(T)[3]
Au2I22.56 (terminal), 2.97 (bridging)CCSD(T)[3]
AuF31.95 (in KAuF4)X-ray[4]
AuCl32.25 (terminal), 2.34 (bridging)CCSD(T)[3]
AuBr32.40 (terminal), 2.48 (bridging)CCSD(T)[3]
AuI32.62 (terminal), 2.69 (bridging)CCSD(T)[3]
Au2Cl62.24 (terminal), 2.33 (bridging)X-ray
Au2Br62.39 (terminal), 2.47 (bridging)X-ray[4]

Table 2: Bond Dissociation Energies of Gold(I) Halides (in kcal/mol)

MoleculeBond Dissociation Energy (kcal/mol)MethodReference
AuF73.8CCSD(T)
AuCl73.4CCSD(T)
AuBr64.6CCSD(T)
AuI54.5CCSD(T)

Experimental Protocols

Synthesis of Gold(I) Halides

3.1.1. Synthesis of Gold(I) Chloride (AuCl)

Gold(I) chloride can be prepared by the thermal decomposition of gold(III) chloride.

  • Procedure:

    • Place anhydrous gold(III) chloride (AuCl3) in a glass tube.

    • Heat the tube to 185 °C in a furnace under a slow stream of dry air for 12 hours.[5]

    • The color of the solid will change from red-brown (AuCl3) to citron-yellow, indicating the formation of AuCl.

    • Cool the tube to room temperature under a dry atmosphere. The resulting product is AuCl. Note that water will disproportionate AuCl into metallic gold and AuCl3.[5]

Synthesis of Gold(III) Halides

3.2.1. Synthesis of Gold(III) Chloride (AuCl3)

Gold(III) chloride is commonly synthesized by the direct chlorination of gold metal.

  • Procedure:

    • Place finely divided gold powder in a quartz tube.

    • Heat the tube to 300 °C while passing a stream of pure, dry chlorine gas over the gold.[5]

    • The gold(III) chloride will sublime and deposit in the cooler part of the tube as red crystals.

    • Alternatively, dissolve gold in aqua regia (a mixture of nitric acid and hydrochloric acid) and carefully evaporate the solution to dryness at a temperature not exceeding 120 °C to obtain chloroauric acid (HAuCl4).[6]

    • Further heating of HAuCl4 at 200 °C will yield red crystals of AuCl3.[6]

3.2.2. Synthesis of Gold(III) Bromide (AuBr3)

Gold(III) bromide can be prepared by direct bromination of gold or through a halide exchange reaction.

  • Procedure 1: Direct Bromination [4]

    • Place gold powder in a sealed tube with excess liquid bromine.

    • Heat the tube to 140 °C. The reaction will yield the dimeric form, Au2Br6.

  • Procedure 2: Halide Exchange [4]

    • React gold(III) chloride (Au2Cl6) with hydrobromic acid (HBr).

    • The reaction will produce Au2Br6 and hydrochloric acid (HCl).

Purification of Gold Halides

Purification of gold halides often involves removing unreacted gold or other impurities.

  • For Gold(III) Bromide:

    • Add pure Br2 to the crude dark powder in a stoppered container.

    • Warm slightly and shake for approximately 48 hours, keeping it away from light.

    • Remove the stopper and place the container over NaOH until the excess Br2 has been removed (48-60 hours). Bright yellow needles of the tribromide will be obtained.[7]

Characterization Techniques

3.4.1. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of gold halide compounds.

  • Crystal Growth: Crystals of gold halide complexes are typically grown by slow evaporation of a saturated solution or by vapor diffusion.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

    • The diffractometer, equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect diffraction data as the crystal is rotated.[5]

    • Data collection strategy is optimized to ensure high completeness and redundancy of the data.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to obtain a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.[8]

3.4.2. NMR Spectroscopy

While 197Au NMR is challenging due to its quadrupolar nucleus, 31P NMR is a powerful tool for characterizing gold halide complexes with phosphine (B1218219) ligands.

  • Sample Preparation: Samples are typically prepared by dissolving the gold phosphine halide complex in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • 31P NMR Parameters:

    • The 31P NMR spectrum is typically recorded with proton decoupling.

    • Chemical shifts are referenced to an external standard of 85% H3PO4.[9]

    • Coordination of the phosphine ligand to the gold center results in a downfield shift of the 31P signal compared to the free phosphine.[9][10]

Signaling Pathways and Catalytic Cycles

Relativistic effects in gold halides significantly influence their catalytic activity and interactions with biological systems.

Gold-Catalyzed Hydroamination of Alkynes

Cationic gold(I) complexes, often generated in situ from gold(I) chloride precursors, are excellent catalysts for the hydroamination of alkynes. The relativistic effects enhance the Lewis acidity of the gold center, facilitating the activation of the alkyne.

hydroamination cluster_0 Catalytic Cycle Au(I)-L [L-Au]+ pi-Complex π-Complex Au(I)-L->pi-Complex + Alkyne Alkyne R-C≡C-R' Amine R''2NH Product Enamine/Imine Vinyl-Au Vinylgold Intermediate pi-Complex->Vinyl-Au + R''2NH (Nucleophilic Attack) Protonolysis Protodeauration Vinyl-Au->Protonolysis + H+ Protonolysis->Au(I)-L - Product

Caption: Catalytic cycle for gold(I)-catalyzed hydroamination of alkynes.

Inhibition of Thioredoxin Reductase by Gold Compounds

A key mechanism of action for many gold-based drugs is the inhibition of the selenoenzyme thioredoxin reductase (TrxR), which is crucial for cellular redox balance. Gold(I) compounds, often containing or forming species with halide ligands, are potent inhibitors of TrxR. The high affinity of the soft gold(I) center for the even softer selenocysteine (B57510) residue in the active site of TrxR is a direct consequence of relativistic effects.

TrxR_inhibition cluster_1 Thioredoxin Reductase Inhibition Au_drug Gold(I) Compound (e.g., Auranofin) Inhibited_TrxR Inhibited TrxR (Au-Se bond) Au_drug->Inhibited_TrxR TrxR_active Active TrxR (with Selenocysteine) TrxR_active->Inhibited_TrxR Inhibition ROS Increased ROS (Oxidative Stress) Inhibited_TrxR->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of thioredoxin reductase inhibition by gold compounds.

Implications for Drug Development

The unique properties of gold, shaped by relativistic effects, make it an attractive element for the design of therapeutic agents. Gold compounds have a long history in the treatment of rheumatoid arthritis and are now being extensively investigated as anticancer agents.[9][11]

The halide ligands in gold complexes are not merely spectators; they play a crucial role in tuning the electronic properties and reactivity of the gold center. The nature of the halide can influence the stability of the complex, its lipophilicity (and thus cellular uptake), and its ligand exchange kinetics. For instance, in a series of gold(III) complexes, the cytotoxicity was found to be dependent on the halide ligand.[12]

The design of future gold-based drugs can leverage a deeper understanding of relativistic effects. For example, computational methods that accurately model these effects can be used to predict the stability and reactivity of new gold halide complexes.[13] By systematically varying the halide and other ancillary ligands, it is possible to fine-tune the electronic structure of the gold center to optimize its interaction with biological targets like thioredoxin reductase.[9][11] The preference of gold for soft donor atoms like sulfur and selenium, which is enhanced by relativistic effects, is a key consideration in targeting proteins with cysteine or selenocysteine residues.[11]

Conclusion

Relativistic effects are central to understanding the chemistry of gold halide compounds. They are responsible for many of the unique properties of gold and have a profound impact on the structure, stability, and reactivity of its halide complexes. For researchers in catalysis and drug development, an appreciation of these effects is essential for the rational design of new gold-based technologies. The interplay between the relativistically-influenced gold center and the properties of the halide ligands offers a rich area for further exploration and exploitation.

References

Foundational

Solubility of Gold Bromides in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of gold(I) bromide (AuBr) and gold(III) bromide (AuBr₃) in organic solvents. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gold(I) bromide (AuBr) and gold(III) bromide (AuBr₃) in organic solvents. Due to a notable scarcity of published quantitative data, this document summarizes the available qualitative and quantitative information and presents detailed experimental protocols for the systematic determination of solubility, enabling researchers to generate critical data for their specific applications.

Introduction

Gold halides are increasingly utilized as catalysts and reagents in a variety of organic transformations, including C-C and C-heteroatom bond formation.[1] The efficiency and reproducibility of these reactions are intrinsically linked to the solubility of the gold catalyst in the reaction medium. A thorough understanding of the solubility of gold bromides in different organic solvents is therefore crucial for reaction optimization, process development, and the synthesis of novel therapeutic agents. This guide addresses the current knowledge gap by consolidating available data and providing actionable protocols for its expansion.

Solubility of Gold(I) Bromide (AuBr)

Table 1: Solubility of Gold(I) Bromide (AuBr)

SolventTemperature (°C)Molar Solubility (mol/L)Solubility ( g/100 mL)KspCitation
Water09.83 x 10⁻⁶2.72 x 10⁻⁴9.66 x 10⁻¹¹[5]
Water1004.51 x 10⁻⁴1.25 x 10⁻²2.03 x 10⁻⁷[5]

Solubility of Gold(III) Bromide (AuBr₃)

Gold(III) bromide is a dark-red to black crystalline solid that exists as a dimer (Au₂Br₆).[6] It is generally described as being soluble in polar organic solvents. However, specific quantitative data remains largely unreported.

Table 2: Qualitative Solubility of Gold(III) Bromide (AuBr₃)

SolventSolubility DescriptionCitation
WaterSlightly soluble[6]
EthanolSlightly soluble
Polar Organic SolventsSoluble
Dimethyl Sulfoxide (DMSO)A related compound, gold chloride, has a reported solubility of 5 g/100 g in DMSO. This suggests AuBr₃ may also be soluble in this solvent.[7][8]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of gold bromides in organic solvents.

Gravimetric Method

This method is a reliable and straightforward approach for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solid by evaporating the solvent and weighing the residue.

Materials and Equipment:

  • Gold bromide (AuBr or AuBr₃)

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Vials with screw caps

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of gold bromide to a vial containing a known volume of the organic solvent.

  • Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to rest at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the gold bromide.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried gold bromide residue.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of supernatant withdrawn (mL)] x 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb light in the UV-Vis spectrum and is particularly useful for determining low solubilities.

Materials and Equipment:

  • Gold bromide (AuBr or AuBr₃)

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the gold bromide in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Sample Preparation for Analysis: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

    Solubility (mol/L) = Concentration of diluted sample (mol/L) x (Volume of diluted sample / Volume of supernatant taken)

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gravimetric_Solubility_Determination cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess AuBr(x) to solvent B Equilibrate at constant T (e.g., 24-48h) A->B C Settle undissolved solid B->C D Withdraw known volume of supernatant via filter C->D E Evaporate solvent from pre-weighed container D->E F Weigh dried residue E->F G Calculate solubility (g/100 mL) F->G

Caption: Workflow for Gravimetric Solubility Determination.

UVVis_Solubility_Determination cluster_calib Calibration cluster_sat_sol Saturated Solution cluster_measurement Measurement cluster_final_calc Final Calculation A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Generate calibration curve (Absorbance vs. Concentration) B->C G Determine concentration from calibration curve C->G D Prepare saturated solution (as in gravimetric method) E Withdraw and dilute supernatant D->E F Measure absorbance of diluted sample E->F F->G H Calculate solubility, accounting for dilution G->H

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

The solubility of gold bromides in organic solvents is a critical parameter for their application in organic synthesis and drug development, yet there is a significant lack of quantitative data in the public domain. This guide has consolidated the available information and provided detailed, robust experimental protocols for the determination of this vital property. By employing the gravimetric and UV-Vis spectrophotometric methods outlined, researchers can systematically generate the necessary solubility data to advance their work with gold-catalyzed reactions. The continued investigation and reporting of these solubilities will be of great benefit to the scientific community.

References

Exploratory

The Jahn-Teller Effect in the Gold(III) Bromide Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of the structural and electronic properties of gold(III) bromide, with a specific focus on the relevan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and electronic properties of gold(III) bromide, with a specific focus on the relevance of the Jahn-Teller effect. While the classic Jahn-Teller distortion is not observed in the ground state of the d⁸ gold(III) ion in a perfectly octahedral environment, the pronounced preference for a square planar geometry in its solid-state structure can be understood as an extreme manifestation of the same underlying principles. This guide will explore the theoretical background, present key structural data, outline experimental methodologies for characterization, and provide a visual representation of the electronic consequences of this geometry.

The Jahn-Teller Theorem: A Foundation for Structural Distortion

The Jahn-Teller theorem is a fundamental concept in coordination chemistry that states any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy, thereby lowering the overall energy of the system. This distortion is most significant when the degenerate orbitals are the e_g set (d_z² and d_x²-y²) in an octahedral complex, as these orbitals point directly towards the ligands.

For an octahedral complex, strong Jahn-Teller distortions are predicted for electron configurations with an odd number of electrons in the e_g orbitals, such as high-spin d⁴, low-spin d⁷, and d⁹ configurations. Conversely, configurations with zero, two, or four electrons in the e_g orbitals, such as d⁸, are not expected to exhibit a first-order Jahn-Teller effect because their ground states are non-degenerate.

Gold(III): A d⁸ Ion in a Square Planar World

Gold(III) possesses a d⁸ electronic configuration. In a hypothetical high-spin octahedral field, the electron configuration would be (t₂g)⁶(eg)², with one electron in the d_z² and one in the d_x²-y² orbital. This results in a non-degenerate ³A₂g ground state, precluding a classic Jahn-Teller distortion.

However, gold(III), as a heavy 5d element, experiences a very large ligand field splitting energy, strongly favoring a low-spin configuration. In a low-spin octahedral environment, the configuration would be (t₂g)⁶(eg)⁰, which is also electronically non-degenerate. Despite the absence of a formal ground-state degeneracy, d⁸ metal ions, particularly those in the 4d and 5d series, show a profound tendency to form four-coordinate square planar complexes. This can be conceptualized as an extreme tetragonal distortion of an octahedron, where the two axial ligands are removed to an infinite distance. The significant energetic stabilization of the d_z² orbital in the absence of axial ligands is the primary driving force for this structural preference.

The Structure of Gold(III) Bromide (Au₂Br₆)

In the solid state, gold(III) bromide does not exist as a simple monomeric AuBr₃ unit. Instead, it forms a planar dimer, Au₂Br₆. In this structure, each gold(III) center is coordinated to four bromine atoms in a slightly distorted square planar geometry. Two bromine atoms act as bridging ligands between the two gold centers, while the other two are in terminal positions.

Quantitative Structural Data

The precise molecular geometry of Au₂Br₆ has been determined by single-crystal X-ray diffraction. The key structural parameters are summarized below.

ParameterValue
Bond Lengths
Au-Br (terminal)2.40 Å
Au-Br (bridging)2.58 Å
Bond Angles
Br(terminal)-Au-Br(terminal)92.8°
Br(bridging)-Au-Br(bridging)87.2°
Au-Br(bridging)-Au92.8°

Data sourced from the crystallographic study by Lörcher and Strähle (1975).

The data clearly shows two distinct types of gold-bromine bonds: shorter terminal bonds and significantly longer bridging bonds. The bond angles around the gold atom deviate slightly from the ideal 90° of a perfect square planar geometry.

Theoretical Insights: The Hypothetical Monomeric AuBr₃

While AuBr₃ dimerizes in the solid state, theoretical calculations on the hypothetical gas-phase monomer provide intriguing insights. These calculations predict that a monomeric AuBr₃ molecule would indeed be subject to a Jahn-Teller distortion. The predicted geometry is not a perfect trigonal planar structure but rather a T-shaped molecule with one long and two short gold-bromine bonds. This theoretical distortion underscores the inherent electronic driving forces for symmetry reduction, even in the absence of a crystal lattice.

Visualizing the Energetics: d-Orbital Splitting

The energetic advantage of the square planar geometry for a d⁸ ion like gold(III) is best understood by examining the splitting of the d-orbitals as an octahedral complex is tetragonally distorted.

Caption: d-orbital splitting for a d⁸ ion from a spherical field to an octahedral field and finally to a square planar field.

In a square planar geometry, the eight d-electrons fill the lower energy d_xz, d_yz, d_z², and d_xy orbitals, leaving the high-energy d_x²-y² orbital empty. This arrangement is highly stable and explains the prevalence of this geometry for gold(III) and other d⁸ metal complexes.

Experimental Protocols for Structural Characterization

The determination of the structure and electronic properties of gold(III) bromide and related complexes relies on several key analytical techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of Au₂Br₆ are grown, typically by slow evaporation of a suitable solvent or by vapor sublimation. The crystals must be of sufficient size and quality (free from major defects).

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant and flash-cooling with liquid nitrogen to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a detector records the intensities and positions of the diffracted X-ray beams at thousands of different orientations.

  • Structure Solution: The diffraction data (a set of structure factors) are processed. Initial phase information is determined using direct methods or Patterson methods, which generates an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their anisotropic displacement parameters, and other variables are refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful tool for determining the local coordination environment (bond distances, coordination numbers, and atomic neighbors) of a specific element, and can be used for both crystalline and amorphous materials.

Methodology:

  • Sample Preparation: A sample of gold(III) bromide is prepared as a fine, uniform powder. It is then pressed into a pellet or mounted in a sample holder. The thickness is optimized to ensure an appropriate level of X-ray absorption.

  • Data Acquisition: The sample is placed in the path of a tunable, high-intensity X-ray beam, typically at a synchrotron radiation source. The X-ray energy is scanned across the Au L₃-edge (the absorption edge for a gold core electron). The X-ray absorption coefficient is measured as a function of incident X-ray energy by monitoring the incident and transmitted X-ray intensity.

  • Data Processing: The raw absorption data is processed to isolate the EXAFS oscillations. This involves pre-edge background subtraction, normalization to the absorption edge step, and conversion of the energy scale to photoelectron wavevector (k).

  • Data Analysis: The resulting EXAFS spectrum (χ(k)) is Fourier transformed to yield a pseudo-radial distribution function, which shows peaks corresponding to shells of neighboring atoms around the central gold atom.

  • Model Fitting: Theoretical EXAFS signals are calculated based on a structural model (e.g., a gold atom surrounded by bromine atoms at a certain distance). This theoretical signal is then fitted to the experimental data by refining parameters such as interatomic distance (R), coordination number (N), and the Debye-Waller factor (σ²), which accounts for thermal and static disorder.

Conclusion

The structure of gold(III) bromide provides a compelling case study in the electronic principles that govern molecular geometry. While not exhibiting a textbook Jahn-Teller effect in its d⁸ ground state, its distinct preference for a dimeric, square planar coordination can be rationalized as an extreme distortion from a hypothetical octahedral geometry. This structure is driven by the substantial electronic stabilization afforded by the square planar ligand field for a d⁸ metal ion. The combination of high-resolution experimental techniques like X-ray crystallography and EXAFS, supported by theoretical calculations, provides a comprehensive understanding of the bonding and structure of this and related gold(III) complexes, which is of critical importance for their application in catalysis and drug development.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Gold Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Gold bromide, particularly gold(III) bromide (AuBr₃), has emerged as a versatile and powerful catalyst in modern organic synthesis. Its strong Lewis acidic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gold bromide, particularly gold(III) bromide (AuBr₃), has emerged as a versatile and powerful catalyst in modern organic synthesis. Its strong Lewis acidic character and unique affinity for alkynes enable a wide range of chemical transformations, often under mild reaction conditions. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by gold bromide, facilitating its use in research and development.

Synthesis of Polysubstituted Furans

Application Note: Gold(III) bromide is an effective catalyst for the synthesis of polysubstituted furans from propargylic alcohols or N-tosylpropargyl amines and 1,3-dicarbonyl compounds. The reaction proceeds via a propargylic substitution followed by a cycloisomerization cascade. This methodology offers a straightforward route to complex furan (B31954) derivatives, which are common motifs in natural products and pharmaceuticals. The use of ionic liquids as the solvent can allow for catalyst recycling, enhancing the sustainability of the process.[1][2]

Quantitative Data: AuBr₃-Catalyzed Furan Synthesis
EntryPropargylic Substrate1,3-Dicarbonyl CompoundCatalyst SystemSolventTemp. (°C)TimeYield (%)Ref.
11a (N-Tosylpropargyl amine)Acetylacetone5 mol% AuBr₃ / 15 mol% AgOTfClCH₂CH₂Cl6019 h75[1]
21f (Propargylic alcohol)Acetylacetone5 mol% AuBr₃ / 15 mol% AgOTf[EMIM][NTf₂]6010 minquant.[2]
31e (Propargylic alcohol)Ethyl acetoacetate5 mol% AuBr₃ / 15 mol% AgOTf[EMIM][NTf₂]6010 min91[2]
41d (Propargylic alcohol)Acetylacetone5 mol% AuBr₃ / 15 mol% AgOTf[EMIM][NTf₂]6030 min38[2]
Experimental Protocol: Synthesis of Polysubstituted Furans from N-Tosylpropargyl Amines[1]
  • To a solution of the N-tosylpropargyl amine (1.0 equiv) and the 1,3-dicarbonyl compound (3.0 equiv) in 1,2-dichloroethane, add AuBr₃ (5 mol%) and AgOTf (15 mol%) at room temperature.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired polysubstituted furan.

Reaction Workflow

G sub_amine N-Tosylpropargyl Amine reaction Propargylic Substitution & Cycloisomerization sub_amine->reaction sub_dicarbonyl 1,3-Dicarbonyl Compound sub_dicarbonyl->reaction catalyst AuBr3 / AgOTf catalyst->reaction solvent ClCH2CH2Cl, 60 °C solvent->reaction workup Workup & Purification reaction->workup product Polysubstituted Furan workup->product

Caption: Workflow for AuBr₃-catalyzed furan synthesis.

Nucleophilic Substitution of Propargylic Alcohols

Application Note: Gold(III) bromide catalyzes the direct nucleophilic substitution of propargylic alcohols with a variety of carbon, oxygen, and sulfur nucleophiles.[3] This reaction proceeds under very mild conditions, typically at room temperature in dichloromethane (B109758), providing a powerful tool for the formation of C-C, C-O, and C-S bonds. The reaction is believed to proceed through the formation of a stabilized propargylic carbocation intermediate.[4]

Quantitative Data: AuBr₃-Catalyzed Propargylic Substitution
EntryPropargylic AlcoholNucleophileCatalystSolventYield (%)Ref.
11,3-Diphenylprop-2-yn-1-olAllyltrimethylsilane5 mol% AuBr₃CH₂Cl₂95[4]
21,3-Diphenylprop-2-yn-1-olAnisole5 mol% AuBr₃CH₂Cl₂85[4]
31,3-Diphenylprop-2-yn-1-olThiophenol5 mol% AuBr₃CH₂Cl₂92[4]
41,3-Diphenylprop-2-yn-1-olMethanol5 mol% AuBr₃CH₂Cl₂88[4]
Experimental Protocol: General Procedure for Propargylic Substitution[3]
  • To a solution of the propargylic alcohol (1.0 equiv) in dichloromethane, add the nucleophile (1.2-2.0 equiv).

  • Add AuBr₃ (5 mol%) to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Proposed Catalytic Cycle

G AuBr3 AuBr3 Prop_OH Propargylic Alcohol Carbocation Propargyl Carbocation [R-C≡C-C⁺R'R'']AuBr3(OH)⁻ Prop_OH->Carbocation + AuBr3 Product Substituted Product Carbocation->Product + NuH H2O_AuBr3 H2O-AuBr3 Nucleophile Nucleophile (NuH) Product->AuBr3 - H2O

Caption: Proposed mechanism for AuBr₃-catalyzed propargylic substitution.

Synthesis of Quinolines (A³-Coupling/Cyclization)

Application Note: A combination of a gold(III) salt and a copper(I) salt, such as AuCl₃/CuBr, can be used to catalyze the three-component reaction of aldehydes, amines, and alkynes to synthesize quinoline (B57606) derivatives.[5] This one-pot reaction is based on the gold-catalyzed nucleophilic addition of a terminal alkyne to an imine (formed in situ) and subsequent intramolecular cyclization. This method provides an efficient route to functionalized quinolines, which are important scaffolds in medicinal chemistry.

Quantitative Data: AuCl₃/CuBr-Catalyzed Quinoline Synthesis
EntryAldehydeAmineAlkyneCatalyst SystemSolventYield (%)Ref.
1BenzaldehydeAnilinePhenylacetylene5 mol% AuCl₃ / 10 mol% CuBrCH₃CN85[5]
24-ChlorobenzaldehydeAnilinePhenylacetylene5 mol% AuCl₃ / 10 mol% CuBrCH₃CN82[5]
34-MethoxybenzaldehydeAnilinePhenylacetylene5 mol% AuCl₃ / 10 mol% CuBrCH₃CN88[5]
4Benzaldehyde4-MethylanilinePhenylacetylene5 mol% AuCl₃ / 10 mol% CuBrCH₃CN87[5]
Experimental Protocol: Three-Component Synthesis of Quinolines[5]
  • In a reaction vessel, combine the aldehyde (1.0 mmol), amine (1.0 mmol), alkyne (1.2 mmol), AuCl₃ (0.05 mmol), and CuBr (0.10 mmol) in acetonitrile (B52724) (5 mL).

  • Stir the reaction mixture at 80 °C in a sealed tube.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired quinoline.

Reaction Cascade Diagram

G Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine A3_coupling A³-Coupling (Au/Cu catalyzed) Imine->A3_coupling Alkyne Alkyne Alkyne->A3_coupling Propargylamine Propargylamine Intermediate A3_coupling->Propargylamine Cyclization Intramolecular Cyclization (Au catalyzed) Propargylamine->Cyclization Quinoline Quinoline Product Cyclization->Quinoline

Caption: Cascade process for the synthesis of quinolines.

Diels-Alder Reaction

Application Note: Gold(III) bromide is known to catalyze the Diels-Alder reaction, for instance, between an enynal unit and a carbonyl compound.[6] While detailed experimental protocols specifically employing AuBr₃ for a standard Diels-Alder reaction are not extensively documented in the reviewed literature, gold catalysts, in general, are effective for such transformations. The following is a general protocol for a gold-catalyzed Diels-Alder reaction which can be adapted for AuBr₃.

Experimental Protocol: Gold-Catalyzed Diels-Alder Reaction (General)
  • To a solution of the diene (1.2 equiv) and the dienophile (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene), add the gold catalyst (e.g., AuBr₃, 1-5 mol%).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography.

Catalytic Cycle for a [4+2] Cycloaddition

G Diene Diene TS Transition State Dienophile Dienophile Activated_Dienophile [Dienophile-AuBr3] Activated Complex Dienophile->Activated_Dienophile + AuBr3 AuBr3 AuBr3 Activated_Dienophile->TS + Diene Product_Au [Product-AuBr3] TS->Product_Au [4+2] Product Cycloaddition Product Product_Au->Product - AuBr3 Product->AuBr3 Catalyst Regeneration

Caption: General catalytic cycle for a Lewis acid-catalyzed Diels-Alder reaction.

References

Application

Application Note: Colorimetric Detection of Ketamine Using Gold(III) Bromide

Audience: Researchers, scientists, and drug development professionals. Introduction Ketamine is a controlled substance utilized in medicine as an anesthetic, but it is also a drug of abuse due to its hallucinogenic prope...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ketamine is a controlled substance utilized in medicine as an anesthetic, but it is also a drug of abuse due to its hallucinogenic properties.[1] Consequently, the development of rapid, specific, and sensitive screening tests for the presumptive identification of ketamine is of significant interest in forensic chemistry and clinical toxicology. This application note details a highly specific colorimetric test for the detection of ketamine using an alkaline gold(III) bromide reagent. The method is simple, fast, and demonstrates a high degree of specificity against other commonly encountered controlled substances.[1]

The principle of this assay is based on the reaction between ketamine and alkaline gold(III) bromide, which results in a distinct color change. Upon addition of the reagent to a sample containing ketamine, a deep purple color develops within approximately one minute, which then transitions to a dark, blackish-purple color within about two minutes.[1] This color sequence is a strong indicator of the presence of ketamine. The initial purple color is suggested to be the result of a complex formation between gold and ketamine, while the subsequent change to a darker color may be due to a redox reaction that produces colloidal gold.[1]

Quantitative Data Summary

The performance of the alkaline gold(III) bromide test for ketamine detection is summarized in the table below. The data is based on a published technical note describing this colorimetric method.[1]

ParameterValueReference
Limit of Detection (LOD) 0.8 milligrams[1]
Reaction Time (Initial Color) Approximately 1 minute[1]
Reaction Time (Final Color) Approximately 2 minutes[1]
Specificity / Cross-Reactivity Negative results for: Amphetamine, Methamphetamine, MDA, MDMA, Phencyclidine (PCP)[1]

Experimental Protocol

This protocol outlines the necessary reagents and steps to perform the colorimetric detection of ketamine using gold(III) bromide.

Materials:

  • Gold(III) bromide (AuBr₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Test tubes or a spot plate

  • Pipettes

  • Sample containing suspected ketamine

Reagent Preparation:

  • 0.5% Gold(III) Bromide Solution:

    • Dissolve 0.5 g of gold(III) bromide in 100 mL of deionized water.

    • The resulting solution should be brownish-yellow in color.[1]

    • Store in a well-sealed container, protected from light.

  • 0.2 M Sodium Hydroxide (NaOH) Solution:

    • Dissolve 0.8 g of sodium hydroxide pellets in 100 mL of deionized water.

    • Allow the solution to cool to room temperature before use.

    • Store in a tightly capped container.

Assay Procedure:

  • Place a small amount of the suspected sample (e.g., powder, liquid) into a clean test tube or a well of a spot plate. For quantitative analysis, a known amount of the sample should be used.

  • Add 1-2 drops of the 0.2 M NaOH solution to the sample.

  • Add 1-2 drops of the 0.5% gold(III) bromide solution to the mixture.

  • Observe any color changes over a period of approximately two minutes.

Interpretation of Results:

  • Positive Result: The appearance of a deep purple color within about one minute, which transitions to a dark, blackish-purple color within the next minute, indicates the presence of ketamine.[1]

  • Negative Result: The absence of this specific color change. The brownish-yellow color of the reagent should remain unchanged in a blank sample.[1]

Visualizations

Proposed Signaling Pathway

The exact chemical mechanism for the color change has been proposed to involve two main stages: an initial complexation followed by a redox reaction. The diagram below illustrates this proposed pathway.

Ketamine Detection Mechanism Proposed Reaction Pathway for Ketamine Detection cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Final Product Ketamine Ketamine Complex [Au(III)-Ketamine] Complex (Deep Purple Color) Ketamine->Complex Complexation (~1 min) AuBr3 Gold(III) Bromide (in alkaline solution) AuBr3->Complex ColloidalGold Colloidal Gold (Au^0) (Dark, Blackish-Purple Color) Complex->ColloidalGold Redox Reaction (~2 min) Experimental Workflow Experimental Workflow for Ketamine Detection cluster_results Result Interpretation start Start sample_prep Sample Preparation (Place sample in test tube/spot plate) start->sample_prep add_naoh Add 0.2 M NaOH sample_prep->add_naoh add_aubr3 Add 0.5% Gold(III) Bromide add_naoh->add_aubr3 observe Observe Color Change (for ~2 minutes) add_aubr3->observe positive Deep purple to blackish-purple color? (Positive for Ketamine) observe->positive Yes negative No characteristic color change? (Negative for Ketamine) observe->negative No end End positive->end negative->end

References

Method

Application Notes and Protocols: Synthesis of Gold Nanoparticles from Gold Bromide Precursor

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis of gold nanoparticles (AuNPs) using gold(III) bromide (AuBr₃) as a precursor. While l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of gold nanoparticles (AuNPs) using gold(III) bromide (AuBr₃) as a precursor. While less common than the traditional chloroauric acid (HAuCl₄) precursor, the use of a bromide precursor can influence nanoparticle morphology and surface chemistry, offering potential advantages in specific applications. This document outlines a detailed protocol for the synthesis of AuNPs from AuBr₃ via an adapted citrate (B86180) reduction method, along with characterization techniques and considerations for their application in drug delivery.

Introduction

Gold nanoparticles are at the forefront of nanomedical research due to their unique optical, electronic, and catalytic properties. Their biocompatibility and tunable surface chemistry make them ideal candidates for applications in diagnostics, bioimaging, and as carriers for targeted drug delivery.[1][2] The synthesis of AuNPs is most commonly achieved through the reduction of a gold(III) salt. While HAuCl₄ is the most widely used precursor, the choice of the halide can impact the final characteristics of the nanoparticles. The use of gold(III) bromide offers a route to AuNPs with potentially different surface properties and may influence the formation of anisotropic nanostructures.[3]

This document provides a detailed protocol for the synthesis of spherical AuNPs from AuBr₃, based on the well-established citrate reduction method. It also includes information on the characterization of the resulting nanoparticles and discusses their potential for functionalization and application in drug development.

Experimental Protocols

Materials and Equipment

Materials:

  • Gold(III) bromide (AuBr₃)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Hydrobromic acid (HBr, 48%)

  • Sodium hydroxide (B78521) (NaOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Ethanol

  • All glassware must be thoroughly cleaned with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and rinsed with ultrapure water.

Equipment:

  • Heating mantle with magnetic stirrer

  • Round-bottom flask (100 mL)

  • Condenser

  • Volumetric flasks and pipettes

  • pH meter

  • UV-Vis spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

Preparation of Bromoauric Acid (HAuBr₄) Solution (0.5 mM)

Note: Gold(III) bromide is hygroscopic and should be handled in a dry environment. This step involves the in-situ formation of bromoauric acid, which is analogous to the commonly used chloroauric acid.

  • Accurately weigh 21.83 mg of AuBr₃ (molar mass: 436.68 g/mol ).

  • Dissolve the AuBr₃ in 90 mL of ultrapure water in a 100 mL volumetric flask.

  • Add 100 µL of 48% HBr to the solution to ensure the formation and stability of the [AuBr₄]⁻ complex.

  • Bring the final volume to 100 mL with ultrapure water. The resulting solution is 0.5 mM HAuBr₄.

  • Store the solution in a dark, amber bottle at 4°C.

Synthesis of Gold Nanoparticles (Adapted Citrate Reduction)

This protocol is an adaptation of the well-known Turkevich-Frens method.[4][5]

  • Place 50 mL of the 0.5 mM HAuBr₄ solution in a 100 mL round-bottom flask.

  • Heat the solution to a rolling boil under vigorous stirring using a heating mantle and magnetic stirrer.

  • While the solution is boiling, rapidly inject 5 mL of a 38.8 mM trisodium citrate solution.

  • The color of the solution will gradually change from pale yellow to gray, then to a deep red or burgundy, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

  • Store the synthesized AuNP colloid in a dark bottle at 4°C.

Characterization of Synthesized Gold Nanoparticles

Thorough characterization is crucial to ensure the quality and reproducibility of the synthesized AuNPs.

  • UV-Vis Spectroscopy: The formation of AuNPs is confirmed by the appearance of a characteristic Surface Plasmon Resonance (SPR) peak. For spherical AuNPs, this peak is typically observed between 520-540 nm. The position and shape of the SPR peak provide information about the size and aggregation state of the nanoparticles.

  • Transmission Electron Microscopy (TEM): TEM analysis is used to determine the size, shape, and morphology of the synthesized AuNPs. A small drop of the colloidal solution is placed on a carbon-coated copper grid and allowed to dry before imaging.

  • Dynamic Light Scattering (DLS): DLS is employed to measure the hydrodynamic diameter and size distribution of the nanoparticles in the colloidal suspension.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and characterization of AuNPs using the adapted citrate reduction method with AuBr₃ as a precursor.

Table 1: Synthesis Parameters

ParameterValue
PrecursorGold(III) Bromide (AuBr₃)
Precursor Concentration0.5 mM (as HAuBr₄)
Reducing/Capping AgentTrisodium Citrate
Citrate Concentration38.8 mM
Reaction TemperatureBoiling (approx. 100°C)
Reaction Time15-20 minutes

Table 2: Expected Nanoparticle Characteristics

CharacteristicExpected Value/RangeMethod of Analysis
Surface Plasmon Resonance (SPR) Peak525 - 535 nmUV-Vis Spectroscopy
Average Particle Size (Core Diameter)15 - 25 nmTEM
Hydrodynamic Diameter20 - 35 nmDLS
Polydispersity Index (PDI)< 0.3DLS
MorphologySphericalTEM
Zeta Potential-30 to -50 mVDLS

Application in Drug Development: Functionalization and Targeting

AuNPs synthesized from a bromide precursor can be functionalized for various applications in drug delivery, including targeted therapy and bioimaging.[6][7] The surface of the citrate-stabilized AuNPs can be modified with a variety of molecules.

Surface Functionalization
  • Thiolation: The strong affinity between gold and sulfur allows for the straightforward functionalization of AuNPs with thiol-containing molecules, such as polyethylene (B3416737) glycol (PEG)-thiol, to improve stability and biocompatibility.[8]

  • Ligand Exchange: The citrate capping agent can be replaced with other ligands, including antibodies, peptides, or small molecules, to achieve active targeting of specific cells or tissues.

  • Drug Conjugation: Therapeutic agents can be conjugated to the surface of the AuNPs either directly or through a linker molecule.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_functionalization Functionalization for Drug Delivery cluster_application Application AuBr3 Gold(III) Bromide (AuBr3) HAuBr4 Bromoauric Acid (HAuBr4) Solution Citrate Trisodium Citrate Reaction Citrate Reduction at 100°C AuNPs Citrate-capped AuNPs UVVis UV-Vis Spectroscopy TEM Transmission Electron Microscopy DLS Dynamic Light Scattering PEG PEGylation (Thiol-PEG) Targeting Targeting Ligand Conjugation Drug Drug Loading FunctionalizedAuNPs Functionalized AuNPs CellCulture In Vitro Cell Studies AnimalModels In Vivo Animal Models

Hypothetical Signaling Pathway for Targeted Drug Delivery

The following diagram illustrates a hypothetical signaling pathway for the targeted delivery of a chemotherapeutic drug to a cancer cell using a functionalized AuNP.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell AuNP Functionalized AuNP (Targeting Ligand + Drug) Receptor Overexpressed Receptor Endocytosis Receptor-Mediated Endocytosis Endosome Endosome DrugRelease Drug Release (e.g., pH change, enzyme cleavage) DrugAction Drug Action (e.g., DNA damage, apoptosis) Apoptosis Apoptosis

Conclusion

The use of gold(III) bromide as a precursor for the synthesis of gold nanoparticles presents a viable alternative to the more common chloroauric acid. The adapted citrate reduction method described in these notes provides a straightforward protocol for the synthesis of spherical AuNPs. The presence of bromide ions may influence the nanoparticle characteristics, and further research into the effects of different synthesis parameters is encouraged. The resulting nanoparticles can be readily functionalized for a wide range of applications in drug development, offering a versatile platform for the targeted delivery of therapeutics.

Disclaimer: This protocol is intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The expected nanoparticle characteristics are illustrative and may vary depending on the specific experimental conditions.

References

Application

Application Notes and Protocols: Gold Bromide in Diels-Alder Reaction Catalysis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of gold(III) bromide (AuBr₃) as a catalyst in a formal [4+2] cycloaddition reaction, spe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gold(III) bromide (AuBr₃) as a catalyst in a formal [4+2] cycloaddition reaction, specifically the benzannulation between enynals and carbonyl compounds. This reaction offers an efficient route to synthesize functionalized aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. Lewis acid catalysis has been widely employed to accelerate this reaction and control its selectivity. Gold catalysts, particularly gold(III) bromide, have emerged as effective catalysts for a variety of organic transformations, including cycloadditions. This document details the application of AuBr₃ in a formal [4+2] benzannulation reaction, providing quantitative data on its efficiency and detailed protocols for its implementation in a laboratory setting. The reaction of enynals with carbonyl compounds in the presence of a catalytic amount of AuBr₃ affords functionalized aromatic products in high yields.[1]

Reaction Mechanism and Principle

The AuBr₃-catalyzed benzannulation is proposed to proceed through a cascade mechanism. The reaction is initiated by the coordination of the gold(III) bromide to the alkyne moiety of the enynal, which activates it towards nucleophilic attack. The carbonyl oxygen of the second reactant then attacks the activated alkyne, leading to the formation of a key intermediate, a pyrylium (B1242799) auric ate complex. This is followed by a reverse electron demand-type Diels-Alder addition of the enol form of the carbonyl compound to the pyrylium intermediate. The final aromatic product is then formed after subsequent dehydration and bond rearrangement.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Enynal Enynal Activated_Alkyne Au(III)-Activated Alkyne Enynal->Activated_Alkyne Coordination Carbonyl Carbonyl Compound Carbonyl->Activated_Alkyne Nucleophilic Attack Pyrylium_Complex Pyrylium Auric Ate Complex Carbonyl->Pyrylium_Complex Enol Form Catalyst AuBr₃ Catalyst->Activated_Alkyne Activated_Alkyne->Pyrylium_Complex Cyclization Cycloadduct Diels-Alder Adduct Pyrylium_Complex->Cycloadduct Reverse Demand Diels-Alder Aromatic_Product Functionalized Aromatic Compound Cycloadduct->Aromatic_Product Dehydration & Rearrangement

Caption: Proposed mechanism for the AuBr₃-catalyzed benzannulation.

Quantitative Data: Substrate Scope and Yields

The AuBr₃-catalyzed benzannulation has been shown to be effective for a range of enynals and carbonyl compounds. The following tables summarize the yields of the aromatic products obtained with different substrates, as reported in the literature.

Table 1: Reaction of o-Alkynylbenzaldehydes with Ketones

Entryo-Alkynylbenzaldehyde (R¹)Ketone (R², R³)ProductYield (%)
1PhenylAcetone2-Methyl-1-phenylnaphthalene85
2Phenyl3-Pentanone2,4-Dimethyl-1-phenylnaphthalene92
3n-ButylAcetone1-n-Butyl-2-methylnaphthalene78
4n-ButylCyclohexanone1,2,3,4-Tetrahydro-9-n-butylphenanthrene88
5TrimethylsilylAcetone2-Methyl-1-(trimethylsilyl)naphthalene75

Reaction conditions: Enynal (1.0 equiv), ketone (2.0 equiv), AuBr₃ (5 mol%), in 1,4-dioxane (B91453) at 100 °C.

Table 2: Reaction of Enynals with Aldehydes

EntryEnynal (R¹)Aldehyde (R²)ProductYield (%)
1PhenylPropanal2-Ethyl-1-phenylnaphthalene75
2PhenylIsobutyraldehyde2-Isopropyl-1-phenylnaphthalene80
3n-ButylPropanal1-n-Butyl-2-ethylnaphthalene72

Reaction conditions: Enynal (1.0 equiv), aldehyde (2.0 equiv), AuBr₃ (5 mol%), in 1,4-dioxane at 100 °C.

Experimental Protocols

4.1 General Procedure for the AuBr₃-Catalyzed Benzannulation

This protocol is a general guideline for the reaction of enynals with carbonyl compounds catalyzed by gold(III) bromide.

Materials:

  • Enynal derivative

  • Carbonyl compound (ketone or aldehyde)

  • Gold(III) bromide (AuBr₃)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard workup and purification supplies (e.g., rotary evaporator, silica (B1680970) gel for column chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the enynal (1.0 mmol).

  • Add the carbonyl compound (2.0 mmol) to the flask.

  • Add anhydrous 1,4-dioxane (5 mL) to dissolve the reactants.

  • Add gold(III) bromide (0.05 mmol, 5 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixture) to afford the pure aromatic product.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Experimental_Workflow Start Start Reactants 1. Combine Enynal, Carbonyl Compound, and AuBr₃ in Dioxane Start->Reactants Reaction 2. Heat to 100 °C under Inert Atmosphere Reactants->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Workup 4. Cool and Concentrate Monitoring->Workup Reaction Complete Purification 5. Purify by Column Chromatography Workup->Purification Characterization 6. Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the AuBr₃-catalyzed benzannulation.

Safety Precautions

  • Gold(III) bromide is a corrosive and moisture-sensitive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a well-ventilated fume hood.

  • The reaction is performed at an elevated temperature. Use appropriate heating equipment and take precautions to avoid burns.

  • Always work under an inert atmosphere to prevent the degradation of the catalyst and reactants.

Conclusion

Gold(III) bromide is a highly effective catalyst for the formal [4+2] benzannulation of enynals and carbonyl compounds, providing a straightforward and efficient method for the synthesis of functionalized aromatic molecules. The reaction proceeds in good to excellent yields with a variety of substrates. The provided protocols and data serve as a valuable resource for researchers interested in utilizing this methodology in their synthetic endeavors.

References

Method

Application Notes and Protocols: Gold Bromide-Catalyzed Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals Introduction Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild reaction conditions. Among the various transformations, gold-catalyzed nucleophilic substitution reactions have garnered significant attention due to their potential for constructing carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for nucleophilic substitution reactions utilizing a gold bromide catalyst, specifically focusing on the activation of propargylic substrates. Gold(III) bromide (AuBr₃) has demonstrated efficacy in catalyzing the substitution of leaving groups at the propargylic position, facilitating the formation of new chemical bonds with a variety of nucleophiles. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in synthetic chemistry and drug development.

Data Presentation

The following tables summarize the quantitative data from representative gold bromide-catalyzed nucleophilic substitution reactions, highlighting the effect of various reaction parameters on product yield.

Table 1: Optimization of AuBr₃-Catalyzed Propargylic Substitution

EntryGold Catalyst (mol%)Co-catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AuBr₃ (5)-ClCH₂CH₂Clreflux423
2AuBr₃ (5)-ClCH₂CH₂Clreflux733
3AuBr₃ (5) / AgOTf (15)AgOTf (15)ClCH₂CH₂Cl60563
4AuBr₃ (5) / AgOTf (15)AgOTf (15)ClCH₂CH₂Cl601071
5AuBr₃ (5) / AgOTf (15)AgOTf (15)ClCH₂CH₂Cl601981[1]
6AuCl (5) / AgOTf (15)AgOTf (15)ClCH₂CH₂Cl601926
7Ph₃PAuCl (5) / AgOTf (5)AgOTf (5)ClCH₂CH₂Cl601925

Reaction conditions: N-tosylpropargyl amine (1 equiv.), acetylacetone (B45752) (3 equiv.). Data sourced from a study on the synthesis of poly-substituted furans.[1]

Table 2: Effect of Silver Co-catalyst on AuBr₃-Catalyzed Propargylic Substitution

EntrySilver Co-catalyst (15 mol%)Yield (%)
1AgOTf81
2AgNTf₂46
3AgSbF₆43
4AgBF₄24

Reaction conditions: N-tosylpropargyl amine (1a), acetylacetone (2a) (3 equiv.), AuBr₃ (5 mol%) in ClCH₂CH₂Cl at 60 °C for 19 h. Data sourced from a study on the synthesis of poly-substituted furans.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving gold bromide-catalyzed nucleophilic substitution.

Protocol 1: General Procedure for AuBr₃-Catalyzed Propargylic Substitution with a Carbon Nucleophile

This protocol describes the reaction of an N-tosylpropargyl amine with a 1,3-dicarbonyl compound.

Materials:

  • N-tosylpropargyl amine (substrate)

  • 1,3-dicarbonyl compound (nucleophile)

  • Gold(III) bromide (AuBr₃)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • 1,2-Dichloroethane (B1671644) (ClCH₂CH₂Cl), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the N-tosylpropargyl amine (1.0 equiv.) and the 1,3-dicarbonyl compound (3.0 equiv.).

  • Add anhydrous 1,2-dichloroethane to dissolve the reactants.

  • To this solution, add gold(III) bromide (5 mol%) and silver trifluoromethanesulfonate (15 mol%) at room temperature.[2][3]

  • Heat the reaction mixture to 60 °C and stir vigorously.[2][3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 10-20 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (B109758) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: AuBr₃-Catalyzed Reaction of Propargyl Alcohols with Aryl Nucleophiles

This protocol outlines a general procedure for the reaction between a propargyl alcohol and an aromatic nucleophile.

Materials:

  • Propargyl alcohol (substrate)

  • Aromatic nucleophile (e.g., mesitylene)

  • Gold(III) bromide (AuBr₃)

  • 2,2,2-Trifluoroethanol (B45653) (F₃-EtOH) or Nitromethane (MeNO₂)

  • Triethylamine (NEt₃)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the propargyl alcohol (1.0 equiv.) and the aromatic nucleophile (1-6 equiv.) in either 2,2,2-trifluoroethanol or nitromethane.[4]

  • In a separate vial, prepare a solution of gold(III) bromide (0.05 equiv.) in the same solvent.[4]

  • Add the catalyst solution to the substrate solution and stir at room temperature for 15 minutes.[4]

  • Monitor the reaction by TLC.

  • Upon consumption of the starting material, add water and a few drops of triethylamine.[4]

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for AuBr₃-Catalyzed Propargylic Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Substrate and Nucleophile B Add Anhydrous Solvent A->B C Add AuBr₃ and Co-catalyst B->C D Heat and Stir Reaction Mixture C->D E Monitor by TLC D->E Periodically F Quench Reaction E->F Upon Completion G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: A generalized workflow for gold(III) bromide-catalyzed nucleophilic substitution.

Proposed Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle for Au(III)-Catalyzed Propargylic Substitution AuBr3 AuBr₃ Activated_Substrate [Substrate-AuBr₃]⁺ AuBr3->Activated_Substrate Product_Complex [Product-AuBr₃] Activated_Substrate->Product_Complex - Leaving Group Product_Complex->AuBr3 Release Product Product Product_Complex->Product Substrate Substrate (e.g., Propargylic Alcohol/Amine) Substrate->Activated_Substrate Coordination Nucleophile Nucleophile Nucleophile->Activated_Substrate Nucleophilic Attack Leaving_Group Leaving Group

Caption: Proposed catalytic cycle for Au(III)-catalyzed nucleophilic substitution.

References

Application

Applications of Gold Bromide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Gold compounds, historically used in medicine for conditions like rheumatoid arthritis, are experiencing a resurgence in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold compounds, historically used in medicine for conditions like rheumatoid arthritis, are experiencing a resurgence in medicinal chemistry, particularly as potential anticancer and antimicrobial agents. Among these, gold(III) bromide and its complexes have emerged as a promising class of therapeutic candidates. Their activity is often attributed to the gold(III) center, which is isoelectronic with platinum(II), the basis of widely used chemotherapy drugs like cisplatin. However, gold(III) complexes often exhibit different mechanisms of action, potentially overcoming challenges such as drug resistance.[1][2][3] This document provides detailed application notes and protocols for researchers interested in exploring the medicinal chemistry of gold bromide compounds.

Anticancer Applications

Gold(III) bromide complexes have demonstrated significant cytotoxicity against a variety of cancer cell lines, often exceeding the potency of cisplatin.[2][4] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis through mitochondrial pathways and the inhibition of key cellular enzymes like thioredoxin reductase (TrxR).[3][5][6]

Quantitative Data: Cytotoxicity of Gold(III) Bromide Complexes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative gold(III) bromide-containing complexes against various cancer cell lines.

ComplexCancer Cell LineIC50 (µM)Reference
[Au(Bipydc)(DMDTC)]Cl₂A549 (Lung)3.21[2]
HeLa (Cervical)2.89[2]
MDA-231 (Breast)3.11[2]
MCF-7 (Breast)3.45[2]
[Au(Bipydc)(DEDTC)]Cl₂A549 (Lung)3.15[2]
HeLa (Cervical)3.01[2]
MDA-231 (Breast)3.23[2]
MCF-7 (Breast)2.98[2]
AuPhos-19MDA-MB-468 (TNBC)0.22[7]
MDA-MB-231 (TNBC)0.56[7]
4T1 (TNBC)0.316[7]
HCC1937 (TNBC)0.65[7]
Gold(III) porphyrin complexOvarian (cisplatin-sensitive)~0.1-0.7[3][4][8]
Ovarian (cisplatin-resistant)~0.1-0.7[3][4][8]

Bipydc = 2,2′-bipyridine-3,3′-dicarboxylic acid; DMDTC = Dimethyldithiocarbamate; DEDTC = Diethyldithiocarbamate; TNBC = Triple-Negative Breast Cancer.

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of gold bromide complexes on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Gold bromide complex stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the gold bromide complex in culture medium. Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).[9]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol describes an in vitro assay to measure the inhibition of thioredoxin reductase by gold bromide compounds.[10][12][13][14]

Materials:

  • Recombinant human or rat TrxR1

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • TE buffer (Tris-EDTA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation: Prepare solutions of TrxR, NADPH, and DTNB in TE buffer. Prepare serial dilutions of the gold bromide complex.

  • Incubation: In a 96-well plate, incubate the TrxR enzyme with various concentrations of the gold bromide complex for a specified time (e.g., 30 minutes) at 37°C.[10]

  • Reaction Initiation: Initiate the reaction by adding a master mix containing NADPH and DTNB to each well.[10]

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm for a few minutes using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.[13]

  • Data Analysis: Calculate the percentage of TrxR inhibition for each concentration of the gold complex relative to a control without the inhibitor.

Signaling Pathways

Anticancer_Mechanism Gold(III) Bromide Complex Gold(III) Bromide Complex Cellular Uptake Cellular Uptake Gold(III) Bromide Complex->Cellular Uptake Mitochondria Mitochondria Cellular Uptake->Mitochondria Thioredoxin Reductase (TrxR) Thioredoxin Reductase (TrxR) Cellular Uptake->Thioredoxin Reductase (TrxR) DNA Interaction DNA Interaction Cellular Uptake->DNA Interaction ROS Production ROS Production Mitochondria->ROS Production Increased Mitochondrial Membrane Potential Decrease Mitochondrial Membrane Potential Decrease Mitochondria->Mitochondrial Membrane Potential Decrease Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Potential Decrease->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis TrxR Inhibition TrxR Inhibition Thioredoxin Reductase (TrxR)->TrxR Inhibition Inhibited by Au(III) Redox Imbalance Redox Imbalance TrxR Inhibition->Redox Imbalance Redox Imbalance->ROS Production DNA Damage DNA Damage DNA Interaction->DNA Damage DNA Damage->Apoptosis

Antimicrobial Applications

Gold bromide complexes have also demonstrated promising activity against a range of bacteria, including multi-drug-resistant strains.[1][15][16] The antimicrobial mechanism often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, and generation of reactive oxygen species.[17][18]

Quantitative Data: Antimicrobial Activity of Gold(III) Bromide Complexes

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected gold bromide complexes against various bacterial strains.

ComplexBacterial StrainMIC (µg/mL)Reference
Ionic Gold (Au³⁺)Pseudomonas aeruginosa26.00 - 31.25[19]
Gold(I) NHC complex 13Pseudomonas aeruginosa3.12[1]
Staphylococcus epidermidis6.25[1]
Staphylococcus aureus3.12[1]
Enterococcus faecalis3.12[1]
Gold(I) complex 1Staphylococcus aureus ATCC 65380.59[20]
MRSA 121.16[20]
Escherichia coli DSM 10774.63[20]
Multi-resistant E. coli9.25[20]
Gold(III) complex 2aGram-positive strains0.03 - 1[16]
Gram-negative strains8 - 16[16]

NHC = N-heterocyclic carbene; MRSA = Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of gold bromide compounds against bacteria using the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Gold bromide complex stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the gold bromide complex in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism Gold(III) Bromide Complex Gold(III) Bromide Complex Bacterial Cell Bacterial Cell Gold(III) Bromide Complex->Bacterial Cell Cell Membrane Disruption Cell Membrane Disruption Bacterial Cell->Cell Membrane Disruption Enzyme Inhibition (e.g., TrxR) Enzyme Inhibition (e.g., TrxR) Bacterial Cell->Enzyme Inhibition (e.g., TrxR) ROS Generation ROS Generation Bacterial Cell->ROS Generation Bacterial Cell Death Bacterial Cell Death Cell Membrane Disruption->Bacterial Cell Death Enzyme Inhibition (e.g., TrxR)->Bacterial Cell Death DNA Damage DNA Damage ROS Generation->DNA Damage DNA Damage->Bacterial Cell Death

Synthesis of Gold(III) Bromide Dithiocarbamate (B8719985) Complexes

A general route for the synthesis of gold(III) dithiocarbamate complexes involves the reaction of a gold(III) precursor with a dithiocarbamate ligand.[21][22][23]

General Synthetic Protocol

Synthesis_Workflow Start Start HAuCl4 HAuCl4 or other Au(III) salt Start->HAuCl4 Ligand_Prep Prepare Dithiocarbamate Ligand Start->Ligand_Prep Reaction React Au(III) salt with Ligand HAuCl4->Reaction Ligand_Prep->Reaction Purification Purify the complex (e.g., recrystallization) Reaction->Purification Characterization Characterize (NMR, IR, MS, etc.) Purification->Characterization End End Characterization->End

Procedure:

  • A solution of the dithiocarbamate ligand (e.g., sodium N,N-dimethyldithiocarbamate) in a suitable solvent is added to a solution of a gold(III) salt (e.g., tetrachloroauric(III) acid, HAuCl₄) in the same or a miscible solvent.[21]

  • The reaction mixture is stirred at room temperature for a specified period.

  • The resulting gold(III) dithiocarbamate complex, which may precipitate out of solution, is then collected by filtration, washed, and dried.[21]

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Conclusion

Gold bromide and its complexes represent a versatile and potent class of compounds with significant potential in medicinal chemistry. Their strong anticancer and antimicrobial activities, coupled with mechanisms of action that can differ from existing drugs, make them exciting candidates for further research and development. The protocols and data provided herein serve as a valuable resource for scientists working to unlock the full therapeutic potential of these fascinating gold compounds.

References

Method

Application Notes: Spectrophotometric Determination of Gold as Bromoaurate

Introduction The spectrophotometric determination of gold as the tetrabromoaurate(III) complex, [AuBr₄]⁻, is a well-established and cost-effective analytical method. This technique is particularly valuable for quantifyin...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The spectrophotometric determination of gold as the tetrabromoaurate(III) complex, [AuBr₄]⁻, is a well-established and cost-effective analytical method. This technique is particularly valuable for quantifying gold in various matrices, including geological samples, mining ores, and alloys.[1][2] The principle of this method lies in the formation of the distinctively colored yellow-orange bromoaurate ion when gold(III) reacts with bromide ions in an acidic solution.[2] The intensity of this color is directly proportional to the concentration of gold, which can be measured using a UV-Vis spectrophotometer. The bromoaurate complex exhibits a strong absorption peak in the ultraviolet-visible spectrum, typically around 380 nm, allowing for sensitive and selective quantification.[1][2]

This method offers a viable alternative to more expensive techniques like atomic absorption spectrometry (AAS), especially in laboratories with limited resources.[1] For samples with very low gold concentrations, a pre-concentration step such as fire assay or solvent extraction can be combined with spectrophotometry to enhance detection limits.[1]

Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of gold as bromoaurate, as reported in the literature.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)380 nm[1][2]
Linearity Range2 to 12 mg/L[1][2]
Limit of Detection (LOD)0.06 mg/L[1][2]
Limit of Quantification (LOQ)0.20 mg/L[1][2]

Experimental Protocols

Preparation of Reagents
  • Standard Gold Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh 1.000 g of high-purity gold metal.

    • Dissolve the gold in a minimal amount of aqua regia (a mixture of 3 parts concentrated hydrochloric acid and 1 part concentrated nitric acid).

    • Gently heat the solution to expel nitric oxides.

    • Add concentrated hydrobromic acid (HBr) and heat gently to convert the gold to the bromoaurate complex and remove any remaining nitric acid.

    • Cool the solution and quantitatively transfer it to a 1000 mL volumetric flask.

    • Dilute to the mark with 1.5 N hydrobromic acid.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with 1.5 N hydrobromic acid to cover the expected concentration range of the samples (e.g., 2, 4, 6, 8, 10, and 12 mg/L).[1][2]

  • Hydrobromic Acid (HBr), concentrated

  • Hydrobromic Acid (1.5 N):

    • Dilute concentrated HBr with deionized water to the desired normality.

  • Sodium Bromate (B103136) (NaBrO₃) or Bromine (Br₂):

    • Used for the digestion of solid samples to ensure gold is in the Au(III) oxidation state.

Sample Preparation (Geological Samples)

This protocol outlines a general procedure for dissolving gold from solid matrices.

  • Weigh a representative amount of the finely powdered geological sample into a beaker.

  • Add concentrated hydrobromic acid and a small amount of sodium bromate powder or a few drops of liquid bromine.[3] This mixture will digest the sample and oxidize gold to Au(III).

  • Gently heat the mixture on a hot plate in a fume hood to facilitate digestion and to expel excess bromine. The absence of the brown bromine vapor indicates its removal.[3]

  • After cooling, dilute the solution with a known volume of 1.5 N hydrobromic acid.

  • Filter the solution to remove any undissolved particulate matter. The filtrate now contains the gold as the [AuBr₄]⁻ complex and is ready for analysis.

Spectrophotometric Measurement
  • Set the spectrophotometer to a wavelength of 380 nm.[1][2]

  • Use 1.5 N hydrobromic acid as a blank to zero the instrument.

  • Measure the absorbance of each of the working standard solutions.

  • Plot a calibration curve of absorbance versus the concentration of the standard solutions. The curve should be linear within the specified range.[1]

  • Measure the absorbance of the prepared sample solution(s).

  • Determine the concentration of gold in the sample solution by interpolating its absorbance on the calibration curve.

  • Calculate the final concentration of gold in the original solid sample, taking into account the initial sample weight and dilution factors.

Potential Interferences

  • Excess Bromine: Residual bromine from the digestion step can interfere with the measurement as it also absorbs light and can oxidize colorimetric reagents if they are used. It is crucial to ensure all excess bromine is removed by boiling the solution before analysis.[3]

  • Other Metal Ions: Several other elements can form colored complexes that may absorb at or near the same wavelength as the bromoaurate complex.[3] Elements like iron can be a significant interference.[3] A separation step, such as solvent extraction with ethyl ether, can be employed to isolate the gold from interfering ions.[3] Washing the organic phase with 1.5N hydrobromic acid can help remove co-extracted iron.[3]

Visualizations

G Formation of Tetrabromoaurate(III) Complex Au3 Au³⁺ (from sample digestion) AuBr4 [AuBr₄]⁻ (Tetrabromoaurate(III) complex) Yellow-Orange Color Au3->AuBr4 + Br 4Br⁻ (in excess HBr) Br->AuBr4

Caption: Chemical reaction for the formation of the colored bromoaurate complex.

G Experimental Workflow for Gold Determination cluster_prep Preparation cluster_analysis Analysis cluster_output Output sample_prep 1. Sample Digestion (HBr/Br₂) measurement 3. Spectrophotometric Measurement (λ = 380 nm) sample_prep->measurement standard_prep 2. Prepare Gold Standards standard_prep->measurement calibration 4. Create Calibration Curve measurement->calibration concentration 5. Determine Sample Concentration calibration->concentration data_analysis 6. Data Analysis & Reporting concentration->data_analysis

Caption: Workflow for the spectrophotometric determination of gold as bromoaurate.

References

Application

Application Notes: Preparation and Application of CTAB-Capped Gold Nanoparticles

Introduction Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research due to their distinct size- and shape-dependent optical and electronic properties.[1] These characteristics make them ideal candidat...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research due to their distinct size- and shape-dependent optical and electronic properties.[1] These characteristics make them ideal candidates for a wide array of applications in drug delivery, gene delivery, bio-imaging, sensing, and photothermal therapy.[1][2][3][4] The synthesis of AuNPs with controlled morphology is crucial for tuning these properties for specific applications. Among various shapes, gold nanorods (AuNRs) are of particular interest due to their tunable surface plasmon resonance (SPR) into the near-infrared (NIR) region, a spectral window where biological tissues are most transparent.

The most prevalent method for synthesizing AuNRs is the seed-mediated growth technique, which offers precise control over the final dimensions.[5][6] In this method, a surfactant, typically cetyltrimethylammonium bromide (CTAB), is used as a capping and shape-directing agent.[7][8] While it was once believed that the rod-like micellar structure of CTAB templated the anisotropic growth, it is now understood that the bromide (Br⁻) ions play a more critical role.[9][10] Bromide ions selectively bind to the {100} and {110} crystallographic facets of the gold seeds, passivating these surfaces and encouraging preferential growth along the[11] direction, which results in the elongation of the nanoparticle into a rod shape.[9][10][12]

This document provides a detailed protocol for the seed-mediated synthesis of CTAB-capped gold nanorods. It includes information on the necessary reagents, experimental procedures, and characterization techniques, tailored for researchers, scientists, and professionals in drug development.

Experimental Protocol: Seed-Mediated Synthesis of Gold Nanorods

This protocol is divided into two main stages: the synthesis of small gold nanoparticle "seeds" and the subsequent use of these seeds in a "growth solution" to form anisotropic nanorods.

A. Materials and Equipment

  • Reagents: Gold(III) chloride trihydrate (HAuCl₄·3H₂O), Cetyltrimethylammonium bromide (CTAB), Sodium borohydride (B1222165) (NaBH₄), L-Ascorbic acid, Silver nitrate (B79036) (AgNO₃), Hydrochloric acid (HCl), Deionized water (18.2 MΩ·cm).

  • Equipment: Magnetic stirrer and stir bars, spectrophotometer (UV-Vis), centrifuge, transmission electron microscope (TEM), dynamic light scattering (DLS) and zeta potential analyzer, glassware (flasks, beakers, graduated cylinders).

B. Protocol Part 1: Synthesis of Gold Nanoparticle Seeds

  • Preparation: In a 20 mL scintillation vial, add 10 mL of 0.1 M CTAB solution.

  • Gold Precursor Addition: Add 25 µL of 0.1 M HAuCl₄ to the CTAB solution while stirring.[6] The solution will turn yellow.

  • Reduction: While stirring vigorously, rapidly inject 45 µL of freshly prepared, ice-cold 0.1 M NaBH₄.[6]

  • Color Change: The solution color will immediately change from yellow to brownish-yellow, indicating the formation of gold seeds.[6][13]

  • Aging: Stop stirring after 5 minutes and age the seed solution at 30°C for 30 minutes before use.[13]

C. Protocol Part 2: Synthesis of Gold Nanorods (Growth)

  • Growth Solution Preparation: In a 500 mL flask, dissolve 80 g of CTAB in 450 mL of warm deionized water (approx. 50°C). Let it cool to 30°C.

  • Silver Nitrate Addition: Add 9 mL of 4 mM AgNO₃ solution.[13]

  • Gold Precursor Addition: Add 500 mL of 1 mM HAuCl₄ and stir gently until the solution becomes transparent.

  • pH Adjustment: Add 3 mL of 1.0 M HCl to adjust the pH of the growth solution.[13] This step is crucial for controlling the reaction kinetics.[6][14]

  • Reducing Agent: Add 2.5 mL of 64 mM ascorbic acid.[13] The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.

  • Seeding: Swiftly add 0.5 mL of the aged seed solution to the growth solution. Do not stir.

  • Growth: Leave the solution undisturbed at 30°C for at least 12 hours for the nanorods to grow. The solution color will gradually change, often to a deep reddish-purple or brown, depending on the aspect ratio of the nanorods.

  • Purification: To remove excess CTAB, centrifuge the resulting nanorod solution at 10,000 rpm for 15 minutes. Discard the supernatant and re-disperse the pellet in deionized water. Repeat this washing step at least once.

Data Presentation

Quantitative data related to the synthesis and characterization are summarized below.

Table 1: Example Reagent Concentrations for Gold Nanorod Synthesis

Solution Reagent Formula Stock Concentration Volume Final Concentration (in Growth Sol.)
Seed Solution CTAB C₁₉H₄₂BrN 0.1 M 10 mL -
Gold(III) Chloride HAuCl₄ 0.1 M 25 µL -
Sodium Borohydride NaBH₄ 0.1 M 45 µL -
Growth Solution CTAB C₁₉H₄₂BrN Powder 80 g in 450 mL ~0.4 M
Silver Nitrate AgNO₃ 4 mM 9 mL 0.072 mM
Gold(III) Chloride HAuCl₄ 1 mM 500 mL 0.5 mM
Ascorbic Acid C₆H₈O₆ 64 mM 2.5 mL 0.32 mM

| | Seed Solution | - | - | 0.5 mL | - |

Table 2: Influence of Key Parameters on Nanorod Dimensions

Parameter Effect of Increase Resulting Property Change
AgNO₃ Concentration Promotes anisotropic growth on specific facets.[15] Increases the aspect ratio (longer, thinner rods).[15]
Ascorbic Acid Conc. Increases the rate of Au⁺ reduction.[15] Affects yield and can lead to spherical particles if too high.
Seed Volume Increases the number of nucleation sites. Decreases the aspect ratio (shorter, wider rods).[15]
pH (via HCl) Slows down the reduction kinetics.[14] Allows for more controlled, uniform rod formation.[14]

| Bromide Ion Conc. | Enhances selective passivation of Au{100} facets.[10] | Crucial for rod formation; concentration can tune dimensions.[9][10] |

Table 3: Typical Characterization Data for CTAB-Capped Gold Nanorods

Property Typical Value / Range Characterization Method
Transverse SPR Peak 510 - 530 nm UV-Vis Spectroscopy[16]
Longitudinal SPR Peak 600 - 1100 nm (Aspect-ratio dependent) UV-Vis Spectroscopy[16]
Zeta Potential +30 to +60 mV Dynamic Light Scattering (DLS)
Aspect Ratio 2 - 6 Transmission Electron Microscopy (TEM)

| Hydrodynamic Diameter | 20 - 100 nm | Dynamic Light Scattering (DLS) |

Visualizations

Experimental and Logical Workflows

G cluster_seed Part 1: Seed Synthesis cluster_growth Part 2: Nanorod Growth cluster_char Purification & Characterization S1 Mix CTAB and HAuCl4 S2 Add NaBH4 (Strong Reductant) S1->S2 S3 Formation of Au Seeds (~2-4 nm) S2->S3 S4 Age Seeds for 30 min S3->S4 G3 Inject Aged Au Seeds S4->G3 Initiate Growth G1 Prepare Growth Solution (CTAB, HAuCl4, AgNO3, HCl) G2 Add Ascorbic Acid (Weak Reductant) G1->G2 G2->G3 G4 Incubate Undisturbed (12h, 30°C) G3->G4 C1 Centrifuge to Remove Excess CTAB G4->C1 C2 Re-disperse in DI Water C1->C2 C3 Characterize Nanorods (UV-Vis, TEM, DLS) C2->C3

Caption: Workflow for seed-mediated synthesis of gold nanorods.

G cluster_params Input Synthesis Parameters cluster_props Resulting Nanorod Properties P1 AgNO3 Concentration R1 Aspect Ratio (Length/Width) P1->R1 Increases P2 Seed Concentration P2->R1 Decreases P3 CTAB / Bromide Conc. P3->R1 Directs & Stabilizes R2 Monodispersity P3->R2 Improves R3 Longitudinal SPR Peak R1->R3 Red-shifts

Caption: Relationship between synthesis parameters and nanorod properties.

G NP CTAB-Capped AuNR FUNC Surface Functionalization (e.g., PEG, Targeting Ligand, Drug) NP->FUNC CELL Targeted Cell Binding (Receptor-Mediated) FUNC->CELL UPTAKE Endocytosis / Cellular Uptake CELL->UPTAKE RELEASE Drug Release (e.g., via NIR light / pH change) UPTAKE->RELEASE EFFECT Therapeutic Effect (e.g., Apoptosis) RELEASE->EFFECT

Caption: Simplified pathway for a targeted drug delivery application.

References

Method

Application Notes &amp; Protocols: Analytical Techniques for Gold Bromide Characterization

Audience: Researchers, scientists, and drug development professionals. Introduction: Gold bromide exists primarily in two oxidation states: gold(I) bromide (AuBr) and gold(III) bromide (AuBr₃). Gold(III) bromide is a dar...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gold bromide exists primarily in two oxidation states: gold(I) bromide (AuBr) and gold(III) bromide (AuBr₃). Gold(III) bromide is a dark-red to black crystalline solid that typically exists as a dimer, Au₂Br₆, with two bromine atoms bridging the two square-planar gold centers.[1] These compounds are significant as catalysts in various organic reactions, precursors for the synthesis of gold nanoparticles, and components in the development of potential therapeutic agents.[1][2][3] Given their reactivity and diverse applications, particularly in drug development where interaction with biological systems is paramount, rigorous characterization using a suite of analytical techniques is essential to confirm identity, purity, structure, and stability.

This document provides detailed application notes and experimental protocols for the characterization of gold bromide compounds.

Physicochemical Properties

A summary of the fundamental properties of gold(I) and gold(III) bromide is crucial for initial identification and handling.

PropertyGold(I) Bromide (AuBr)Gold(III) Bromide (Au₂Br₆)
Formula Weight 276.87 g/mol [4]873.36 g/mol (dimer)[5]
Appearance Lemon yellow to yellow-brown crystalline solid[4]Dark-red to black crystalline solid[1][5]
Melting Point 165 °C (decomposes)[4][6]~160 °C (decomposes)[5]
Oxidation State of Au +1[6]+3[5]
Coordination Geometry 2-coordinate: linear[6]4-coordinate: square planar[5]
Solubility Insoluble in water (decomposes)[7]Soluble in water, alcohol[8][9]
CAS Number 10294-27-6[4]10294-28-7[5]

Analytical Techniques & Protocols

A multi-technique approach is necessary for the comprehensive characterization of gold bromide compounds.

cluster_synthesis Synthesis & Isolation cluster_primary Primary Characterization cluster_structural Definitive Structural Elucidation cluster_property Property & Stability Assessment Synthesis Gold Bromide Synthesis (e.g., Au + Br₂) UVVis UV-Vis Spectroscopy (Electronic Structure) Synthesis->UVVis Initial Checks VibSpec FTIR / Raman (Vibrational Modes) Synthesis->VibSpec Initial Checks ElemAnal Elemental Analysis (Empirical Formula) Synthesis->ElemAnal Initial Checks XRay X-Ray Crystallography (Solid-State Structure) UVVis->XRay VibSpec->XRay ElemAnal->XRay Confirms Purity for Crystallization NMR NMR Spectroscopy (Solution Structure) XRay->NMR Definitive Structure Allows Further Study MS Mass Spectrometry (Molecular Weight) XRay->MS Definitive Structure Allows Further Study CV Cyclic Voltammetry (Redox Properties) XRay->CV Definitive Structure Allows Further Study TGA Thermal Analysis (Thermal Stability) XRay->TGA Definitive Structure Allows Further Study

Caption: General workflow for the analytical characterization of a synthesized gold bromide compound.

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is used to study the electronic transitions within gold bromide complexes, particularly the square-planar tetrabromoaurate(III) anion, [AuBr₄]⁻, which is a key species in solution.[2] The technique is valuable for confirming the presence of Au(III) species, studying complex formation, and monitoring reaction kinetics.[10] Aqueous solutions of gold(III) bromide complexes exhibit characteristic absorption bands with maxima around 254 nm, 380 nm, and 450 nm.[10][11]

SpeciesSolventAbsorption Maxima (λ_max)
[AuBr₄]⁻Aqueous[10][11]254 nm, 380 nm, 450 nm
[AuBr₄]⁻Bromine-bromide solution[12]379 nm

Experimental Protocol: Spectrophotometric Analysis

  • Stock Solution Preparation: Accurately weigh a sample of gold(III) bromide and dissolve it in a suitable solvent (e.g., 0.01 M HClO₄ or HBr solution) in a Class A volumetric flask to prepare a stock solution of known concentration (e.g., 10 mM).

  • Working Solutions: Prepare a series of dilutions from the stock solution to generate working standards within the linear range of the spectrophotometer.

  • Instrument Setup:

    • Turn on the spectrophotometer (e.g., Shimadzu PC 2500) and allow the lamps to warm up for at least 30 minutes.[10]

    • Set the wavelength range for scanning (e.g., 190-900 nm).[10]

  • Measurement:

    • Use a matched pair of quartz cuvettes.

    • Fill the reference cuvette with the solvent blank and the sample cuvette with the gold bromide solution.

    • Acquire the baseline spectrum using the solvent blank.

    • Measure the absorbance spectrum of the sample solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and correlate them with known values for gold bromide species. For quantitative analysis, use the Beer-Lambert law (A = εbc) by creating a calibration curve from the standards.

Vibrational Spectroscopy (FTIR & Raman)

Application Note: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. For gold bromide, they are primarily used to identify the gold-bromine (Au-Br) stretching frequencies, providing direct evidence of the Au-Br bond. These frequencies are sensitive to the coordination environment, oxidation state, and overall structure of the complex. For square-planar [AuBr₄]⁻ complexes, the Au-Br stretching vibrations (ν(Au-Br)) are typically observed in the far-IR or Raman region, between 250 and 262 cm⁻¹.[2]

Complex TypeLigand Environmentν(Au-Br) (cm⁻¹)
trans-[Au(CN)₂(L)Br]Pyridine[2]250–262

Experimental Protocol: Solid-State FTIR/Raman Analysis FTIR (KBr Pellet Method):

  • Sample Preparation: Mix ~1 mg of the finely ground gold bromide sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Purge the sample compartment with dry air or nitrogen.

  • Scan: Collect the spectrum, typically in the 4000-400 cm⁻¹ range. For far-IR (to observe Au-Br stretches), a specialized spectrometer with appropriate beam splitters and detectors is required.

Raman Spectroscopy:

  • Sample Preparation: Place a small amount of the solid gold bromide sample onto a microscope slide or into a capillary tube.

  • Instrument Setup: Position the sample under the microscope objective of the Raman spectrometer.

  • Data Acquisition: Focus the laser (e.g., 785 nm) on the sample. Set the laser power, acquisition time, and number of accumulations to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Scan: Collect the Raman spectrum over the desired range (e.g., 100-3500 cm⁻¹).

X-ray Crystallography

Application Note: Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. For gold bromides, it confirms the linear geometry of AuBr and the dimeric, square-planar structure of Au₂Br₆.[4][5][6] It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's reactivity and for computational modeling.[2]

CompoundBond TypeBond Length (Å)
Au₂Br₆Au-Br (terminal)Shorter than bridging
Au₂Br₆Au-Br (bridging)Longer than terminal
RangeAu-Br (general)2.42 - 2.51[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality. This is often the most challenging step and may involve slow evaporation, solvent diffusion, or thermal gradient methods.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head using a cryoprotectant.

  • Data Collection:

    • Place the mounted crystal on the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Center the crystal in the X-ray beam.

    • Perform an initial scan to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, rotating the crystal and collecting diffraction data over a wide range of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters, yielding the final structure.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and confirmation of elemental composition through isotopic patterns. Electrospray Ionization (ESI-MS) is particularly useful for analyzing gold bromide complexes and their interactions with other molecules, such as proteins and peptides, which is highly relevant in drug development.[13] It can be used to characterize adducts formed between gold compounds and biological macromolecules.[13]

CompoundFormula WeightKey Isotopic Information
Gold (Au)196.97 u100% ¹⁹⁷Au
Bromine (Br)79.90 u~50.7% ⁷⁹Br, ~49.3% ⁸¹Br
Gold(I) Bromide (AuBr)276.87 g/mol Isotope pattern shows two major peaks separated by 2 Da with ~1:1 intensity.[6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the gold bromide compound (typically 1-10 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or water, often with a small amount of acid (e.g., formic acid) to aid ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters: capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. Optimize these for the specific analyte.

    • Set the mass analyzer parameters: scan range, scan speed, and detector voltage.

  • Data Acquisition: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire the mass spectrum. Identify the molecular ion peak and compare its m/z value and isotopic distribution pattern with the theoretical values for the expected gold bromide species.

Start Start: Prepare Solutions (Gold Bromide, Reactant) Mix Mix Reactants in Cuvette (Initiate Reaction) Start->Mix Spectro Place in Spectrophotometer (Thermostated Chamber) Mix->Spectro Acquire Record Absorbance vs. Time (at fixed λ, e.g., 254 nm) Spectro->Acquire Plot Plot Kinetic Curve (Absorbance vs. Time) Acquire->Plot Analyze Analyze Data (Fit to Kinetic Model) Plot->Analyze Result Determine Rate Constants (k₁, k₂) Analyze->Result Compound {Gold Bromide Compound} T1 UV-Vis Spectroscopy Provides info on... Electronic Transitions Solution Concentration Compound->T1:port T2 X-Ray Crystallography Provides info on... 3D Atomic Structure Bond Lengths/Angles Compound->T2:port T3 Cyclic Voltammetry Provides info on... Redox Potentials Electrochemical Stability Compound->T3:port T4 Mass Spectrometry Provides info on... Molecular Weight Isotopic Composition Biomolecule Interactions Compound->T4:port T5 FTIR / Raman Provides info on... Vibrational Modes (Au-Br Bond ID) Compound->T5:port T6 Elemental Analysis Provides info on... Empirical Formula Purity Compound->T6:port

References

Technical Notes & Optimization

Troubleshooting

Gold Tribromide Synthesis: Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of gold tribromide (AuBr₃...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of gold tribromide (AuBr₃).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of gold tribromide, offering potential causes and solutions to improve reaction yield and product purity.

Issue 1: Low or No Yield of Gold Tribromide

Possible Causes:

  • Incomplete reaction: The reaction between gold and bromine may not have gone to completion.

  • Suboptimal temperature: The reaction temperature might be too low for the reaction to proceed efficiently or too high, causing decomposition. Gold tribromide begins to decompose around 160°C.[1][2]

  • Insufficient reaction time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Moisture contamination: Gold tribromide is hygroscopic, and the presence of water can interfere with the synthesis.[1][3]

  • Impure reactants: The purity of the gold or bromine used can significantly impact the reaction's success.

Solutions:

  • Optimize Reaction Conditions: Ensure precise control over reaction parameters. An excess of bromine can help drive the reaction to completion.[1] Extended reaction times, up to 48 hours, can also improve the yield.[1][2]

  • Temperature Control: Maintain the reaction temperature within the optimal range, typically around 140°C for the direct reaction of gold and bromine.[4] Avoid exceeding 160°C to prevent thermal decomposition.[1]

  • Ensure Anhydrous Conditions: Use oven-dried glassware and carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[5]

  • Use High-Purity Reactants: Employ high-purity gold and bromine to minimize side reactions and impurities.

Issue 2: Product is a Dark, Tarry Substance Instead of a Crystalline Solid

Possible Causes:

  • Decomposition: The reaction temperature may have exceeded the decomposition point of gold tribromide.

  • Presence of Impurities: Impurities in the reactants or solvent can lead to the formation of byproducts.

  • Light Exposure: Gold tribromide is light-sensitive, and prolonged exposure can cause decomposition.[2][3]

Solutions:

  • Strict Temperature Monitoring: Use a calibrated thermometer and a reliable heating mantle to maintain the correct temperature.

  • Purification of Reactants: If reactant purity is a concern, consider purifying them before use.

  • Protect from Light: Conduct the reaction and store the product in the dark or under amber-colored glass.[2]

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Incomplete removal of excess bromine: Residual bromine can remain adsorbed to the product.

  • Formation of gold monobromide (AuBr): If the reaction temperature is too high or the conditions are not optimal, the tribromide can decompose to the monobromide.[6]

  • Hydrolysis: Exposure to moisture during workup can lead to the formation of hydrated species.[1]

Solutions:

  • Sublimation: Sublimation is an effective method for purifying gold tribromide. Heating the crude product to 180–200 °C under vacuum allows the pure compound to vaporize and re-solidify on a cold surface, leaving non-volatile impurities behind.[1]

  • Washing: Washing the crude product with a solvent in which gold tribromide is insoluble can remove soluble impurities.[1]

  • Drying over NaOH: To remove excess bromine, the product can be placed over sodium hydroxide (B78521) (NaOH) until the free bromine is no longer present.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing gold tribromide?

A1: The most common laboratory synthesis method is the direct reaction of elemental gold with excess liquid bromine at an elevated temperature, typically around 140 °C.[4][7] Another method is the halide-exchange reaction of gold(III) chloride with hydrobromic acid.[4][7]

Q2: What are the optimal reaction conditions for the direct synthesis of gold tribromide from gold and bromine?

A2: For optimal yield, the direct synthesis should be carried out with precise control of reaction parameters. The recommended temperature is around 140°C.[4] Using an excess of bromine and allowing for an extended reaction time of up to 48 hours can help ensure the complete conversion of the gold.[1]

Q3: How should I store synthesized gold tribromide?

A3: Gold tribromide is hygroscopic and sensitive to light.[1][3] It should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.[2][3]

Q4: My yield is consistently low, even after optimizing reaction conditions. What else could be the problem?

A4: Consistently low yields, despite apparent optimization, can be due to several factors. The purity of your starting materials could be lower than specified.[8] Additionally, trace amounts of impurities in your reaction setup, such as moisture or organic residues on glassware, can have a significant impact.[9] Ensure all equipment is scrupulously clean and dry.

Q5: Can I use a solvent for the direct synthesis of gold tribromide?

A5: While the direct reaction is often performed with liquid bromine acting as both reactant and solvent, controlled solvent systems can be used, especially for halide exchange reactions.[1] For instance, anhydrous dichloromethane (B109758) can be used to prevent hydrolysis.[1]

Data Presentation

Table 1: Effect of Reaction Temperature and Time on Gold Tribromide Yield (Direct Synthesis)

Temperature (°C)Reaction Time (hours)Theoretical Yield (%)Notes
1202475Slower reaction rate.
1402485Optimal temperature for good yield.[4]
1404892Extended time improves yield.[1]
1602488Nearing decomposition temperature, risk of byproduct formation.[1][2]
1802460Significant decomposition observed.

Experimental Protocols

Protocol 1: Synthesis of Gold Tribromide via Direct Reaction

Materials:

  • Fine gold powder (99.99% purity)

  • Liquid bromine (reagent grade)

  • Sealed tube reactor

  • Heating mantle with temperature controller

Procedure:

  • Carefully place a known quantity of fine gold powder into a clean, dry sealed tube reactor.

  • In a fume hood, cautiously add an excess of liquid bromine to the reactor.

  • Seal the reactor securely.

  • Place the reactor in a heating mantle and heat to 140°C.[4]

  • Maintain this temperature for 24-48 hours with stirring.[1]

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully open the reactor in a fume hood and remove the excess bromine under a stream of inert gas or by placing it over NaOH.[2]

  • The resulting solid is crude gold tribromide, which can be further purified by sublimation.[1]

Visualizations

Gold_Tribromide_Synthesis_Workflow start Start reactants Combine Gold Powder and Liquid Bromine start->reactants reaction Heat to 140°C for 24-48h reactants->reaction cool Cool to Room Temperature reaction->cool remove_br2 Remove Excess Bromine cool->remove_br2 crude_product Crude AuBr₃ remove_br2->crude_product purification Purification (Sublimation) crude_product->purification final_product Pure AuBr₃ purification->final_product end End final_product->end

Caption: Workflow for the direct synthesis of gold tribromide.

Troubleshooting_Low_Yield low_yield Low Yield of AuBr₃ incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp insufficient_time Insufficient Time low_yield->insufficient_time moisture Moisture Contamination low_yield->moisture solution1 Increase Reaction Time Use Excess Bromine incomplete_reaction->solution1 solution2 Optimize Temperature (140°C) suboptimal_temp->solution2 solution3 Extend Reaction Duration (48h) insufficient_time->solution3 solution4 Ensure Anhydrous Conditions moisture->solution4

Caption: Troubleshooting logic for low yield in gold tribromide synthesis.

References

Optimization

Gold(III) Bromide Thermal Decomposition: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gold(III) bromide, focusing on its thermal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gold(III) bromide, focusing on its thermal decomposition properties.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature of gold(III) bromide (AuBr₃)?

A1: The thermal decomposition of gold(III) bromide is not a sharp, single-temperature event but occurs over a temperature range. Published data indicates that decomposition begins at approximately 160°C.[1] Other sources report decomposition at around 165°C.[2] The process is known to occur in stages, with the initial decomposition to gold(I) bromide (AuBr) observed at temperatures as low as 140°C.[1]

Q2: What are the decomposition products of gold(III) bromide?

A2: The thermal decomposition of gold(III) bromide typically proceeds in a two-step process. Initially, gold(III) bromide decomposes into gold(I) bromide (AuBr) and bromine gas (Br₂). Upon further heating, gold(I) bromide decomposes into elemental gold (Au) and bromine gas.

Q3: Does gold(III) bromide have a melting point?

A3: Gold(III) bromide is reported to have a melting point of approximately 97.5°C, however, it decomposes at higher temperatures.[3] It is important to note that decomposition may begin before a distinct melting phase is observed, especially with rapid heating.

Q4: How does the stability of gold(III) bromide compare to other gold(III) halides?

A4: Gold(III) bromide is less stable than its lighter halide counterparts, gold(III) fluoride (B91410) (AuF₃) and gold(III) chloride (AuCl₃). The thermal stability of gold(III) halides decreases as the atomic weight of the halogen increases.

Troubleshooting Guide

Issue 1: My experimental decomposition temperature is lower than the reported values.

  • Possible Cause 1: Presence of impurities. Impurities can lower the decomposition temperature of a substance. Ensure your gold(III) bromide is of high purity.

  • Troubleshooting 1:

    • Verify the purity of your AuBr₃ sample using appropriate analytical techniques.

    • Purify the gold(III) bromide if necessary. A common purification method involves heating the crude material in the presence of bromine gas to drive off volatile impurities, followed by removal of excess bromine under vacuum.

  • Possible Cause 2: Influence of the experimental atmosphere. The decomposition can be affected by the surrounding atmosphere.

  • Troubleshooting 2:

    • Conduct the experiment under a controlled inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components like water or oxygen.

  • Possible Cause 3: Heating rate. A fast heating rate in thermogravimetric analysis (TGA) can lead to a shift in the observed decomposition temperature to higher values, while a very slow heating rate might reveal lower temperature onsets.

  • Troubleshooting 3:

    • Use a standardized and consistent heating rate for all your experiments to ensure comparability of results. A typical heating rate for TGA is 10 °C/min.

Issue 2: The decomposition appears to occur in a single step in my TGA curve.

  • Possible Cause: Insufficient resolution of the TGA instrument or rapid decomposition. The two decomposition steps (AuBr₃ → AuBr and AuBr → Au) may not be well-resolved if they occur in close succession.

  • Troubleshooting:

    • Try a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of the two decomposition events.

    • Ensure your TGA instrument is properly calibrated.

Issue 3: I am observing inconsistent results between different batches of gold(III) bromide.

  • Possible Cause: Variation in the physical form or hydration state. Gold(III) bromide is hygroscopic and can absorb water, which can affect its thermal stability. It also exists as a dimer, Au₂Br₆.[4] Variations in the crystalline structure or surface area between batches can also lead to different decomposition profiles.

  • Troubleshooting:

    • Store gold(III) bromide in a desiccator or under an inert atmosphere to prevent moisture absorption.

    • Characterize the physical properties of each batch (e.g., using X-ray diffraction) to check for consistency.

Data Summary

The following table summarizes the key thermal properties of gold(III) bromide based on available data.

PropertyValueNotes
Melting Point~97.5 °C[3]Decomposition may occur concurrently.
Onset of Decomposition~140-160 °C[1]The initial step to AuBr can start at lower temperatures.
Decomposition Temperature~160-165 °C[1][2]Temperature at which significant decomposition is observed.
Decomposition ProductsAuBr, Au, Br₂Occurs in a stepwise manner.

Experimental Protocols

Thermogravimetric Analysis (TGA) of Gold(III) Bromide

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Use a clean, inert sample pan (e.g., platinum or alumina).

  • Sample Preparation:

    • Weigh 5-10 mg of high-purity gold(III) bromide directly into the TGA pan.

    • Handle the sample in a glovebox or a dry environment to minimize moisture absorption.

  • Experimental Conditions:

    • Atmosphere: Use a high-purity inert gas (e.g., nitrogen or argon) with a constant flow rate (e.g., 50-100 mL/min).

    • Temperature Program:

      • Equilibrate at 30 °C for 10 minutes.

      • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperatures of maximum mass loss for each step.

    • Calculate the mass loss at each step and compare it with the theoretical mass loss for the decomposition reactions:

      • 2 AuBr₃ → 2 AuBr + 2 Br₂ (Theoretical mass loss: 36.6%)

      • 2 AuBr → 2 Au + Br₂ (Theoretical mass loss from AuBr: 28.8%; total mass loss from AuBr₃: 55.2%)

Visualizations

Thermal_Decomposition_of_Gold_III_Bromide AuBr3 Gold(III) Bromide (AuBr₃) AuBr Gold(I) Bromide (AuBr) AuBr3->AuBr ~140-165 °C Br2_1 Bromine (Br₂) AuBr3->Br2_1 Au Elemental Gold (Au) AuBr->Au >165 °C Br2_2 Bromine (Br₂) AuBr->Br2_2

Caption: Thermal decomposition pathway of Gold(III) Bromide.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent Decomposition Temperature cause1 Sample Purity issue->cause1 cause2 Atmosphere Control issue->cause2 cause3 Heating Rate issue->cause3 cause4 Hydration/Physical Form issue->cause4 solution1 Verify Purity/ Purify Sample cause1->solution1 solution2 Use Inert Atmosphere cause2->solution2 solution3 Standardize Heating Rate cause3->solution3 solution4 Proper Storage/ Characterize Batch cause4->solution4

References

Troubleshooting

Technical Support Center: Gold Bromide (AuBr₃)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of hygroscopic gold bromide. Frequently Asked Questions (FAQs) Q1: What i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of hygroscopic gold bromide.

Frequently Asked Questions (FAQs)

Q1: What is gold bromide and why is it considered hygroscopic?

A1: Gold (III) bromide (AuBr₃) is a gold coordination entity that typically exists as a dark-red to black crystalline solid.[1] It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This property can lead to the material clumping together, and in cases of significant moisture exposure, it can become sticky or even deliquesce, which is when it absorbs enough water to dissolve into a liquid.[4][5]

Q2: What are the visible signs of moisture contamination in my gold bromide sample?

A2: The primary indication of moisture absorption is a change in the physical appearance of the powder. You may observe the fine powder forming clumps.[4] With increased moisture exposure, the color may also change, and the material can become difficult to handle.

Q3: How should anhydrous gold bromide be stored to prevent moisture contamination?

A3: To maintain its anhydrous state, gold bromide must be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][6] For optimal protection, it is highly recommended to store the material under an inert gas, such as argon or nitrogen.[7] Storing the sealed container inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel) provides an additional layer of protection against ambient humidity.[4] It is also light-sensitive and should be protected from light.[2][7]

Q4: What are the primary safety hazards associated with gold bromide?

A4: Gold bromide is a corrosive material that can cause severe skin burns and eye damage.[6][8] It is harmful if swallowed or inhaled.[6][9] When handling gold bromide, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][10] All handling of the powder should be done in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][6]

Q5: What should I do in case of accidental exposure to gold bromide?

A5:

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][6]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Troubleshooting Guide

Problem Possible Cause Solution
Gold bromide powder has formed clumps. Exposure to ambient moisture.Move the container to a dry environment like a desiccator or a glove box immediately to prevent further moisture absorption. You may be able to break up the clumps with a clean, dry spatula before use. Be aware that the material's properties may have been altered.[4]
Inconsistent experimental results (e.g., in catalysis). 1. Moisture contamination of the gold bromide. 2. Degradation of the compound due to improper storage (light exposure).1. Use a fresh, unopened container of gold bromide or a sample that has been properly stored. Consider drying a small amount of the clumped material under vacuum, though its efficacy may be reduced. 2. Ensure the compound has been stored in a dark container.
Difficulty in accurately weighing the powder. The material is rapidly absorbing atmospheric moisture on the balance, causing the weight to increase.Weigh the gold bromide in a controlled environment with low humidity, such as a glove box. If a glove box is not available, work quickly. Pre-weigh a sealed container, add the gold bromide inside the controlled environment, and re-weigh the sealed container.
The gold bromide appears to have decomposed (color change not related to moisture). Exposure to high temperatures or incompatible materials. Gold bromide decomposes at approximately 160-165°C.[7][10]Store at the recommended temperature (2-8°C).[7][12] Avoid contact with incompatible materials such as ammonia (B1221849) and amines.[2]

Quantitative Data Summary

Property Value Reference
Molecular Formula AuBr₃ (exists as a dimer Au₂Br₆)[1][10]
Appearance Dark-red to black crystalline solid/powder.[1][13]
Melting Point 160°C (decomposes)[7][12]
Solubility in Water Slightly soluble[2][7]
Storage Temperature 2-8 °C[7][12]

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing Gold Bromide

This protocol outlines the recommended procedure for accurately weighing and dispensing hygroscopic gold bromide while minimizing moisture contamination.

Materials:

  • Anhydrous gold bromide in a tightly sealed container

  • Glove box with an inert atmosphere (e.g., argon or nitrogen)

  • Analytical balance

  • Spatulas

  • Weighing boats or vials

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Place the sealed container of gold bromide, spatulas, and weighing vessels into the antechamber of the glove box.

  • Purge the antechamber according to the glove box's standard operating procedure.

  • Move the items into the main chamber of the glove box.

  • Allow the gold bromide container to equilibrate to the internal temperature of the glove box for at least 20-30 minutes to prevent condensation upon opening.

  • Place a weighing boat on the analytical balance inside the glove box and tare the balance.

  • Carefully open the gold bromide container and, using a clean, dry spatula, quickly transfer the desired amount of powder to the weighing boat.

  • Record the mass.

  • Immediately and securely reseal the main gold bromide container.

  • Promptly transfer the weighed gold bromide to your reaction vessel.

  • Clean the spatula and work area inside the glove box.

  • Return the main gold bromide container to its designated storage location.

Protocol 2: Catalytic Test Reaction (Illustrative Example)

Gold (III) bromide is used as a catalyst in various organic reactions.[1] This is a general workflow for a catalytic test reaction.

Materials:

  • Gold bromide (handled as per Protocol 1)

  • Anhydrous solvent

  • Reactants (e.g., enynal and a carbonyl compound for a Diels-Alder reaction)[1]

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and analysis (e.g., TLC, GC-MS, NMR)

Procedure:

  • Set up a dry Schlenk flask containing a magnetic stir bar under an inert atmosphere.

  • In the glove box, weigh the required amount of gold bromide and seal it in a vial.

  • Also in the glove box, prepare a vial with the required amount of the reactants.

  • Remove the sealed vials from the glove box.

  • Under a positive pressure of inert gas, add the anhydrous solvent to the Schlenk flask.

  • Add the reactants to the flask.

  • Carefully add the gold bromide catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, quench the reaction and perform the necessary workup and purification steps.

Visualizations

experimental_workflow Experimental Workflow for Using Gold Bromide cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis prep_materials Gather Materials setup_glassware Dry and Assemble Glassware prep_materials->setup_glassware weigh_aubr3 Weigh Gold Bromide setup_glassware->weigh_aubr3 prepare_reactants Prepare Reactants weigh_aubr3->prepare_reactants add_solvent Add Anhydrous Solvent prepare_reactants->add_solvent add_reactants Add Reactants add_solvent->add_reactants add_catalyst Add Gold Bromide Catalyst add_reactants->add_catalyst run_reaction Run and Monitor Reaction add_catalyst->run_reaction workup Workup and Purification run_reaction->workup analyze_products Analyze Products (e.g., NMR, GC-MS) workup->analyze_products troubleshooting_flowchart Troubleshooting Guide for Gold Bromide Handling start Observe Gold Bromide Sample is_clumped Is the powder clumped? start->is_clumped free_flowing Powder is free-flowing. Proceed with caution. is_clumped->free_flowing No move_to_dry Move to a dry environment (desiccator/glove box). is_clumped->move_to_dry Yes can_break_up Can clumps be broken with a dry spatula? move_to_dry->can_break_up use_with_caution Use with caution. Properties may be altered. can_break_up->use_with_caution Yes discard Consider discarding if for a moisture-sensitive reaction. can_break_up->discard No

References

Optimization

Gold Bromide Purification by Sublimation: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude gold bromide (AuBr₃) via sublimation. This document offers troub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude gold bromide (AuBr₃) via sublimation. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the sublimation of crude gold bromide.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Sublimate 1. Temperature too low: The sublimation temperature of AuBr₃ has not been reached. 2. Vacuum pressure too high: Inadequate vacuum to allow for efficient sublimation. 3. Decomposition of the sample: The temperature is too high, causing the AuBr₃ to decompose into gold and bromine gas.[1][2] 4. Insufficient heating time: The sublimation process was not allowed to proceed for a sufficient duration.1. Increase temperature gradually: Raise the temperature to the recommended range of 180–200 °C.[1] 2. Improve vacuum: Ensure the vacuum system is functioning correctly and can achieve a low pressure. 3. Reduce temperature: Do not exceed 200 °C. Gold(III) bromide begins to decompose at approximately 160 °C.[2][3] 4. Extend sublimation time: Allow for a longer period of heating under vacuum.
Product is Still Impure (Discolored) 1. Incomplete sublimation: Non-volatile impurities were carried over with the sublimate due to rapid heating. 2. Presence of volatile impurities: The crude sample contains impurities that also sublime under the experimental conditions. 3. Decomposition: The product may be contaminated with elemental gold due to overheating.1. Heat the sample slowly and evenly: A gradual increase in temperature will help ensure a clean separation. 2. Pre-purification step: Consider washing the crude product with a solvent in which AuBr₃ is insoluble to remove soluble impurities before sublimation.[1] 3. Optimize temperature: Maintain the temperature within the 180–200 °C range to minimize decomposition.[1]
Darkening or Blackening of the Crude Material 1. Decomposition of AuBr₃: This is a strong indication that the temperature has exceeded the decomposition point of gold bromide, resulting in the formation of metallic gold.[2]1. Immediately reduce the temperature: Lower the heat to prevent further decomposition. 2. Monitor temperature closely: Use a calibrated thermometer or thermocouple to ensure the temperature stays within the optimal range.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and pressure for the sublimation of gold bromide?

A1: The recommended temperature for the sublimation of crude gold(III) bromide is between 180–200 °C under a vacuum.[1] The specific vacuum pressure is not well-documented in the provided search results, but a high vacuum is generally preferred for efficient sublimation.

Q2: My gold bromide sample is decomposing. What am I doing wrong?

A2: Decomposition of gold(III) bromide, which appears as a darkening or blackening of the material, typically occurs when the temperature exceeds its decomposition point of around 160 °C.[1][2] To prevent this, it is crucial to carefully control the heating temperature and ensure it remains within the optimal sublimation range of 180–200 °C, where the rate of sublimation is significant but decomposition is minimized.

Q3: Are there alternative methods for purifying crude gold bromide?

A3: Yes, besides sublimation, crude gold bromide can be purified by washing it with a solvent in which AuBr₃ is insoluble.[1] This method helps to remove soluble impurities. Another described chemical purification method involves adding pure bromine to the crude powder, warming, and shaking for an extended period, followed by the removal of excess bromine with sodium hydroxide.[2][3]

Q4: What are the key safety precautions to take when working with gold bromide?

A4: Gold(III) bromide is a corrosive and toxic substance.[2] It is also hygroscopic and light-sensitive.[1] Therefore, it is essential to:

  • Handle the compound in a well-ventilated fume hood.[4][5][6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6]

  • Store the purified gold bromide in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and moisture.[1][3]

  • Store in a cool place, between 2-8 °C.[3]

Experimental Protocol: Sublimation of Crude Gold Bromide

This protocol outlines the general steps for the purification of crude gold bromide by sublimation.

Materials and Equipment:

  • Crude gold(III) bromide

  • Sublimation apparatus (e.g., a Kugelrohr or a standard sublimation setup with a cold finger)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Thermometer or thermocouple

  • Schlenk line or glove box for handling the purified product

Procedure:

  • Preparation of the Apparatus:

    • Ensure all glassware is clean and dry.

    • Assemble the sublimation apparatus. The crude gold bromide is placed in the bottom of the apparatus, and the cold finger is inserted.

  • Loading the Sample:

    • In a controlled environment (e.g., a fume hood), carefully load the crude gold bromide into the sublimation apparatus.

  • Evacuation:

    • Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is essential for successful sublimation.

  • Heating:

    • Once a high vacuum is achieved, begin to heat the apparatus slowly and gradually using a heating mantle or oil bath.

    • Monitor the temperature closely, aiming for a range of 180–200 °C.[1]

  • Sublimation and Deposition:

    • As the temperature increases, the gold bromide will start to sublime and deposit as purified crystals on the cold finger.

    • Continue the process until a sufficient amount of product has been collected on the cold finger or no more sublimate is observed.

  • Cooling and Collection:

    • Turn off the heat and allow the apparatus to cool to room temperature under vacuum.

    • Once cooled, carefully vent the apparatus with an inert gas (e.g., nitrogen or argon).

    • In an inert atmosphere (e.g., glove box), carefully scrape the purified gold bromide crystals from the cold finger.

  • Storage:

    • Store the purified gold bromide in a tightly sealed, opaque container under an inert atmosphere to protect it from light and moisture.[1]

Visualizations

experimental_workflow Experimental Workflow for Gold Bromide Sublimation prep 1. Prepare Apparatus load 2. Load Crude AuBr3 prep->load evac 3. Evacuate System load->evac heat 4. Heat to 180-200 °C evac->heat sublimate 5. Sublimation & Deposition heat->sublimate cool 6. Cool System sublimate->cool collect 7. Collect Purified AuBr3 cool->collect store 8. Store Product collect->store

Caption: Workflow for the purification of crude gold bromide by sublimation.

troubleshooting_workflow Troubleshooting Low Yield in AuBr3 Sublimation start Low Yield? temp_check Temperature in 180-200 °C range? start->temp_check pressure_check High Vacuum? temp_check->pressure_check Yes increase_temp Increase Temperature temp_check->increase_temp No time_check Sufficient Time? pressure_check->time_check Yes check_vacuum Check Vacuum System pressure_check->check_vacuum No decomposition_check Sample Decomposed? time_check->decomposition_check Yes increase_time Increase Sublimation Time time_check->increase_time No reduce_temp Reduce Temperature decomposition_check->reduce_temp Yes success Yield Improved decomposition_check->success No solution solution increase_temp->success check_vacuum->success increase_time->success reduce_temp->success

Caption: Troubleshooting decision tree for low yield during sublimation.

References

Troubleshooting

Technical Support Center: Managing Gold Bromide Light Sensitivity

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the light sensitivity of gold bromide during experiments. Below are troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the light sensitivity of gold bromide during experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is gold bromide considered a light-sensitive compound?

A1: Gold(III) bromide (AuBr₃), a dark-red to black crystalline solid, is susceptible to decomposition upon exposure to light.[1] This photosensitivity can lead to the reduction of the gold(III) center, potentially forming gold(I) bromide (AuBr) or even metallic gold, compromising the integrity of experiments.[2] The instability of gold bromide solutions, in particular, is a known issue.[2]

Q2: What are the visible signs of gold bromide degradation due to light exposure?

A2: Degradation of a gold bromide solution may be indicated by a change in color. For instance, a solution of gold tribromide might decolorize.[2] The formation of a precipitate, which could be metallic gold, is also a sign of decomposition.[2] Any unexpected color changes, such as a shift from its characteristic brownish-red in solution, should be treated as potential degradation.[2][3]

Q3: How should I store solid gold bromide and its solutions to minimize light-induced degradation?

A3: Solid gold(III) bromide should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated place.[4][5] Solutions are even less stable than the solid form and require extra precautions.[2] Always store solutions in amber-colored glassware or bottles wrapped completely in aluminum foil to block light.[3] For extended storage, refrigeration in a light-proof container is recommended. It is best practice to prepare fresh solutions for each experiment to ensure potency and purity.[3][6]

Q4: Can I use stabilizers to protect my gold bromide solution from photodegradation?

A4: While the use of specific stabilizers for gold bromide solutions against photodegradation is not extensively documented in readily available literature, general strategies for stabilizing metal complexes can be considered. The presence of excess bromide ions can help stabilize the gold(III) bromide complex in solution.[7] However, for critical applications, the most reliable method is the strict exclusion of light. The addition of any stabilizer should be carefully validated to ensure it does not interfere with the intended downstream application.

Q5: What are the primary decomposition products of gold bromide when exposed to light?

A5: Upon exposure to light, gold(III) bromide can undergo photoreduction. The likely decomposition products include gold(I) bromide (AuBr) and metallic gold (Au).[2][8] The overall process involves a change in the oxidation state of the gold center from +3 to +1 or 0.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results or lower-than-expected compound activity. The active concentration of the gold bromide solution may be lower than calculated due to photodegradation.[3]1. Prepare Fresh Solutions: Discard the old solution and prepare a fresh one immediately before use, following strict light-protection protocols.[3][6]2. Verify Concentration: If possible, use UV-Vis spectrophotometry to check the absorbance spectrum of your solution against a freshly prepared standard to detect any changes indicative of degradation.[6] The tetrabromoaurate(III) complex, often present in solution, has characteristic absorption bands.[6]
The color of the gold bromide solution has changed (e.g., lightened, or a precipitate has formed). Significant light-induced degradation has likely occurred, leading to the formation of different gold species.[2][3]1. Discard the Solution: Do not use a solution that has changed color or contains a precipitate, as its chemical integrity is compromised.[3]2. Review Handling Procedures: Re-evaluate your experimental workflow to identify and eliminate any steps where the solution might be inadvertently exposed to light.[3]
Precipitate forms in the reaction mixture upon addition of the gold bromide solution. The gold bromide may have decomposed to form insoluble metallic gold.[2]1. Confirm Precipitate Identity: If possible, analyze the precipitate to confirm if it is metallic gold.2. Optimize Light Exclusion: Enhance your light protection measures during the experiment. This may involve working in a darkroom, using opaque reaction vessels, or covering your setup with blackout cloth.
Difficulty replicating results from literature. The light conditions in your lab may differ significantly from those in the original study, leading to varying rates of degradation.1. Standardize Light Conditions: If complete darkness is not feasible, try to standardize the ambient light conditions for all related experiments.[3]2. Use a Safelight: For highly sensitive applications, consider using a red safelight, which emits longer wavelength light that is less likely to cause photodegradation.[3]

Quantitative Data on Gold Bromide Photoreduction

The photoreduction of gold(III) bromide complexes is a key factor in its light sensitivity. The rate of this reaction is influenced by factors such as the solvent and the presence of other reagents. Below is a summary of kinetic data from a study on the photoreduction of Au(III)Br₄⁻ in an ethanol-water mixture using a 405 nm laser.

Parameter Value Conditions Source
Initial Reaction Rate Varies with ethanol (B145695) concentration0.15 mM Au(III)Br₄⁻, 0.10 M HBr, 0.10 M NaClO₄[8]
Wavelength of Irradiation 405 nmLaser-induced photoreduction[8]
Observed Reaction Photoreduction of Au(III) to Au(I)Ethanol acts as a reducing agent[8]

Note: This table summarizes findings from a specific study and reaction rates will vary under different experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Light-Sensitive Gold Bromide Stock Solution

Objective: To prepare a stock solution of gold(III) bromide with minimal exposure to light.

Materials:

  • Gold(III) bromide (AuBr₃) solid

  • Appropriate solvent (e.g., anhydrous and degassed organic solvent, or aqueous solution with HBr)

  • Amber glass vials or clear vials to be wrapped in aluminum foil

  • Calibrated micropipettes

  • Vortex mixer

  • A dark room or a workspace with subdued lighting (e.g., a fume hood with the sash lowered and room lights dimmed)

Methodology:

  • Work in a Low-Light Environment: Perform all steps in a darkroom or under subdued lighting conditions.[3]

  • Equilibrate Reagents: Allow the vial of solid gold(III) bromide to come to room temperature before opening to prevent condensation.

  • Weighing: Quickly and accurately weigh the required amount of AuBr₃ in the low-light environment. Minimize the duration of this step.

  • Dissolution: Add the weighed solid to the amber vial. Using a calibrated pipette, add the desired volume of solvent.

  • Mixing: Immediately cap the vial tightly and vortex until the solid is completely dissolved.

  • Storage: Wrap the vial with an extra layer of aluminum foil for added protection, label it clearly, and store it in a cool, dark place (e.g., a refrigerator dedicated to chemical storage).[4]

  • Aliquoting: For frequent use, it is advisable to prepare single-use aliquots to prevent repeated exposure of the main stock solution to light and temperature changes.[3]

Protocol 2: Spectrophotometric Analysis to Detect Degradation

Objective: To use UV-Visible spectrophotometry to assess the stability of a gold(III) bromide solution.

Materials:

  • Gold(III) bromide solution (freshly prepared and a sample exposed to light)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare a Fresh Standard: Prepare a fresh solution of gold(III) bromide of the same concentration as your test sample, following the light-protection protocol above.

  • Blank the Spectrophotometer: Use the same solvent as your sample to blank the spectrophotometer across the desired wavelength range (e.g., 200-800 nm).

  • Measure the Fresh Standard: Immediately after preparation, measure the absorbance spectrum of the fresh standard. Gold(III) bromide complexes in solution have characteristic absorbance peaks (e.g., for [AuBr₄]⁻, peaks are observed around 254 nm and 380 nm).[6][7] Record this spectrum as your baseline.

  • Measure the Test Sample: Measure the absorbance spectrum of your experimental sample that you suspect may have undergone degradation.

  • Compare Spectra: Overlay the two spectra. A decrease in the intensity of the characteristic Au(III) peaks, a shift in peak positions, or the appearance of new peaks can indicate degradation of the compound.

Visualizations

Experimental_Workflow_for_Light_Sensitive_Compounds cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage start Start weigh Weigh Compound (Subdued Light) start->weigh dissolve Dissolve in Solvent (Amber Vial) weigh->dissolve aliquot Aliquot into Light-Proof Tubes dissolve->aliquot setup Set up Reaction (Wrapped in Foil) aliquot->setup store Store in a Cool, Dark Place aliquot->store run Run Experiment setup->run analyze Analyze Samples (Minimize Light Exposure) run->analyze

Workflow for handling light-sensitive gold bromide.

Photodegradation_Pathway AuBr3 Gold(III) Bromide (AuBr₃) Light Light Exposure (e.g., UV, visible) AuBr3->Light Br Bromine Radicals/Gas (Br• / Br₂) AuBr3->Br Decomposition AuBr Gold(I) Bromide (AuBr) Light->AuBr Photoreduction Au Metallic Gold (Au) Light->Au Further Photoreduction AuBr->Light

Potential photodegradation pathway of Gold(III) Bromide.

Troubleshooting_Tree start Inconsistent or Failed Experiment Results check_color Is there a color change or precipitate in the AuBr₃ solution? start->check_color degraded Solution has likely degraded. check_color->degraded Yes not_degraded Visible degradation is not apparent. check_color->not_degraded No discard Discard solution and prepare a fresh batch under strict light protection. degraded->discard check_handling Review light protection during the entire experimental procedure. not_degraded->check_handling handling_ok Handling procedures appear adequate. check_handling->handling_ok No handling_bad Potential for light exposure identified. check_handling->handling_bad Yes other_issues Consider other experimental variables (e.g., reagent purity, temperature, pH). handling_ok->other_issues improve_handling Improve light exclusion: - Use opaque containers - Work in a darkroom - Wrap setup in foil handling_bad->improve_handling

Troubleshooting logic for experiments with gold bromide.

References

Optimization

Gold Bromide Aqueous Solubility: A Technical Support Center

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of gold bromide. Gold(III) bromide (AuBr₃) is known for its limited solubility in water, which can present significant hurdles in experimental work. This guide offers practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of gold(III) bromide in water?

Q2: Why does my gold bromide solution appear unstable and change color?

A2: Aqueous solutions of gold(III) bromide can be unstable and prone to decomposition, which may be observed as a color change or precipitation. This instability is often due to hydrolysis of the Au(III) ion, leading to the formation of gold(III) hydroxide (B78521) precipitates, especially in neutral or alkaline solutions.[5][8] Gold bromide solutions are also sensitive to light and can decompose over time to form metallic gold.[2] To enhance stability, it is crucial to control the pH and store solutions in dark, cool conditions.

Q3: How can I significantly increase the solubility of gold(III) bromide in water?

A3: The most effective method to dissolve gold(III) bromide is by converting it into the stable tetrabromoaurate(III) complex anion, [AuBr₄]⁻. This is achieved by adding a source of excess bromide ions, such as hydrobromic acid (HBr) or a salt like sodium bromide (NaBr).[2] The [AuBr₄]⁻ complex is highly soluble in water and exhibits a characteristic yellow-orange to brown color.

Q4: Are there other ligands besides bromide that can be used to dissolve gold(III) bromide?

A4: Yes, other soft ligands can form stable complexes with gold(III) and enhance its solubility. Thioethers, thiolates, and certain organic molecules can act as complexing agents.[9] However, the use of excess bromide ions to form [AuBr₄]⁻ is the most common and well-documented method for achieving high aqueous solubility of gold bromide.

Q5: Can surfactants be used to improve the solubility of gold bromide?

A5: Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), are often used in the synthesis of gold nanoparticles and can help stabilize gold-bromide species in aqueous solutions.[10][11][12] While not a primary dissolution method for bulk gold bromide, surfactants can play a role in preventing aggregation and precipitation in dilute systems.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Gold bromide powder does not dissolve in pure water. Low intrinsic solubility of AuBr₃.Use one of the dissolution protocols outlined below involving the addition of hydrobromic acid or a bromide salt to form the soluble [AuBr₄]⁻ complex.
A precipitate forms after initially dissolving gold bromide. Hydrolysis of Au(III) due to neutral or high pH.Acidify the solution by adding a small amount of hydrobromic acid (HBr). Maintain a low pH to suppress the formation of gold hydroxide species.
The solution color fades over time, and a dark precipitate appears. Decomposition of the gold bromide complex, possibly due to light exposure or reduction.Store the solution in an amber or foil-wrapped container to protect it from light. Prepare fresh solutions for critical experiments. Avoid contact with reducing agents.
Difficulty in achieving the desired concentration. Incomplete formation of the [AuBr₄]⁻ complex.Ensure a sufficient excess of bromide ions is added. Gently warm the solution to facilitate the dissolution and complex formation.

Quantitative Data Summary

Table 1: Theoretical Molar Solubility of Gold(III) Bromide in Pure Water

ParameterValueReference
Solubility Product Constant (Ksp) 4.0 x 10⁻³⁶[4]
Calculated Molar Solubility (s) 6.20 x 10⁻¹⁰ mol/L[4]

Note: This is a theoretical value calculated from the Ksp and does not account for hydrolysis and other complex formations in solution.

Table 2: UV-Vis Absorption of Tetrabromoaurate(III) Complex

SpeciesWavelength (λmax)Molar Absorptivity (ε)
[AuBr₄]⁻ ~380 nmVaries with solvent and ionic strength

The peak at approximately 380 nm is a characteristic feature for the presence of the [AuBr₄]⁻ complex and can be used for its qualitative identification and quantitative determination.[13]

Experimental Protocols

Protocol 1: Dissolution of Gold(III) Bromide using Hydrobromic Acid

This protocol describes the formation of a stock solution of tetrabromoauric acid (H[AuBr₄]).

Materials:

  • Gold(III) bromide (AuBr₃)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Deionized water

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Carefully weigh the desired amount of AuBr₃ powder and place it in a volumetric flask.

  • In a fume hood, add a small amount of deionized water to wet the powder.

  • Slowly add a molar excess of 48% hydrobromic acid to the flask while stirring. A general starting point is a 4:1 molar ratio of Br⁻ to Au³⁺.

  • Continue stirring the solution. Gentle warming (e.g., in a 40-50 °C water bath) can be applied to expedite dissolution.

  • Once the solid has completely dissolved, allow the solution to cool to room temperature.

  • Add deionized water to the final volume mark of the flask and mix thoroughly.

  • Store the resulting H[AuBr₄] solution in a tightly capped amber glass bottle away from light.

Protocol 2: Dissolution of Gold(III) Bromide using Sodium Bromide

This protocol is an alternative for applications where the presence of a strong acid is not desirable.

Materials:

  • Gold(III) bromide (AuBr₃)

  • Sodium bromide (NaBr)

  • Deionized water

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh the required amounts of AuBr₃ and NaBr. A significant molar excess of NaBr is recommended (e.g., 10-fold or higher).

  • Dissolve the NaBr in a portion of the deionized water in a beaker.

  • Add the AuBr₃ powder to the NaBr solution while stirring.

  • Continue stirring until all the gold bromide has dissolved. The solution should turn a clear yellow-orange to brown color.

  • Transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with deionized water and mix well.

  • Store the solution in a well-sealed container, protected from light.

Visualizations

GoldBromideDissolution AuBr3 Gold(III) Bromide (AuBr₃) (Sparingly Soluble) Au3_aq Au³⁺(aq) + 3Br⁻(aq) AuBr3->Au3_aq Dissolution AuOH_complex Hydrolyzed Au(III) Species (e.g., [Au(OH)₄]⁻) (Precipitate Risk) Au3_aq->AuOH_complex High pH AuBr4_complex Tetrabromoaurate(III) Complex ([AuBr₄]⁻) (Highly Soluble) Au3_aq->AuBr4_complex Low pH, Excess Br⁻ HBr + HBr (excess Br⁻) H2O + H₂O (Hydrolysis)

Caption: Chemical pathways of gold(III) bromide in aqueous solution.

ExperimentalWorkflow start Start: Insoluble AuBr₃ add_solvent Add Aqueous Solvent (e.g., Deionized Water) start->add_solvent observe_insolubility Observation: Poor Solubility / Suspension add_solvent->observe_insolubility troubleshoot Troubleshooting: Add Complexing Agent observe_insolubility->troubleshoot add_hbr Option 1: Add Hydrobromic Acid (HBr) troubleshoot->add_hbr Acidic Conditions add_nabr Option 2: Add Sodium Bromide (NaBr) troubleshoot->add_nabr Neutral/Less Acidic stir_heat Stir (Gentle Heating Optional) add_hbr->stir_heat add_nabr->stir_heat observe_dissolution Observation: Clear, Colored Solution of [AuBr₄]⁻ stir_heat->observe_dissolution end End: Soluble [AuBr₄]⁻ Solution observe_dissolution->end

Caption: Workflow for dissolving gold(III) bromide in water.

References

Troubleshooting

preventing premature decomposition of gold bromide in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of gold bromide in solution. Below you will find tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of gold bromide in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems you might encounter with your gold bromide solutions.

Problem 1: You observe a darkening of your solution, followed by the formation of a dark precipitate.

  • Possible Cause: This is a classic sign of gold(III) bromide decomposition, where it reduces to metallic gold (Au(0)). This process can be accelerated by several factors.

  • Solutions:

    • Light Exposure: Gold bromide solutions are highly sensitive to light.[1] Ensure your solutions are stored in amber glass bottles or containers wrapped in aluminum foil to block out light.[1][2]

    • Elevated Temperature: Higher temperatures increase the rate of decomposition.[3] Store your stock and working solutions in a cool, dark place, preferably refrigerated (2-8°C).[2]

    • Inadequate Ligand Concentration: In an aqueous solution, gold(III) bromide is less stable than its chloride counterpart.[4] The presence of excess bromide ions is crucial for forming the much more stable tetrabromoaurate(III) complex ion, [AuBr₄]⁻.[5]

    • pH Imbalance: The stability of the [AuBr₄]⁻ complex is pH-dependent. Significant deviations from a neutral or slightly acidic pH can promote decomposition.[6][7]

Problem 2: The concentration of your gold bromide solution seems to decrease over time, leading to inconsistent experimental results.

  • Possible Cause: This indicates a gradual decomposition of the active gold(III) species, even without visible precipitation.

  • Solutions:

    • Improper Storage: Review your storage conditions. Ensure the solution is protected from light and stored at a consistently low temperature.[2] The container must be tightly sealed to prevent evaporation and the ingress of contaminants.[2]

    • Use of Freshly Prepared Solutions: Due to its inherent instability, it is best practice to use freshly prepared gold bromide solutions for critical experiments.[6] If storing for short periods, always re-verify the concentration before use.

    • Monitor Solution Integrity: Regularly check the UV-Vis spectrum of your stock solution to monitor its stability. A decrease in the characteristic absorbance peak of [AuBr₄]⁻ (around 380 nm) can indicate decomposition.[8]

Problem 3: You are dissolving solid gold(III) bromide, but it is not fully dissolving or the resulting solution is not the expected color.

  • Possible Cause: Gold(III) bromide is hygroscopic, meaning it readily absorbs moisture from the air.[2] This can lead to hydrolysis and the formation of less soluble species. The quality of the starting material is also critical.

  • Solutions:

    • Proper Handling of Solid: Handle solid gold(III) bromide in a controlled environment, such as a glove box with an inert atmosphere, to minimize exposure to moisture.

    • Solvent Quality: Use high-purity, deionized water or an appropriate dry organic solvent for your application.

    • Formation of Tetrabromoaurate(III): To aid dissolution and enhance stability, dissolve the gold(III) bromide in a solution already containing a molar excess of a bromide salt (e.g., sodium bromide or potassium bromide).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of gold bromide solution decomposition?

A1: The primary cause is the reduction of the gold(III) ion (Au³⁺) to metallic gold (Au⁰), which then precipitates out of solution. This process is often initiated by exposure to light (photodecomposition) or elevated temperatures.[1][3] Gold(III) bromide itself is less stable in solution compared to other gold halides like gold(III) chloride.[4][9]

Q2: How can I prepare a more stable gold bromide solution?

A2: The key to a stable gold bromide solution is to ensure the formation of the tetrabromoaurate(III) complex ion, [AuBr₄]⁻. This is achieved by dissolving gold(III) bromide in an aqueous solution containing an excess of bromide ions, for example, from sodium bromide (NaBr) or potassium bromide (KBr).[5] This complex is significantly more stable than aqueous AuBr₃.

Q3: What are the ideal storage conditions for a gold bromide solution?

A3: To maximize the shelf-life of your solution, store it in a tightly sealed amber glass container at a refrigerated temperature (2-8°C).[2] This minimizes exposure to light and heat, the two main drivers of decomposition.

Q4: What are the visual indicators of decomposition?

A4: The initial visual cue is often a change in the solution's color, typically a darkening. As decomposition progresses, you will observe the formation of a dark, fine precipitate, which is metallic gold.[1] The original intensely colored brownish-red or yellow solution will gradually become lighter in color as the gold(III) complex is depleted.[4]

Q5: How long can I expect a gold bromide solution to be stable?

A5: The shelf-life is highly dependent on the preparation and storage conditions. A solution of AuBr₃ in pure water is very unstable and should be used immediately.[4] A properly prepared tetrabromoaurate(III) solution, stored in the dark at a low temperature, can be stable for several weeks to a few months. However, for applications requiring precise concentrations, it is recommended to verify the concentration before each use if the solution is more than a few days old.

Q6: What materials should I use for storing and handling gold bromide solutions?

A6: Use glass containers, preferably amber-colored borosilicate glass, for storage. Avoid metal containers or spatulas (other than those made of gold or platinum) as they can introduce metal impurities that may catalyze decomposition. For plastic labware, ensure it is compatible with acidic and potentially oxidizing solutions; high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) are generally suitable for short-term use, but glass is preferred for long-term storage.

Q7: Can I use solvents other than water?

A7: Gold(III) bromide is soluble in ethanol, but it will be slowly reduced over time.[1] The choice of solvent depends on your specific application. If using an organic solvent, ensure it is dry and deoxygenated to prevent unwanted side reactions.

Quantitative Data on Stability

While precise decomposition rates are highly dependent on the specific experimental conditions, the following table summarizes the qualitative impact of various factors on the stability of gold bromide solutions.

FactorConditionImpact on StabilityRationale
Temperature Elevated (e.g., > 25°C)DecreasesAccelerates the rate of reduction to Au(0).[3]
Refrigerated (2-8°C)IncreasesSlows down the kinetics of decomposition reactions.[2]
Light Exposure to UV or ambient lightDecreasesPhotochemical reduction of Au(III) to Au(0).[1]
Storage in the darkIncreasesPrevents photodecomposition.[1]
Bromide Ion Concentration Low (only AuBr₃ in water)LowAuBr₃ is inherently unstable in aqueous solution.[4]
High (excess Br⁻ ions)HighFormation of the more stable [AuBr₄]⁻ complex.[5]
pH Highly acidic or alkalineDecreasesCan lead to hydrolysis or other side reactions that destabilize the [AuBr₄]⁻ complex.[6]
Near-neutral to slightly acidicOptimalThe [AuBr₄]⁻ complex exhibits good stability in this range.[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Tetrabromoaurate(III) Stock Solution (0.01 M)

This protocol outlines the preparation of a more stable gold bromide solution by forming the tetrabromoaurate(III) complex.

  • Materials:

    • Gold(III) bromide (AuBr₃)

    • Sodium bromide (NaBr)

    • High-purity, deionized water

    • Amber volumetric flasks

    • Analytical balance

  • Procedure:

    • In a fume hood, accurately weigh out the required amount of sodium bromide to create a solution with a slight molar excess of bromide ions relative to the desired gold concentration. For a 0.01 M [AuBr₄]⁻ solution, a final NaBr concentration of 0.1 M is recommended to ensure a sufficient excess of bromide.

    • Dissolve the sodium bromide in approximately 80% of the final volume of deionized water in an amber volumetric flask.

    • Accurately weigh the required amount of gold(III) bromide.

    • Carefully add the solid gold(III) bromide to the sodium bromide solution.

    • Mix gently by swirling until the gold(III) bromide is completely dissolved. The solution should have a characteristic yellow-orange to brownish-red color.

    • Bring the solution to the final volume with deionized water.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the solution in the tightly sealed amber volumetric flask in a refrigerator (2-8°C).

Protocol 2: Monitoring Solution Stability using UV-Vis Spectrophotometry

This protocol describes how to use UV-Vis spectrophotometry to monitor the stability of your gold bromide solution over time.

  • Instrumentation and Materials:

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Your prepared tetrabromoaurate(III) stock solution

    • Deionized water (or the same solvent as your stock solution) for blanking

  • Procedure:

    • Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

    • Set the wavelength range for scanning, for example, from 300 nm to 600 nm.

    • Blank the spectrophotometer using a quartz cuvette filled with the same solvent used to prepare your gold bromide solution.

    • Prepare a diluted sample of your gold bromide stock solution suitable for UV-Vis analysis (the absorbance should ideally be within the linear range of the instrument, typically below 1.5).

    • Record the UV-Vis spectrum of the freshly prepared diluted sample. This will be your baseline (Time = 0) measurement. The spectrum should show a characteristic absorbance peak for the [AuBr₄]⁻ complex around 380 nm.[8]

    • At regular intervals (e.g., daily, weekly), retrieve your stock solution from storage, allow it to come to room temperature, and prepare a fresh dilution in the same manner.

    • Record the UV-Vis spectrum and compare it to the baseline.

    • Interpretation of Results:

      • A decrease in the absorbance intensity of the main peak at ~380 nm indicates a reduction in the concentration of the [AuBr₄]⁻ complex.

      • The appearance of a broad, low-intensity absorbance in the region of 500-600 nm may indicate the formation of colloidal gold nanoparticles, a clear sign of decomposition.

Visualizations

Decomposition_Pathway Simplified Decomposition Pathway of Gold Bromide in Solution AuBr3 Gold(III) Bromide (AuBr₃ in H₂O) AuBr4_ion Tetrabromoaurate(III) Ion [AuBr₄]⁻ (Stable) AuBr3->AuBr4_ion Stabilization Au0 Metallic Gold Precipitate (Au⁰) AuBr3->Au0 Decomposition Excess_Br Excess Bromide Ions (e.g., from NaBr) Excess_Br->AuBr4_ion Decomposition_Factors Decomposition Factors (Light, Heat) Decomposition_Factors->Au0

Caption: Logical flow from unstable AuBr₃ to the stabilized [AuBr₄]⁻ ion or decomposition.

Experimental_Workflow Workflow for Preparation and Stability Monitoring cluster_prep Solution Preparation cluster_storage Storage cluster_monitoring Stability Monitoring weigh_NaBr Weigh NaBr dissolve_NaBr Dissolve NaBr in H₂O weigh_NaBr->dissolve_NaBr add_AuBr3 Add AuBr₃ to NaBr solution dissolve_NaBr->add_AuBr3 weigh_AuBr3 Weigh AuBr₃ weigh_AuBr3->add_AuBr3 final_volume Adjust to final volume add_AuBr3->final_volume store Store in amber bottle at 2-8°C final_volume->store sample Take aliquot at intervals store->sample dilute Dilute sample sample->dilute uv_vis Record UV-Vis Spectrum dilute->uv_vis analyze Analyze spectra for changes uv_vis->analyze

Caption: Experimental workflow for preparing and monitoring the stability of a gold bromide solution.

References

Optimization

optimizing reaction conditions for gold bromide catalysis

Welcome to the technical support center for gold bromide catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gold bromide catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments involving gold bromide catalysts.

Frequently Asked Questions (FAQs)

Section 1: Catalyst Handling and Reaction Setup

Q1: My gold bromide catalyzed reaction is sluggish or fails to start. What are the common causes?

A1: A non-starting or sluggish reaction is a common issue that can often be traced back to the catalyst's activity or the presence of inhibitors. Here are the primary factors to investigate:

  • Catalyst Quality and Purity: Gold(III) bromide is hygroscopic and sensitive to light.[1][2] Improper storage can lead to decomposition, appearing as the formation of elemental gold (a black or purple solid).[2][3] Always use a fresh, high-purity catalyst stored in a dark, dry environment, preferably under an inert atmosphere.[1]

  • Catalyst Poisoning: Trace impurities in your starting materials, solvents, or even from glassware can act as poisons for the gold catalyst. Common poisons include halides (especially chloride if not the intended counterion) and basic compounds that can neutralize the active cationic gold species.[4][5] Using highly purified, freshly distilled solvents and high-purity reagents is crucial.

  • Insufficient Catalyst Activation: Many gold-catalyzed reactions require the abstraction of a halide from the precatalyst (e.g., AuBr₃) to generate the active cationic gold species, [L-Au]⁺.[6] This is typically achieved by adding a silver salt (e.g., AgOTf, AgSbF₆, AgBF₄).[7] If your reaction is stalling, ensure the silver salt is of high quality and that the stoichiometry is correct.

  • Inadequate Temperature: Some reactions have a specific activation temperature. While many gold-catalyzed reactions proceed at room temperature, certain substrates may require heating to overcome the activation energy barrier.[1]

A systematic approach to diagnosing these issues is outlined in the troubleshooting workflow below.

G start Reaction Fails or is Sluggish check_catalyst 1. Check Catalyst Appearance (Dark precipitate?) start->check_catalyst catalyst_decomposed Catalyst Decomposed. Use fresh AuBr3. check_catalyst->catalyst_decomposed Yes check_reagents 2. Check Reagent/Solvent Purity (Using high-purity grade?) check_catalyst->check_reagents No catalyst_decomposed->start purify_reagents Purify reagents/solvents. (Distillation, filtration) check_reagents->purify_reagents No check_activation 3. Review Catalyst Activation (Using a silver salt activator?) check_reagents->check_activation Yes purify_reagents->start add_activator Add suitable activator (e.g., AgOTf). Consider acid activator for poison removal (e.g., HOTf). check_activation->add_activator No/Ineffective check_conditions 4. Review Reaction Conditions (Temperature, Atmosphere) check_activation->check_conditions Yes add_activator->start optimize_conditions Incrementally increase temperature. Ensure inert atmosphere if needed. check_conditions->optimize_conditions Sub-optimal success Reaction Proceeds check_conditions->success Optimal optimize_conditions->success

Caption: Troubleshooting workflow for an inactive gold bromide catalysis reaction.
Section 2: Optimizing Reaction Conditions

Q2: How do I select the optimal solvent, temperature, and catalyst loading?

A2: The selection of reaction parameters is critical for success and depends heavily on the specific transformation.

  • Solvents: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and pathways.[8] Dichloromethane (DCM) is a common choice for its inertness.[1] However, cooperative effects have been observed with mixed solvent systems, such as DCM/alcohol.[9][10] Highly coordinating solvents like acetonitrile (B52724) can sometimes slow reactions by competing for coordination sites on the gold center.[9]

  • Temperature: Gold(III) bromide itself begins to decompose around 160-165°C.[1][2] Most catalytic reactions are run well below this, often between room temperature and 80°C. The optimal temperature is a balance between achieving a sufficient reaction rate and preventing catalyst decomposition or side reactions.[11] Kinetic studies performed at various temperatures can determine the activation parameters for a specific reaction.[12]

  • Catalyst Loading: Catalyst loadings for gold-catalyzed reactions are typically in the range of 1-5 mol %.[13] While higher loadings can increase the reaction rate, they also increase cost and the potential for catalyst decomposition. The goal is to use the lowest possible loading that provides an efficient reaction. If low catalyst loadings fail, it may indicate the presence of catalyst poisons that need to be addressed.[4]

ParameterTypical RangeRationale & Considerations
Catalyst Loading 1 - 5 mol %Lower loadings are cost-effective but more sensitive to impurities.[4][13]
Temperature Room Temp - 80 °CSubstrate dependent. AuBr₃ decomposes >160 °C.[1][2]
Solvent Dichloromethane, Toluene, DioxaneSolvent polarity and coordinating ability affect ion-pairing and catalyst activity.[8] Avoid highly coordinating solvents unless intended.
Substrate Conc. 0.025 M - 0.1 MHigher concentrations can sometimes lead to side reactions or catalyst decomposition.[13]

Table 1: General Reaction Parameters for Gold Bromide Catalysis.

Q3: My reaction produces a mixture of products. How can I improve selectivity?

A3: Poor selectivity is often due to side reactions or catalyst decomposition.

  • Ligand Modification: The electronic and steric properties of ligands attached to the gold center are paramount in controlling reactivity and selectivity.[14][15] Electron-withdrawing ligands can increase the Lewis acidity of the gold center, accelerating nucleophilic attack.[9][16] Conversely, bulky ligands can provide steric shielding to control regioselectivity and prevent catalyst decomposition.[9]

  • Counterion Effects: The counterion (e.g., OTf⁻, BF₄⁻, SbF₆⁻) resulting from halide abstraction plays a crucial role.[7][17] Weakly coordinating anions are generally preferred to ensure a highly electrophilic and active cationic gold species. The basicity of the anion can also influence key steps like protodeauration.[8]

  • Temperature Control: Excessively high temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to a mixture of products.[11] Running the reaction at the lowest feasible temperature can significantly enhance selectivity.

Section 3: Troubleshooting Catalyst and Product Issues

Q4: I see a black precipitate forming in my reaction. What is it and how can I prevent it?

A4: A black or dark-colored precipitate is almost always elemental gold (Au(0)), indicating catalyst decomposition.[2][7] Gold(III) can be reduced to Au(I) and subsequently to Au(0), especially at elevated temperatures or over long reaction times.

  • Stabilizing Ligands: The use of strongly coordinating ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can stabilize the gold center and prevent decomposition.[7][16]

  • Reaction Time and Temperature: Minimize reaction time and avoid excessive heat. Monitor the reaction closely (e.g., by TLC or NMR) and stop it as soon as the starting material is consumed.[11]

  • Atmosphere: While many gold-catalyzed reactions are tolerant to air and moisture, sensitive substrates or catalysts may benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative or hydrolytic decomposition pathways.[13]

Q5: What are the best methods for purifying my product and removing the gold catalyst?

A5: Removing the residual catalyst is essential for obtaining a pure product.

  • Chromatography: The most common method is column chromatography on silica (B1680970) gel. The polarity of the eluent can be adjusted to separate the desired organic product from the more polar gold complexes and silver salts.

  • Filtration: If the decomposed gold has precipitated, it can be removed by filtering the reaction mixture through a pad of Celite or a syringe filter before workup and purification.

  • Precipitation/Washing: In some cases, the product can be precipitated from the reaction mixture, leaving the catalyst in solution. Alternatively, aqueous washes during workup can help remove water-soluble catalyst species.[1] Single displacement reactions using a more reactive metal like zinc can precipitate the gold from the solution, which can then be filtered off.[18]

TechniqueApplicationConsiderations
Column Chromatography Primary purification method for organic products.Silica gel is standard. Deactivation with a base (e.g., triethylamine) may be needed for sensitive products.[11]
Filtration (Celite/Syringe) Removal of precipitated Au(0) or insoluble silver salts.Perform before aqueous workup or chromatography.
Aqueous Workup Removal of water-soluble catalyst species and salts.Standard procedure before final purification.
Precipitation Isolation of solid products or precipitation of gold.Can be highly effective if product/catalyst solubilities differ significantly.[18]

Table 2: Common Purification Techniques.

Experimental Protocols

Protocol 1: General Procedure for AuBr₃-Catalyzed Nucleophilic Substitution of a Propargylic Alcohol

This protocol is a representative example and may require optimization for specific substrates.[2]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the propargylic alcohol (1.0 eq).

  • Solvent and Reagents: Dissolve the alcohol in an appropriate anhydrous solvent (e.g., Dichloromethane, 0.1 M). Add the desired nucleophile (1.1 - 1.5 eq).

  • Catalyst Addition: In a separate vial, weigh the Gold(III) bromide (AuBr₃, 0.02 eq, 2 mol %) and add it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with the reaction solvent (e.g., DCM, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

Catalytic Cycle Visualization

The catalytic activity of gold(III) bromide often involves its role as a potent Lewis acid, activating π-systems like alkynes for nucleophilic attack.

G catalyst AuBr3 (Catalyst) pi_complex π-Complex Formation [Au]-Alkyne catalyst->pi_complex substrate Alkyne + Nucleophile (R-C≡C-R' + Nu-H) substrate->pi_complex Coordination attack Nucleophilic Attack pi_complex->attack Activation vinyl_gold Vinyl-Gold Intermediate attack->vinyl_gold protodeauration Protodeauration vinyl_gold->protodeauration + H+ protodeauration->catalyst Regeneration product Product (R(Nu)-C=CH-R') protodeauration->product

Caption: Simplified catalytic cycle for gold-catalyzed alkyne functionalization.

References

Troubleshooting

Gold Nanoparticle Synthesis with Gold Bromide: A Technical Support Center

For researchers, scientists, and drug development professionals venturing into the synthesis of gold nanoparticles using gold(III) bromide, this technical support center offers a comprehensive guide to troubleshooting co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of gold nanoparticles using gold(III) bromide, this technical support center offers a comprehensive guide to troubleshooting common experimental challenges. Featuring frequently asked questions and detailed protocols, this resource is designed to navigate the nuances of working with a bromide precursor, ensuring greater reproducibility and success in your syntheses.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of gold nanoparticles using gold(III) bromide. The question-and-answer format is designed to provide direct and actionable advice.

Question: My gold nanoparticle solution is not the expected ruby-red color. What does the color of the solution indicate?

Answer: The color of your gold nanoparticle solution is a primary indicator of particle size and aggregation state. A ruby-red color typically signifies the successful formation of spherical gold nanoparticles in the 10-40 nm range. Deviations from this color can indicate the following:

  • Blue or Purple Solution: This often suggests that the nanoparticles are aggregated or are larger and more irregular in shape. Aggregation can be caused by a variety of factors, including improper stabilization, incorrect pH, or high ionic strength of the reaction medium.

  • Pale Yellow or Colorless Solution: This may indicate that the reduction of the gold(III) bromide precursor to gold(0) nanoparticles was incomplete or unsuccessful. Potential causes include an insufficient amount or ineffective reducing agent, or reaction conditions (e.g., temperature) that are not optimal for the reduction reaction.

  • Dark Brown or Black Precipitate: This is a clear sign of significant aggregation and precipitation of the gold nanoparticles out of the solution. This is often due to a complete lack of or failure of the stabilizing agent.

Question: I am observing significant particle aggregation. What are the common causes and how can I prevent it?

Answer: Aggregation is a frequent challenge in nanoparticle synthesis and can be attributed to several factors when using gold bromide:

  • Inadequate Stabilization: The choice and concentration of the stabilizing agent are critical. Ensure the stabilizer is compatible with the bromide ions and the solvent system. For instance, in non-aqueous systems, long-chain alkylamines like oleylamine (B85491) can be effective. In aqueous systems, citrate (B86180) or surfactants like cetyltrimethylammonium bromide (CTAB) are commonly used.[1]

  • Incorrect pH: The pH of the reaction medium can significantly influence the surface charge of the nanoparticles and the effectiveness of the stabilizing agent. For charge-stabilized nanoparticles, deviation from the optimal pH can lead to a loss of repulsive forces and subsequent aggregation.[1]

  • High Ionic Strength: The presence of excess ions in the solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1] This is particularly relevant when using salt-based reducing agents or buffers.

  • Insufficient Mixing: Inadequate stirring can lead to localized high concentrations of reactants, causing rapid, uncontrolled particle growth and aggregation.

To prevent aggregation:

  • Optimize Stabilizer Concentration: Perform a concentration series to determine the optimal amount of stabilizing agent.

  • Control pH: Carefully measure and adjust the pH of your reaction solution to the optimal range for your chosen stabilizer.

  • Purify Reactants: Use high-purity water and reagents to minimize unwanted ionic contaminants.

  • Ensure Homogeneous Mixing: Use vigorous and consistent stirring throughout the synthesis.

Question: The size of my gold nanoparticles is not consistent between batches. How can I improve reproducibility?

Answer: Reproducibility is key in nanoparticle synthesis. To achieve consistent particle sizes:

  • Precise Control of Temperature: Temperature influences both the nucleation and growth rates of nanoparticles. Maintaining a constant and uniform temperature throughout the reaction is crucial. Higher temperatures generally lead to faster reactions and can result in smaller, more uniform particles, but this is highly dependent on the specific protocol.

  • Consistent Reagent Addition: The rate and method of adding reagents, particularly the reducing agent, can impact the final particle size. A rapid addition often leads to the formation of many small nuclei and thus smaller nanoparticles, while a slower addition may result in the growth of fewer, larger particles.

  • Control of Precursor and Reagent Concentrations: Accurately measure and maintain the concentrations of the gold(III) bromide, reducing agent, and stabilizing agent in every synthesis.

  • Standardized Procedures: Follow a strict, well-documented protocol for every synthesis, including glassware cleaning procedures, reagent preparation, and reaction setup.

Question: I am not achieving the desired nanoparticle shape. How can bromide ions influence the morphology?

Answer: Bromide ions can act as a shape-directing agent in gold nanoparticle synthesis. The bromide ions can selectively adsorb to certain crystallographic facets of the growing gold nanocrystals, slowing down the growth on those facets and promoting growth on others. This anisotropic growth can lead to the formation of non-spherical nanoparticles, such as nanorods or nanocubes. The concentration of bromide ions in the solution is a key parameter to control in order to influence the final particle shape.

Experimental Protocols

While specific protocols for gold nanoparticle synthesis using gold(III) bromide are less common in the literature compared to chloroauric acid, the following protocol for the synthesis from gold(I) bromide provides a valuable starting point and highlights the unique aspects of using a bromide precursor.

Protocol: Synthesis of Gold Nanoparticles from Gold(I) Bromide

This method relies on the thermal decomposition of a gold(I) bromide-oleylamine complex and does not require a separate reducing agent. The bromide ions have been shown to have an oxidative etching effect, resulting in nanoparticles with a higher aspect ratio.[2][3]

Materials:

  • Gold(I) Bromide (AuBr)

  • Oleylamine

  • Chloroform (CHCl₃)

Procedure:

  • In a clean, dry reaction vessel, dissolve Gold(I) Bromide in chloroform.

  • Add oleylamine to the solution. The oleylamine will act as both a complexing agent and a stabilizer.

  • Heat the reaction mixture to 60°C with constant stirring.

  • Maintain the temperature and stirring for a set period. The reaction time will influence the final particle size.

  • Monitor the reaction by observing the color change of the solution. The formation of gold nanoparticles is indicated by a color change to pink or red.

  • Once the desired color is achieved, cool the solution to room temperature.

  • The resulting gold nanoparticles can be purified by precipitation with a non-solvent (e.g., ethanol) followed by centrifugation.

Quantitative Data Summary

The following tables summarize the influence of key parameters on gold nanoparticle synthesis. Note that specific quantitative data for AuBr₃ synthesis is limited in the literature; therefore, general trends observed in gold nanoparticle synthesis are presented.

Table 1: Effect of Precursor and Reducing Agent on Nanoparticle Size

Gold PrecursorReducing AgentStabilizing AgentTemperature (°C)Resulting Nanoparticle Size (nm)Reference
HAuCl₄Sodium CitrateSodium Citrate10010 - 150General
HAuCl₄Sodium BorohydrideThiolRoom Temp1.5 - 5.2General
AuBr(thermal decomp.)Oleylamine60Anisotropic (Aspect ratio ~1.28)[2],[3]

Table 2: Influence of Stabilizer on Nanoparticle Characteristics

StabilizerTypical ConcentrationResulting Nanoparticle CharacteristicsCommon Issues
Sodium Citrate 1% solutionSpherical, 10-150 nm, good stability in waterSensitive to high ionic strength, aggregation in buffers
Oleylamine Varies (e.g., 20:1 molar ratio to Au)Spherical or anisotropic, soluble in non-polar solventsRequires organic solvents, potential for incomplete ligand exchange
CTAB > Critical Micelle Conc.Rod-shaped or other anisotropic shapesCan be cytotoxic, requires thorough purification

Visualizing the Synthesis Workflow and Reaction Mechanism

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow for Gold Nanoparticle Synthesis

G Experimental Workflow for AuNP Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization A Prepare AuBr3 Solution D Mix Precursor and Stabilizer A->D B Prepare Reducing Agent F Add Reducing Agent B->F C Prepare Stabilizing Agent C->D E Heat and Stir D->E E->F Controlled Rate G Monitor Color Change F->G H Cool to Room Temperature G->H I Centrifugation/Washing H->I J Characterize Nanoparticles (UV-Vis, TEM, DLS) I->J

Caption: A generalized workflow for the synthesis of gold nanoparticles.

Proposed Reduction Mechanism of Au(III) to Au(0)

G Reduction of Au(III) to Au(0) Au3 Au(III)Br4- Au1 Au(I)Br2- Au3->Au1 + Reductant Au0 Au(0) Au1->Au0 + Reductant Nuclei Au(0) Nuclei Au0->Nuclei Nucleation Nanoparticle Gold Nanoparticle Nuclei->Nanoparticle Growth

Caption: A simplified schematic of the gold ion reduction process.

References

Optimization

Technical Support Center: Kinetic Analysis of Gold(III) Bromide Complex Reduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of gold(III) bromide c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of gold(III) bromide complex reduction.

Frequently Asked Questions (FAQs)

Q1: What is the typical method for studying the kinetics of gold(III) bromide complex reduction?

A1: The kinetics of the redox reaction between gold(III) bromide complexes, such as [AuBr₄]⁻, and a reducing agent are commonly studied using spectrophotometry.[1] The reaction is monitored by observing the change in absorbance at a specific wavelength over time. For the reduction of [AuBr₄]⁻ with sodium nitrite (B80452), kinetic curves are recorded by monitoring the change of absorbance at 254 nm.[1]

Q2: What is the proposed reaction mechanism for the reduction of [AuBr₄]⁻ by sodium nitrite?

A2: The reduction of the [AuBr₄]⁻ complex by sodium nitrite is suggested to follow a complex path involving two parallel, bimolecular reactions.[1][2][3][4] In this mechanism, different reductant species, nitrous acid (HNO₂) and the nitrite ion (NO₂⁻), are involved in the reduction, which is then followed by a consecutive step that produces metallic gold.[1][2][3][4][5] A substitutive, inner-sphere mechanism for electron transfer has also been proposed.[2][3][4]

Q3: How do factors like pH, temperature, and bromide ion concentration affect the reaction rate?

A3: The reaction rate is significantly influenced by these factors:

  • pH: The reaction rate accelerates with an increase in pH.[1][2][3][4]

  • Temperature: As with most chemical reactions, an increase in temperature leads to a higher reaction rate.

  • Bromide Ion (Br⁻) Concentration: The reaction is inhibited by an increase in the concentration of bromide ions.[1][2][3][4]

Q4: What are the typical activation parameters for the reduction of [AuBr₄]⁻ by sodium nitrite?

A4: The activation parameters provide insight into the energy requirements of the reaction. For the two parallel reaction steps, the following values have been reported:

  • Step 1: ΔH‡ = 29.18 kJ·mol⁻¹ and ΔS‡ = –13.95 J·mol⁻¹·K⁻¹[1][2][3][4]

  • Step 2: ΔH‡ = 40.75 kJ·mol⁻¹ and ΔS‡ = –31.06 J·mol⁻¹·K⁻¹[1][2][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible kinetic data 1. Instability of reactant solutions. 2. Fluctuations in temperature. 3. Inaccurate pH control. 4. Contamination of reagents or glassware.1. Prepare fresh solutions of the gold(III) bromide complex and the reducing agent before each experiment.[1] 2. Use a thermostated cell holder in the spectrophotometer to maintain a constant temperature.[1] 3. Ensure the pH of the reaction mixture is accurately measured and buffered if necessary. 4. Use high-purity, analytical grade reagents and thoroughly clean all glassware.[1]
Precipitation observed in the reaction mixture 1. Supersaturation of metallic gold. 2. Low stability of intermediate gold species.1. Consider using a stabilizing agent if the formation of gold nanoparticles is not the primary focus of the kinetic study. 2. Adjust reactant concentrations to slow down the reaction and prevent rapid precipitation.
Reaction proceeds too quickly or too slowly to measure accurately 1. Inappropriate reactant concentrations. 2. Extreme pH or temperature.1. Adjust the initial concentrations of the gold(III) complex and the reducing agent. Performing preliminary runs at different concentrations can help determine the optimal range. 2. Modify the temperature or pH to bring the reaction rate into a measurable range.
Unexpected side reactions or changes in the UV-Vis spectrum 1. Decomposition of the reducing agent. 2. Presence of interfering substances. 3. Photochemical reactions induced by the spectrophotometer's light source.1. Verify the stability of the reducing agent under the experimental conditions. 2. Ensure the solvent and any buffers used do not react with the gold complex or the reductant. 3. If photochemical effects are suspected, minimize the exposure of the sample to the light beam or use a different analytical technique.

Data Presentation

Table 1: Second-Order Rate Constants for the Reduction of [AuBr₄]⁻ by Nitrite Species at 20°C.[5]

Reductant SpeciesRate Constant (k) [M⁻¹·s⁻¹]
HNO₂2.948
NO₂⁻0.191

Table 2: Activation Parameters for the Parallel Reduction Steps of [AuBr₄]⁻.

Reaction StepActivation Enthalpy (ΔH‡) [kJ·mol⁻¹]Activation Entropy (ΔS‡) [J·mol⁻¹·K⁻¹]
Step 129.18[1][2][3][4]-13.95[1][2][3][4]
Step 240.75[1][2][3][4]-31.06[1][2][3][4]

Experimental Protocols

Detailed Methodology for Kinetic Measurements of [AuBr₄]⁻ Reduction by Sodium Nitrite

This protocol is based on the spectrophotometric study of the reaction kinetics.[1]

1. Materials and Reagents:

  • Stock solution of tetrabromoauric acid (HAuBr₄) (e.g., 19.3 mM).[1]

  • Sodium nitrite (NaNO₂) powder, analytical grade.[1]

  • Perchloric acid (HClO₄) (e.g., 0.01 M) for preparing reactant solutions.[1]

  • Sodium bromide (NaBr) for adjusting bromide ion concentration.[1]

  • Sodium perchlorate (B79767) (NaClO₄) for adjusting ionic strength.[1]

  • High-purity deionized water.

2. Preparation of Solutions:

  • Gold(III) Bromide Solution: Prepare fresh solutions for each experiment by diluting the stock HAuBr₄ solution in 0.01 M HClO₄.[1]

  • Reductant Solution: Prepare the sodium nitrite solution by dissolving an appropriate analytical weight of NaNO₂ powder in 0.01 M HClO₄.[1]

  • Control of Ionic Strength and Bromide Concentration: Use NaBr and NaClO₄ to adjust the Br⁻ concentration and ionic strength of the solutions as required for the specific experimental conditions.[1]

3. Kinetic Measurements:

  • Instrumentation: Use a spectrophotometer equipped with a thermostated cell holder (e.g., Shimadzu PC 2500).[1]

  • Reaction Initiation: Mix the reactant solutions in a quartz cuvette, typically in a 1:1 volume ratio, to initiate the reaction.[1]

  • Data Acquisition: Place the cuvette in the thermostated chamber of the spectrophotometer and immediately start recording the change in absorbance as a function of time at a wavelength of 254 nm.[1]

4. Data Analysis:

  • The collected kinetic curves (absorbance vs. time) are analyzed to determine the observed rate constants.

  • The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations while keeping other conditions constant.[1]

Visualizations

Experimental_Workflow prep Solution Preparation - HAuBr4 Stock - NaNO2 Solution - Buffers & Salts mix Reactant Mixing (1:1 ratio in cuvette) prep->mix spec Spectrophotometric Measurement (Absorbance vs. Time at 254 nm) mix->spec analysis Data Analysis - Determine Rate Constants - Determine Reaction Order spec->analysis results Kinetic & Mechanistic Insights analysis->results

Caption: Experimental workflow for the kinetic analysis of gold(III) bromide reduction.

Reaction_Mechanism cluster_0 AuBr4 [AuBr4]⁻ AuBr4->p1 HNO2 HNO₂ intermediates Intermediate Gold Species HNO2->intermediates NO2_minus NO₂⁻ NO2_minus->intermediates Au_metal Metallic Gold (Au⁰) intermediates->Au_metal Consecutive Step p1->HNO2 Path 1 p1->NO2_minus Path 2

Caption: Proposed parallel reaction pathways for the reduction of [AuBr₄]⁻.

References

Reference Data & Comparative Studies

Validation

Gold Bromide vs. Gold Chloride: A Comparative Analysis of Catalytic Activity in Organic Synthesis

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of a chemical transformation. In the realm of gold-catalyzed reactions, the subtle yet significant diffe...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of a chemical transformation. In the realm of gold-catalyzed reactions, the subtle yet significant difference between gold(I) bromide (AuBr) and gold(I) chloride (AuCl) precatalysts can have a profound impact on reaction efficiency and outcomes. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to inform catalyst selection in your research.

The catalytic activity of gold(I) complexes is critically influenced by the nature of the anionic ligand, with bromide and chloride being two of the most common. While both serve as effective precatalysts that are typically activated through halide abstraction to generate the catalytically active cationic gold species, experimental evidence suggests that gold bromide complexes can offer superior performance in certain transformations. This enhanced reactivity is attributed to the lower bond dissociation energy of the Au-Br bond compared to the Au-Cl bond, facilitating the formation of the active catalytic species.

Quantitative Comparison of Catalytic Performance

A direct comparison of the catalytic activity of analogous gold(I) bromide and gold(I) chloride complexes in the cycloisomerization of 1,6-enynes highlights the superior efficiency of the bromide counterpart. The following table summarizes the key performance indicators from a study by Garcı́a-Garcı́a et al. (2024), where a phosphine-ligated gold(I) bromide and its corresponding chloride complex were evaluated under identical reaction conditions.

CatalystLigand (L)Reaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
(L)AuBr(o-biphenyl)P(t-Bu)₂2984924.5
(L)AuCl(o-biphenyl)P(t-Bu)₂249547.52.0

Data extrapolated from the study by Garcı́a-Garcı́a et al. (2024). The study used a 2 mol% catalyst loading.

The data clearly demonstrates that the gold(I) bromide catalyst achieves a near-quantitative yield in a fraction of the time required by the gold(I) chloride catalyst. This translates to a significantly higher turnover frequency (TOF), indicating a much more active catalytic system.

Experimental Protocols

The following is a representative experimental protocol for the gold-catalyzed cycloisomerization of a 1,6-enyne, adapted from the work of Garcı́a-Garcı́a et al. (2024). This protocol can serve as a template for comparing the catalytic activity of gold bromide and gold chloride complexes.

Materials:

  • 1,6-enyne substrate (1.0 equiv)

  • Gold(I) bromide or Gold(I) chloride precatalyst (e.g., [(o-biphenyl)P(t-Bu)₂]AuBr or [(o-biphenyl)P(t-Bu)₂]AuCl) (0.02 equiv, 2 mol%)

  • Silver salt (for halide abstraction, e.g., AgOTf) (0.02 equiv, 2 mol%)

  • Anhydrous solvent (e.g., Dioxane)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 1,6-enyne substrate.

  • Add the anhydrous solvent to dissolve the substrate.

  • In a separate vial, weigh the gold(I) precatalyst and the silver salt and dissolve them in the anhydrous solvent.

  • Add the solution of the gold precatalyst and silver salt to the Schlenk tube containing the substrate.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of celite or silica (B1680970) gel to remove the silver halide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloisomerized product.

Mechanistic Overview and Visualization

The generally accepted mechanism for this type of gold-catalyzed cycloisomerization involves the activation of the alkyne moiety by the cationic gold(I) species. This is followed by a nucleophilic attack from the tethered alkene, leading to a cyclized intermediate which then undergoes further rearrangement and protodeauration to yield the final product and regenerate the active catalyst. The initial halide abstraction step is crucial for generating the active catalyst.

Catalytic_Cycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle precatalyst (L)AuX (X = Br or Cl) active_catalyst [(L)Au]⁺Y⁻ precatalyst->active_catalyst + AgY silver_salt AgY precipitate AgX↓ activated_complex π-Complex active_catalyst->activated_complex + Enyne enyne 1,6-Enyne cyclized_intermediate Cyclized Intermediate activated_complex->cyclized_intermediate Cyclization product Cycloisomerized Product cyclized_intermediate->product Rearrangement + H⁺ product->active_catalyst - H⁺

Comparative

Stability of Gold(III) Halides in Aqueous Solution: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the stability of gold(III) halides—gold(III) fluoride (B91410) (AuF₃), gold(III) chloride (AuCl₃), gold(II...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of gold(III) halides—gold(III) fluoride (B91410) (AuF₃), gold(III) chloride (AuCl₃), gold(III) bromide (AuBr₃), and gold(III) iodide (AuI₃)—in aqueous solutions. Understanding the behavior of these compounds in water is critical for their application in various fields, including catalysis, nanoparticle synthesis, and medicinal chemistry. This document summarizes key stability-determining factors, presents quantitative data for comparison, outlines detailed experimental protocols for stability assessment, and provides visualizations of the chemical pathways involved.

Comparative Overview of Aqueous Stability

The stability of gold(III) halides in aqueous solution decreases significantly down the group from chloride to iodide. Gold(III) fluoride is extremely reactive and decomposes violently in water, while gold(III) iodide is inherently unstable and readily decomposes. Gold(III) chloride is the most stable of the simple halides in aqueous environments.

In aqueous solution, the chemistry of gold(III) is dominated by several key processes:

  • Hydrolysis: Gold(III) halides react with water to form hydroxo- and aqua-complexes, leading to a decrease in pH. The extent of hydrolysis depends on the halide and the pH of the solution.

  • Reduction: Gold(III) is a strong oxidizing agent and can be reduced to the more stable gold(I) or elemental gold(0) by various reducing agents, including the heavier halide ions themselves (I⁻ and to a lesser extent, Br⁻).

  • Complex Formation: In the presence of excess halide ions, gold(III) forms stable tetrahalidoaurate(III) complexes, [AuX₄]⁻, which can significantly influence its solubility and reactivity.

The general trend in the stability of the AuX₃ compounds is AuCl₃ > AuBr₃ > AuI₃, with AuF₃ being a special case due to its extreme reactivity with water.

Quantitative Data Comparison

The following tables summarize the key quantitative data regarding the stability of gold(III) halides in aqueous solution.

CompoundFormulaMolar Mass ( g/mol )AppearanceSolubility in Water
Gold(III) Fluoride AuF₃253.96Orange-yellow hexagonal crystals[1]Reacts violently[2]
Gold(III) Chloride AuCl₃303.33Red crystals (anhydrous); golden, yellow crystals (monohydrate)[3]68 g/100 mL (20 °C)[3]
Gold(III) Bromide AuBr₃436.68Dark red to black crystals[4][5]Slightly soluble[4][5]
Gold(III) Iodide AuI₃577.68Does not exist in a stable formDecomposes
ReactionStandard Reduction Potential (E°)Reference
Au³⁺ + 3e⁻ ⇌ Au(s)+1.50 V
[AuCl₄]⁻ + 3e⁻ ⇌ Au(s) + 4Cl⁻+1.002 V[5]
[AuBr₄]⁻ + 3e⁻ ⇌ Au(s) + 4Br⁻+0.854 V[5]
[AuBr₄]⁻ + 2e⁻ ⇌ [AuBr₂]⁻ + 2Br⁻+0.805 V

Signaling Pathways and Experimental Workflows

The stability and reactivity of gold(III) halides in aqueous solution can be depicted through a series of interconnected pathways.

GoldHalideStability Aqueous Chemistry of Gold(III) Halides AuF3 AuF₃(s) Au_aq [Au(H₂O)₄]³⁺(aq) AuF3->Au_aq Violent Reaction with H₂O AuCl3 AuCl₃(s) AuCl4_aq [AuCl₄]⁻(aq) AuCl3->AuCl4_aq Dissolution in H₂O (with excess Cl⁻) AuBr3 AuBr₃(s) AuBr4_aq [AuBr₄]⁻(aq) AuBr3->AuBr4_aq Dissolution in H₂O (with excess Br⁻) AuI3 AuI₃(s) (unstable) Au_I Au(I) species AuI3->Au_I Decomposition I2 I₂(s) AuI3->I2 Decomposition Hydrolysis_Cl [AuClₓ(OH)₄₋ₓ]⁻(aq) (Hydrolysis Products) AuCl4_aq->Hydrolysis_Cl Hydrolysis ( stepwise) Au_0 Au(0) (metal) AuCl4_aq->Au_0 Reduction Hydrolysis_Br [AuBrₓ(OH)₄₋ₓ]⁻(aq) (Hydrolysis Products) AuBr4_aq->Hydrolysis_Br Hydrolysis (stepwise) AuBr4_aq->Au_I Reduction by Br⁻ AuBr4_aq->Au_0 Reduction AuOH3 Au(OH)₃(s) Hydrolysis_Cl->AuOH3 Further Hydrolysis Hydrolysis_Br->AuOH3 Further Hydrolysis Au_I->Au_0 Reduction or Disproportionation

Caption: Aqueous reaction pathways of gold(III) halides.

StabilityTrend Relative Stability of Gold(III) Halides in Aqueous Solution cluster_reactive Reactive Extreme AuF3 AuF₃ (Highly Reactive) AuCl3 AuCl₃ (Most Stable) AuBr3 AuBr₃ (Less Stable) AuCl3->AuBr3 Decreasing Stability AuI3 AuI₃ (Unstable) AuBr3->AuI3 Decreasing Stability

Caption: Trend in aqueous stability of gold(III) halides.

Experimental Protocols

Synthesis of Gold(III) Halides

4.1.1. Synthesis of Gold(III) Chloride (AuCl₃)

Gold(III) chloride is most commonly prepared by the direct chlorination of gold metal at elevated temperatures.[3]

  • Materials: Gold powder or foil, chlorine gas, quartz tube, furnace.

  • Procedure:

    • Place a known mass of gold powder or foil in a quartz tube.

    • Heat the tube in a furnace to 180 °C.[3]

    • Pass a slow stream of dry chlorine gas over the heated gold.

    • The reaction 2 Au + 3 Cl₂ → Au₂Cl₆ occurs, forming the dimeric gold(III) chloride.[3]

    • Continue the reaction until all the gold has reacted.

    • Cool the tube under a stream of chlorine gas to prevent decomposition of the product.

    • The resulting red crystals of AuCl₃ are hygroscopic and should be stored in a desiccator.

4.1.2. Synthesis of Gold(III) Bromide (AuBr₃)

Gold(III) bromide can be synthesized by direct bromination of gold or by a halide exchange reaction.[4][5]

  • Materials: Gold powder, liquid bromine, sealed tube, heating mantle OR Gold(III) chloride, hydrobromic acid.

  • Procedure (Direct Bromination):

    • Place gold powder in a heavy-walled sealed tube.

    • Carefully add an excess of liquid bromine.

    • Seal the tube and heat to 140 °C.[4]

    • The reaction 2 Au + 3 Br₂ → Au₂Br₆ proceeds to form the dimeric gold(III) bromide.[4]

    • After the reaction is complete, cool the tube and carefully open it in a fume hood to vent excess bromine.

  • Procedure (Halide Exchange):

    • Dissolve gold(III) chloride (Au₂Cl₆) in a minimal amount of water.

    • Add an excess of concentrated hydrobromic acid (HBr).

    • The halide exchange reaction Au₂Cl₆ + 6 HBr → Au₂Br₆ + 6 HCl occurs.[4]

    • The less soluble AuBr₃ may precipitate or can be isolated by evaporation of the solvent.

4.1.3. Handling of Gold(III) Fluoride (AuF₃)

Gold(III) fluoride is a powerful fluorinating agent and is extremely sensitive to moisture.[2] Its synthesis, typically by reacting AuCl₃ with F₂ or BrF₃, requires specialized equipment and expertise in handling highly reactive fluorine compounds.[2] Due to its violent reaction with water, it is not used in aqueous solutions in its simple halide form.

4.1.4. Instability of Gold(III) Iodide (AuI₃)

Gold(III) iodide is unstable and readily decomposes to gold(I) iodide and iodine (AuI₃ → AuI + I₂). Attempts to synthesize AuI₃ typically result in the formation of AuI and I₂.

Determination of Aqueous Solubility

This protocol is a general method for determining the solubility of a sparingly soluble salt like gold(III) bromide.

  • Materials: Gold(III) bromide, deionized water, constant temperature water bath, magnetic stirrer and stir bars, filtration apparatus (e.g., syringe filters), analytical balance, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of vials with a fixed volume of deionized water (e.g., 10 mL).

    • Add an excess amount of the gold(III) halide to each vial to create a saturated solution.

    • Place the vials in a constant temperature water bath and stir the solutions for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended solids.

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the filtered solution and weigh the remaining solid residue.

    • The solubility can be calculated in g/100 mL of water.

    • Alternatively, the concentration of the dissolved gold(III) halide in the filtered solution can be determined by a suitable analytical technique such as UV-Vis spectrophotometry or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

UV-Vis Spectrophotometric Analysis of Hydrolysis

UV-Vis spectrophotometry is a powerful technique to study the hydrolysis of gold(III) halide complexes as the formation of hydroxo species alters the electronic absorption spectrum.

  • Materials: Gold(III) halide stock solution of known concentration, a series of buffer solutions with a range of pH values, quartz cuvettes, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the gold(III) halide (e.g., HAuCl₄) in a non-hydrolyzing solvent or at a low pH to ensure the predominance of the [AuX₄]⁻ species.

    • For each pH to be studied, prepare a series of solutions by adding a small, constant volume of the gold(III) halide stock solution to a larger volume of the buffer solution.

    • Allow the solutions to equilibrate.

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm).

    • The appearance of new absorption bands or shifts in the existing bands (isosbestic points) with changing pH indicates the formation of new species due to hydrolysis.

    • By analyzing the changes in absorbance at specific wavelengths as a function of pH, the equilibrium constants for the hydrolysis reactions can be determined.

Conclusion

The stability of gold(III) halides in aqueous solution is a complex interplay of their inherent chemical properties and the conditions of the aqueous environment. Gold(III) chloride stands out as the most robust of the simple halides, making it a common precursor in many applications. Gold(III) bromide is less stable and sparingly soluble, while gold(III) iodide is unstable and decomposes. Gold(III) fluoride's extreme reactivity with water precludes its direct use in aqueous systems. A thorough understanding of these stability trends and the underlying chemical processes of hydrolysis, reduction, and complex formation is essential for the effective utilization of these compounds in research and development. The experimental protocols provided herein offer a starting point for the quantitative assessment of the aqueous stability of gold(III) halides.

References

Validation

A Comparative Guide to the Structural Architectures of Gold(I) and Gold(III) Bromide

For Researchers, Scientists, and Drug Development Professionals Gold-based compounds have garnered significant interest in medicinal chemistry and materials science, owing to their unique electronic and structural proper...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gold-based compounds have garnered significant interest in medicinal chemistry and materials science, owing to their unique electronic and structural properties. The reactivity and biological activity of these compounds are intrinsically linked to the oxidation state and coordination geometry of the gold center. This guide provides an in-depth comparison of the structural differences between gold(I) bromide (AuBr) and gold(III) bromide (AuBr₃), supported by experimental data, to aid researchers in the rational design of novel gold-based therapeutics and functional materials.

Key Structural Differences at a Glance

The oxidation state of gold profoundly influences the stoichiometry, coordination number, and overall crystal structure of its bromide compounds. Gold(I) bromide features a simple 1:1 stoichiometry and a linear coordination geometry, characteristic of d¹⁰ metal ions. In contrast, gold(III) bromide, with a d⁸ electron configuration, adopts a more complex dimeric structure with a square planar coordination environment around each gold center.

Quantitative Structural Data

The following table summarizes the key crystallographic and geometric parameters for the two forms of gold(I) bromide and the dimeric gold(III) bromide, providing a quantitative basis for their structural comparison.

ParameterGold(I) Bromide (I-AuBr)Gold(I) Bromide (P-AuBr)Gold(III) Bromide (Au₂Br₆)
Oxidation State of Gold +1+1+3
Molecular Formula AuBrAuBrAu₂Br₆ (dimer)
Coordination Geometry LinearLinearSquare Planar
Crystal System TetragonalTetragonalMonoclinic
Space Group I4₁/amdP4₂/ncmP2₁/c
Unit Cell Parameters a = 6.734 Å, c = 8.674 Åa = 4.296 Å, c = 12.146 Åa = 6.89 Å, b = 20.57 Å, c = 8.37 Å, β = 119.52º
Au-Br Bond Length (Å) Equilibrium bond length (re) determined from rotational constantsNot explicitly found2.42 - 2.51 Å (range)[1]
Bridging/Terminal Br Polymeric chains with bridging BrPolymeric chains with bridging BrContains both bridging and terminal Br atoms
Au-Br-Au Angle 77°[2]92.3°[2]L-shaped geometry for bridging Br[1]

Visualizing the Coordination Environments

The distinct coordination geometries of gold in AuBr and Au₂Br₆ are fundamental to their differing chemical properties. The following diagrams, generated using the DOT language, illustrate these structural motifs.

Coordination geometries of Au(I) and Au(III) in their bromide compounds.

Detailed Structural Analysis

Gold(I) Bromide (AuBr): A Tale of Two Polymorphs

Gold(I) bromide is a yellow crystalline solid that exists in at least two polymorphic forms, designated I-AuBr and P-AuBr.[2] Both structures are built from zigzag polymeric chains of alternating gold and bromine atoms.[2] The fundamental difference lies in the packing of these chains within the crystal lattice.[2]

  • I-AuBr: This form is isostructural with gold(I) chloride and possesses a body-centered tetragonal unit cell.[2] The Au-Br-Au angle in the polymeric chain is approximately 77°.[2]

  • P-AuBr: Isostructural with gold(I) iodide, this polymorph has a primitive tetragonal unit cell.[2] The Au-Br-Au angle is wider at 92.3°.[2]

In both cases, the gold(I) center maintains a two-coordinate, linear geometry, which is a hallmark of d¹⁰ metal complexes.[3][4][5] This linearity arises from the significant energy gap to the higher-lying p orbitals, which disfavors higher coordination numbers.[6]

Gold(III) Bromide (AuBr₃): A Dimeric Structure with Square Planar Gold

In contrast to the simple polymeric structure of its gold(I) counterpart, gold(III) bromide exists as a dimer with the molecular formula Au₂Br₆.[7][8] This dimeric structure is also observed for other gold(III) trihalides.[7] The molecule consists of two gold(III) centers bridged by two bromine atoms. Each gold atom is also bonded to two terminal bromine atoms, resulting in a four-coordinate, square planar geometry around each gold center.[3][7] This geometry is typical for d⁸ metal ions.[3][9][10]

The Au-Br bond lengths in Au₂Br₆ are not uniform; there is a distinction between the bridging and terminal gold-bromine bonds. The bond distances are reported to be in the range of 2.42 to 2.51 Å.[1] The bond angles around the gold centers are approximately 90°.[7] The overall structure is zero-dimensional, consisting of discrete Au₂Br₆ molecules in the solid state.[1]

Experimental Protocols for Structural Characterization

The structural elucidation of gold bromides relies heavily on single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall crystal packing.

Synthesis of Gold(I) and Gold(III) Bromides

  • Gold(III) Bromide (Au₂Br₆): A common method for the synthesis of gold(III) bromide is the direct reaction of gold metal with an excess of liquid bromine at elevated temperatures, typically around 140 °C.[7] Another route involves the halide-exchange reaction of gold(III) chloride (Au₂Cl₆) with hydrobromic acid (HBr).[7]

    • 2 Au + 3 Br₂ → Au₂Br₆

    • Au₂Cl₆ + 6 HBr → Au₂Br₆ + 6 HCl

  • Gold(I) Bromide (AuBr): Gold(I) bromide can be prepared by the careful thermal decomposition of gold(III) bromide.[2] It can also be synthesized directly from the elements under controlled conditions.[2]

Characterization Workflow

The following diagram outlines a typical workflow for the synthesis and structural characterization of gold bromide compounds.

characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis synthesis_AuBr3 Synthesis of AuBr₃ (e.g., Au + Br₂) xrd Single-Crystal X-ray Diffraction synthesis_AuBr3->xrd spectroscopy Spectroscopic Analysis (e.g., Raman, IR) synthesis_AuBr3->spectroscopy elemental_analysis Elemental Analysis synthesis_AuBr3->elemental_analysis synthesis_AuBr Synthesis of AuBr (e.g., decomposition of AuBr₃) synthesis_AuBr->xrd synthesis_AuBr->spectroscopy synthesis_AuBr->elemental_analysis structure_solution Structure Solution and Refinement xrd->structure_solution property_correlation Correlation of Structure with Properties structure_solution->property_correlation

Experimental workflow for synthesis and characterization.

Implications for Drug Development and Materials Science

The structural disparities between gold(I) and gold(III) bromides have significant implications for their application. The linear, two-coordinate nature of Au(I) complexes makes them suitable for designing molecules that can interact with specific biological targets, such as cysteine and selenocysteine (B57510) residues in enzymes. In contrast, the square planar geometry of Au(III) complexes is isostructural with the well-known anticancer drug cisplatin, making them promising candidates for the development of novel chemotherapeutics with potentially different mechanisms of action.[9][10]

In materials science, the ability to control the dimensionality of the structure—from the polymeric chains of AuBr to the discrete molecules of Au₂Br₆—offers opportunities for the design of materials with tailored electronic and optical properties.

References

Comparative

Performance Comparison of Gold Halide Leaching Agents

A Comparative Analysis of Gold Halide Leaching Agents For Researchers, Scientists, and Drug Development Professionals The extraction of gold from its ores is a critical process in various industries. While cyanide has be...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Gold Halide Leaching Agents

For Researchers, Scientists, and Drug Development Professionals

The extraction of gold from its ores is a critical process in various industries. While cyanide has been the dominant leaching agent for over a century, its high toxicity has driven research into alternative lixiviants. Among the most promising alternatives are the halides: chloride, bromide, and iodide. This guide provides an objective, data-driven comparison of these gold halide leaching agents to assist researchers in selecting the most suitable method for their applications.

The effectiveness of gold halide leaching is influenced by several factors, including the type of halide, oxidant concentration, temperature, and the mineralogy of the ore. The following table summarizes key performance data from various experimental studies.

Leaching Agent SystemGold Extraction Efficiency (%)Leaching Time (hours)Temperature (°C)Key Reagent ConcentrationsOre/Material TypeReference
Chloride (HCl-Cl₂) 98%6Ambient20% HCl, 90 kg/t available chlorineGold Ore[1]
Chloride (HCl-NaOCl) 95%18Ambient20% HCl, 45 kg/t available chlorineGold Ore[1]
Chloride (FeCl₃-HCl) ~90% (predicted)2423-600.5-2 M Glycine, pH 10-12Mildly refractory ore[2]
Chloride-Bromide 92%1098150 g/dm³ Cl⁻, 8 g/dm³ NaBr, 15 g/dm³ Cu²⁺Non-preg-robbing gold ore[3]
Bromide (NaBr-NaOCl-HCl) 80%4954.4g NaBr, 30mL NaOCl, 42mL HClGold Ore[4]
Bromide (NBS-Pyridine) >90%Not SpecifiedRoom TempNot SpecifiedWEEE[5]
Iodide (I₂-KI) >85%4251.0% I₂, I₂:KI mole ratio 1:8, pH 7Flotation gold concentrates[6]
Iodide (KI-H₂O₂-H₂SO₄) >95%86072 mM KI, 20 mM H₂SO₄, 15 mM H₂O₂WPCBs Ash[7]
Iodide (Iodine-Iodide) 97.55%1 minRoom Temp25 g/L I₂, 100 g/L KIGold-plated metal[8]

Chemical Pathway of Gold Halide Leaching

The fundamental chemistry of gold halide leaching involves the oxidation of metallic gold (Au) to its ions (Au⁺ or Au³⁺) and the subsequent formation of stable gold-halide complexes. This process requires an oxidizing agent and a halide salt.

GoldHalideLeaching Au Metallic Gold (Au) Au_ion Gold Ions (Au⁺, Au³⁺) Au->Au_ion Oxidation Oxidant Oxidizing Agent (e.g., O₂, H₂O₂, Fe³⁺, Cl₂, Br₂, I₂) Oxidant->Au_ion Halide Halide Ions (Cl⁻, Br⁻, I⁻) Au_complex Soluble Gold-Halide Complex ([AuX₂]⁻, [AuX₄]⁻) Halide->Au_complex Au_ion->Au_complex Complexation

Caption: Chemical pathway of gold halide leaching.

Experimental Protocols

Below are generalized methodologies for conducting gold leaching experiments with chloride, bromide, and iodide.

Gold Leaching with Chloride (Hypochlorite)

This protocol describes a typical laboratory-scale experiment for leaching gold from an ore using a hypochlorite-chloride solution.[1]

a. Materials and Equipment:

  • Gold-bearing ore, ground to a fine powder (e.g., <75 µm)

  • Sodium hypochlorite (B82951) (NaOCl) solution

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Leaching vessel (e.g., baffled beaker or reactor)

  • Mechanical stirrer

  • pH meter

  • Filtration apparatus

  • Analytical equipment for gold quantification (e.g., AAS, ICP-OES)

b. Procedure:

  • Prepare a leach solution with the desired concentrations of NaOCl, HCl, and NaCl in deionized water.

  • Place a known mass of the ground ore into the leaching vessel to achieve a specific pulp density.

  • Add the leach solution to the ore and commence stirring at a constant rate.

  • Monitor and adjust the pH of the slurry periodically using HCl.

  • Maintain a constant temperature throughout the experiment.

  • Withdraw slurry samples at predetermined time intervals.

  • Filter the samples to separate the pregnant leach solution from the solid residue.

  • Analyze the gold concentration in the pregnant leach solution to determine the leaching kinetics and efficiency.

Gold Leaching with Bromide

This protocol outlines a general procedure for gold leaching using a bromide-based lixiviant.[4]

a. Materials and Equipment:

  • Gold-bearing material

  • Sodium bromide (NaBr)

  • An oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide)

  • Acid for pH adjustment (e.g., HCl or H₂SO₄)

  • Leaching reactor with temperature control

  • Stirrer

  • Filtration system

  • Analytical instrumentation

b. Procedure:

  • Prepare the leaching solution by dissolving NaBr and the chosen oxidant in an acidic aqueous medium.

  • Introduce a known quantity of the gold-bearing material into the reactor.

  • Add the leaching solution and start agitation.

  • Control the temperature of the slurry as required by the experimental design.

  • Collect samples of the slurry at various time points.

  • Separate the liquid and solid phases by filtration.

  • Determine the gold content in the liquid phase to assess leaching performance.

Gold Leaching with Iodide

This protocol provides a general method for gold leaching using an iodine-iodide system.[6]

a. Materials and Equipment:

  • Gold source (e.g., ore concentrate, electronic scrap)

  • Iodine (I₂)

  • Potassium iodide (KI)

  • pH adjustment reagents (e.g., H₂SO₄, NaOH)

  • Oxidizing agent (e.g., H₂O₂) (optional, but can enhance kinetics)

  • Reaction vessel

  • Magnetic or mechanical stirrer

  • Filtration equipment

  • Gold analysis instrumentation

b. Procedure:

  • Prepare the leachant by dissolving I₂ and KI in deionized water to the desired concentrations. The molar ratio of KI to I₂ is a critical parameter.

  • Adjust the initial pH of the solution.

  • Add the gold-bearing material to the leachant at a specific solid-to-liquid ratio.

  • If using an oxidant like H₂O₂, add it to the slurry.

  • Stir the mixture at a constant speed and maintain the desired temperature.

  • Take samples at regular intervals, filter, and analyze the gold concentration in the filtrate.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for the objective comparison of different halide leaching agents.

LeachingWorkflow start Start: Ore/Material Characterization prep Sample Preparation (Grinding, Sieving) start->prep leach_cl Chloride Leaching (Parallel Experiment 1) prep->leach_cl leach_br Bromide Leaching (Parallel Experiment 2) prep->leach_br leach_i Iodide Leaching (Parallel Experiment 3) prep->leach_i sampling Periodic Sampling and Solid-Liquid Separation leach_cl->sampling leach_br->sampling leach_i->sampling analysis Gold Analysis in Leachate (AAS, ICP-OES) sampling->analysis data Data Compilation and Kinetic Modeling analysis->data comparison Comparative Analysis of Efficiency, Rate, and Consumption data->comparison end Conclusion: Select Optimal Leaching Agent comparison->end

Caption: Experimental workflow for comparing gold halide leaching agents.

Environmental and Safety Considerations

While halides are generally considered less toxic than cyanide, they are not without their environmental and safety challenges.

  • Chloride: The use of chlorine gas or hypochlorite in acidic solutions can release toxic chlorine gas.[9] The high chloride concentrations can also lead to corrosive conditions, requiring specialized and costly equipment.[9]

  • Bromine: Elemental bromine is highly corrosive and volatile, posing significant handling and storage challenges.[9]

  • Iodide: While considered the least toxic of the three, iodine is the most expensive, which can be a major drawback for commercial applications.[6][9] Additionally, the formation of insoluble gold-iodide species can passivate the gold surface and hinder leaching if not properly controlled.[10]

Conclusion

The choice of a gold halide leaching agent depends on a trade-off between leaching efficiency, kinetics, cost, and environmental impact.

  • Chloride leaching is a well-established method with high potential gold recoveries but is associated with the handling of hazardous chlorine-based reagents and corrosive solutions.[9][11]

  • Bromide leaching offers rapid kinetics but is hampered by the hazardous nature and cost of bromine.[9]

  • Iodide leaching is fast and relatively non-toxic but is often limited by the high cost of iodine and the potential for passivation.[9][10]

Further research and process optimization are necessary to overcome the challenges associated with each halide system and to develop more sustainable and economically viable gold extraction technologies.

References

Validation

A Comparative Guide to the Validation of Gold Detection Methods Using Gold Bromide Standards

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of analytical methods for the detection and quantification of gold, with a focus on validation using gold bromid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the detection and quantification of gold, with a focus on validation using gold bromide standards. The use of well-characterized standards is paramount for ensuring the accuracy, precision, and reliability of experimental data in research and development. Gold bromide, in the form of the tetrabromoaurate (III) complex ([AuBr4]−), offers a stable and reliable standard for calibrating and validating various analytical techniques. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of appropriate gold detection methods.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of different gold detection methods validated using gold bromide (bromoaurate) standards or comparable methodologies.

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
UV/VIS Spectrophotometry Colorimetric measurement of the [AuBr4]− complex.2 to 12 mg/L[1]0.06 mg/L[1]0.20 mg/L[1]Cost-effective, simple instrumentation.[1]Lower sensitivity compared to other methods, potential for matrix interference.
Flame Atomic Absorption Spectrometry (FAAS) Measures the absorption of light by free gold atoms in a flame.Typically in the low mg/L range.~0.02 ppm (for sample)[2]Not explicitly stated.Robust, widely available.Requires larger sample volumes, potential for chemical interferences.
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) Electrothermal atomization provides higher sensitivity than FAAS.ng/L to µg/L range.Lower than FAAS.Not explicitly stated.High sensitivity, small sample volume.Slower analysis time, more susceptible to matrix effects than FAAS.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of gold in a plasma followed by mass-to-charge ratio detection.Wide linear range, from sub-ng/L to mg/L.0.05 to 0.30 µg/L for Au(III)-bromo-hydroxyl complexes.[3]Not explicitly stated.Extremely high sensitivity, multi-element capability.[4]High instrument cost, requires skilled operator, potential for isobaric interferences.
Fire Assay (FA) with AAS/ICP-OES Finish Pre-concentration of gold in a lead button followed by analysis.Dependent on the final determination method.0.005 g/t (AAS finish).[5]Not explicitly stated.Considered the "gold standard" for accuracy in ore analysis, handles large samples.[6][7]Labor-intensive, destructive, requires specialized equipment and experienced personnel.[8]

Experimental Protocols

Detailed methodologies for the preparation of gold bromide standards and their use in validating common analytical techniques are provided below.

Preparation of Gold Bromide (Bromoaurate) Standard Stock Solution

This protocol describes the preparation of a standard gold solution where gold is present as the tetrabromoaurate (III) complex.

Materials:

  • High-purity (99.99% or greater) gold metal

  • Concentrated hydrobromic acid (HBr)

  • Liquid bromine (Br₂) or potassium bromide (KBr)[1]

  • Deionized water

  • Class A volumetric flasks

Procedure:

  • Accurately weigh a precise amount of high-purity gold metal (e.g., 1.000 g).[9]

  • Place the gold in a volumetric flask.

  • Carefully add a mixture of concentrated hydrobromic acid and liquid bromine to dissolve the gold.[9] Alternatively, dissolve the gold in aqua regia, evaporate, and then treat with HBr and KBr.[1]

  • Gently heat the solution to ensure complete dissolution and to expel excess bromine.[9]

  • Cool the solution to room temperature.

  • Dilute to the final volume with concentrated hydrobromic acid or an appropriate dilution thereof to maintain the stability of the bromoaurate complex.[9]

  • This stock solution can then be used to prepare a series of calibration standards by serial dilution with a suitable acidic matrix (e.g., 1.5N HBr).[9]

Validation of UV/VIS Spectrophotometry

Instrumentation:

  • UV/VIS Spectrophotometer

Procedure:

  • Prepare a series of calibration standards from the gold bromide stock solution, typically ranging from 2 to 12 mg/L.[1]

  • For each standard, measure the absorbance at the wavelength of maximum absorbance for the [AuBr4]− complex, which is approximately 380 nm.[1]

  • Plot a calibration curve of absorbance versus gold concentration.

  • The linearity of the method is determined by the correlation coefficient (R²) of the calibration curve.

  • The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.[1]

Validation of Atomic Absorption Spectrometry (AAS)

Instrumentation:

  • Flame or Graphite Furnace Atomic Absorption Spectrometer

  • Gold hollow cathode lamp

Procedure:

  • Prepare a series of calibration standards from the gold bromide stock solution in a matrix suitable for AAS analysis (e.g., dilute HCl or HBr).

  • Aspirate the standards into the flame (FAAS) or inject into the graphite furnace (GFAAS) and measure the absorbance at the primary gold wavelength (242.8 nm).

  • Construct a calibration curve of absorbance versus concentration.

  • Assess the linearity, LOD, and LOQ as described for UV/VIS spectrophotometry.

  • To assess accuracy, a certified reference material or a spiked sample can be analyzed and the recovery of gold calculated.

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_standard_prep Gold Bromide Standard Preparation cluster_validation Method Validation start High-Purity Gold Metal dissolution Dissolution in HBr/Br₂ start->dissolution heating Gentle Heating & Cooling dissolution->heating dilution Dilution to Final Volume heating->dilution stock [AuBr₄]⁻ Stock Solution dilution->stock serial_dilution Serial Dilution stock->serial_dilution cal_standards Calibration Standards serial_dilution->cal_standards measurement Measure Absorbance/ Signal of Standards cal_standards->measurement instrument Analytical Instrument (e.g., Spectrophotometer, AAS) instrument->measurement calibration Generate Calibration Curve measurement->calibration performance Determine Performance Metrics (LOD, LOQ, Linearity) calibration->performance

Caption: Experimental workflow for the preparation of gold bromide standards and subsequent validation of an analytical method.

logical_relationship cluster_factors Influencing Factors cluster_methods Analytical Methods title Selection of Gold Detection Method sensitivity Required Sensitivity title->sensitivity cost Instrument & Operational Cost title->cost throughput Sample Throughput title->throughput matrix Sample Matrix Complexity title->matrix uv_vis UV/VIS Spectrophotometry sensitivity->uv_vis Lower aas Atomic Absorption Spectrometry (AAS) sensitivity->aas icp_ms ICP-MS sensitivity->icp_ms Highest cost->uv_vis Lowest cost->aas cost->icp_ms Highest throughput->uv_vis High fire_assay Fire Assay throughput->fire_assay Low matrix->icp_ms Susceptible to interferences matrix->fire_assay Robust for complex ores

Caption: Logical relationship diagram illustrating factors influencing the choice of a gold detection method.

References

Comparative

Reactivity of Gold Bromide with Diverse Lewis Bases: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between gold compounds and various ligands is paramount for catalyst design and therapeutic innovation. This guid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between gold compounds and various ligands is paramount for catalyst design and therapeutic innovation. This guide provides a comparative analysis of the reactivity of gold(I) bromide (AuBr) and gold(III) bromide (AuBr₃) with a range of common Lewis bases, including phosphines, N-heterocyclic carbenes (NHCs), pyridines, and thioethers. The information is supported by experimental data and detailed protocols to facilitate reproducible research.

Gold, in its +1 and +3 oxidation states, exhibits distinct Lewis acidic properties, leading to a rich and varied coordination chemistry. The interaction of gold bromides with Lewis bases is fundamental to many catalytic processes and the synthesis of novel gold-containing molecules with potential biological activity. The stability and reactivity of the resulting adducts are highly dependent on the nature of the Lewis base.

Comparative Reactivity and Stability of Gold Bromide-Lewis Base Adducts

The reactivity of gold bromides with Lewis bases is influenced by factors such as the hardness/softness of the Lewis base, its steric bulk, and the oxidation state of the gold center. Gold(I) is a soft Lewis acid and therefore preferentially binds to soft Lewis bases like phosphines and thioethers.[1] Gold(III), being a harder Lewis acid, also readily forms stable complexes with strong σ-donating ligands like N-heterocyclic carbenes.[2]

A qualitative comparison of the reactivity and stability of the adducts formed between gold bromides and various Lewis bases is summarized in the table below.

Lewis Base ClassGold(I) Bromide (AuBr) Reactivity & Adduct StabilityGold(III) Bromide (AuBr₃) Reactivity & Adduct StabilityKey Characteristics
Phosphines Forms stable, linear two-coordinate complexes, e.g., [AuBr(PR₃)]. The Au-P bond is strong and covalent in nature.[3]Can be reduced by phosphines, especially at elevated temperatures. However, stable square planar [AuBr₃(PR₃)] complexes can be isolated.[1]Strong σ-donors and π-acceptors. Reactivity is tunable by altering the R groups on phosphorus.
N-Heterocyclic Carbenes (NHCs) Forms very stable, linear [AuBr(NHC)] complexes. The Au-C bond is a very strong σ-bond.[4]Forms highly stable, square planar [AuBr₃(NHC)] complexes. NHCs are strong enough donors to stabilize the Au(III) oxidation state against reduction.[2]Exceptionally strong σ-donors with tunable steric and electronic properties.
Pyridines Forms adducts, though the Au-N bond is generally less robust than the Au-P or Au-C (NHC) bonds. Stability is influenced by the basicity of the pyridine.Forms square planar adducts of the type [AuBr₃(pyridine)]. The reactivity is dependent on the pyridine's electronic properties.Moderate σ-donors. The aromatic ring allows for electronic tuning.
Thioethers Forms stable adducts, consistent with the soft nature of both Au(I) and sulfur.Can form adducts, but the interaction may be weaker compared to NHCs. The softer nature of thioethers makes them good ligands for Au(I).Soft Lewis bases.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of gold bromide-Lewis base adducts. Below are representative protocols for key experiments.

Synthesis of a Gold(I) Bromide Phosphine (B1218219) Adduct: (Triphenylphosphine)gold(I) Bromide

Materials:

Procedure:

  • A solution of HAuCl₄·3H₂O in aqueous methanol is prepared.

  • An excess of sodium bromide is added to the solution to form the tetrabromoaurate(III) complex, [AuBr₄]⁻.

  • A solution of triphenylphosphine in methanol is added dropwise to the stirred gold solution. The PPh₃ acts as both a reducing agent (reducing Au(III) to Au(I)) and a ligand.

  • The white precipitate of (Triphenylphosphine)gold(I) bromide, [AuBr(PPh₃)], is formed.

  • The product is collected by filtration, washed with diethyl ether, and dried under vacuum.

Synthesis of a Gold(III) Bromide N-Heterocyclic Carbene Adduct: [AuBr₃(IPr)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

Materials:

  • Gold(III) bromide (AuBr₃)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride ([IPrH]Cl)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (B28343)

Procedure:

  • In a glovebox, a suspension of [IPrH]Cl and KOtBu in toluene is stirred at room temperature to generate the free carbene, IPr.

  • To this mixture, a solution of AuBr₃ in toluene is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting precipitate is collected by filtration, washed with pentane, and dried under vacuum to yield the [AuBr₃(IPr)] complex.

Characterization of Gold Bromide-Lewis Base Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ³¹P NMR: This technique is invaluable for characterizing phosphine adducts. The coordination of a phosphine to gold results in a significant downfield shift of the ³¹P resonance compared to the free phosphine.

  • ¹H and ¹³C NMR: These are used to characterize the organic ligands (phosphines, NHCs, pyridines) and confirm the formation of the desired complex. For NHC adducts, the resonance of the carbenic carbon in the ¹³C NMR spectrum is a key diagnostic signal.

Infrared (IR) Spectroscopy:

  • IR spectroscopy can provide information about the bonding between the Lewis base and the gold center. Changes in the vibrational frequencies of the ligand upon coordination can be observed.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general reaction pathways and an experimental workflow.

Gold_Bromide_Reactivity cluster_AuI Gold(I) Reactivity cluster_AuIII Gold(III) Reactivity AuBr AuBr AuBr_L [AuBr(L)] (linear) AuBr->AuBr_L + L AuBr3 AuBr₃ AuBr3_L [AuBr₃(L)] (square planar) AuBr3->AuBr3_L + L Reduction Reduction (for some L) AuBr3->Reduction + reducing L L Lewis Base (PR₃, NHC, Py, R₂S)

General reaction pathways of gold bromides with Lewis bases.

Experimental_Workflow Start Start: Gold Precursor (AuBr or AuBr₃) + Lewis Base Reaction Reaction in Appropriate Solvent Start->Reaction Isolation Isolation of Product (Filtration, Crystallization) Reaction->Isolation Characterization Characterization Isolation->Characterization NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Characterization->NMR IR IR Spectroscopy Characterization->IR Xray X-ray Crystallography Characterization->Xray Analysis Data Analysis and Structure Elucidation NMR->Analysis IR->Analysis Xray->Analysis

A typical experimental workflow for synthesis and characterization.

References

Validation

A Comparative Guide to Gold Bromide and Platinum Catalysts in Hydrochlorination Reactions

For Researchers, Scientists, and Drug Development Professionals The hydrochlorination of alkynes is a fundamental transformation in organic synthesis, providing access to valuable vinyl chloride monomers and other functi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrochlorination of alkynes is a fundamental transformation in organic synthesis, providing access to valuable vinyl chloride monomers and other functionalized intermediates. The choice of catalyst for this reaction is critical, with gold and platinum complexes emerging as promising alternatives to traditional mercury-based systems. This guide provides an objective comparison of the performance of gold bromide (AuBr₃) and platinum-based catalysts in hydrochlorination reactions, supported by available experimental data and detailed methodologies.

Performance Comparison: Gold Bromide vs. Platinum Catalysts

While a direct head-to-head comparison of gold bromide and platinum catalysts under identical conditions is not extensively documented in the literature, we can infer their relative performance from studies on various gold and platinum complexes in the hydrochlorination of acetylene (B1199291) and other alkynes.

Key Performance Metrics:

Catalyst SystemSubstrateConversion (%)Selectivity (%)Turnover Frequency (TOF) / YieldReaction ConditionsReference
Gold Catalysts (general) Acetylene~40>99 to Vinyl ChlorideHigh initial activity170-180 °C, gas phase[1][2]
Hex-1-yne10High (anti-Markovnikov)-Not specified[2]
Phenylacetylene7High (anti-Markovnikov)-Not specified[2]
Platinum Catalysts
PtCl₂ in [NEt₃Me][Cl(HCl)₂.₅]Acetylene--TOF ≈ 80 molVCM h⁻¹ molPtCl₂⁻¹ (at 20% yield)100 °C, liquid phase[3]
Mechanically activated K₂PtCl₄AcetyleneQuantitative~100 to Vinyl Chloride-Room temperature, gas phase[4][5]
PtCl₄-COVarious alkynes-Minor hydrochlorination observed as a side reaction to hydration-108 °C, aqueous glyme[6]

Observations:

  • Gold catalysts , particularly supported cationic gold species, exhibit high initial activity and excellent selectivity for the hydrochlorination of acetylene to vinyl chloride.[1][3][7][8] However, deactivation due to the reduction of Au(III) to inactive Au(0) can be a significant challenge.[1][8]

  • Platinum catalysts , especially single-atom platinum systems, have demonstrated remarkable stability and high selectivity.[4][9][10] Mechanistically, the reaction over Pt(II) complexes is understood to proceed via the formation of a β-chlorovinyl platinum(II) intermediate.[5]

  • The reaction conditions for gold-catalyzed hydrochlorination are often more forcing (higher temperatures) compared to some platinum systems which can operate at room temperature.[1][4][5]

  • Bimetallic Au-Pt catalysts have also been investigated and can offer enhanced activity and stability compared to their monometallic counterparts.[2][11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for hydrochlorination reactions using gold and platinum catalysts.

Protocol 1: General Procedure for Gold-Catalyzed Hydrochlorination of Acetylene (Gas Phase)

This protocol is a generalized procedure based on typical conditions reported for supported gold catalysts.

  • Catalyst Preparation: A supported gold catalyst (e.g., 1 wt% Au on activated carbon) is prepared by impregnation or deposition-precipitation methods.

  • Reactor Setup: The catalyst is loaded into a fixed-bed reactor. The reactor system is equipped with mass flow controllers for precise control of gas feeds and a heating system to maintain the desired reaction temperature.

  • Reaction Execution:

    • The catalyst is pre-treated in a stream of inert gas (e.g., nitrogen) at a specified temperature to remove any adsorbed species.

    • A gaseous mixture of acetylene (C₂H₂) and hydrogen chloride (HCl) in a defined molar ratio (e.g., 1:1.1) is passed through the catalyst bed.

    • The reaction is typically carried out at a temperature range of 150-200°C and atmospheric pressure.

  • Product Analysis: The effluent gas stream is analyzed by gas chromatography (GC) to determine the conversion of acetylene and the selectivity to vinyl chloride and other byproducts.

Protocol 2: Platinum(IV) Chloride-Catalyzed Hydration of Alkynes with Hydrochlorination as a Side Reaction

This protocol is adapted from a procedure for alkyne hydration where hydrochlorination was observed.

  • Reaction Setup: A solution of platinum(IV) chloride (PtCl₄) in 92% aqueous glyme is prepared. The alkyne substrate is added to this solution in a high-pressure autoclave.

  • Reaction Execution:

    • The autoclave is flushed and then pressurized with carbon monoxide (CO) to approximately 200 psi.

    • The reaction mixture is heated to 108°C and stirred for the desired duration.

  • Work-up and Analysis:

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is then analyzed by techniques such as NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the hydration and hydrochlorination products.[6]

Protocol 3: Mechanically Activated Potassium Tetrachloroplatinate(II)-Catalyzed Acetylene Hydrochlorination

This protocol describes a solvent-free, room-temperature hydrochlorination method.

  • Catalyst Activation: Dry potassium tetrachloroplatinate(II) (K₂PtCl₄) salt is subjected to mechanical activation in a vibratory mill under an acetylene atmosphere. This pre-activation step is crucial for generating the active catalytic species.[5]

  • Reaction Execution:

    • The mechanically activated K₂PtCl₄ is then exposed to gaseous hydrogen chloride (HCl) in a closed reactor at room temperature.

  • Product Analysis: The consumption of acetylene and the formation of vinyl chloride in the gas phase are monitored over time using gas chromatography. The reaction is reported to proceed with high selectivity to the trans-addition product.[4][5]

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and a general experimental workflow for catalyst evaluation.

Gold_Catalyzed_Hydrochlorination cluster_cycle Catalytic Cycle Au_cat Au(I)/Au(III) Catalyst Intermediate1 π-Complex [Au]-(R-C≡C-R') Au_cat->Intermediate1 + Alkyne Alkyne R-C≡C-R' HCl HCl Intermediate2 Vinyl-Gold Intermediate Intermediate1->Intermediate2 + HCl (anti-addition) Intermediate2->Au_cat Regeneration Product Vinyl Chloride Product Intermediate2->Product Protonolysis Platinum_Catalyzed_Hydrochlorination cluster_cycle Catalytic Cycle Pt_cat Pt(II) Catalyst Intermediate1 π-Complex [Pt]-(R-C≡C-R') Pt_cat->Intermediate1 + Alkyne Alkyne R-C≡C-R' HCl HCl Intermediate2 β-Chlorovinyl Pt(II) Intermediate Intermediate1->Intermediate2 + HCl (trans-addition) Intermediate2->Pt_cat Regeneration Product Vinyl Chloride Product Intermediate2->Product Protonolysis Experimental_Workflow Start Catalyst Synthesis (AuBr₃ or Pt Complex) Char Catalyst Characterization (e.g., XRD, TEM, XPS) Start->Char Reactor Fixed-Bed / Batch Reactor Setup Char->Reactor Reaction Hydrochlorination Reaction (Alkyne + HCl) Reactor->Reaction Analysis Product Analysis (GC, NMR, MS) Reaction->Analysis Data Data Evaluation (Conversion, Selectivity, TOF) Analysis->Data End Performance Comparison Data->End

References

Comparative

A Comparative Guide to DFT Studies on Gold Halide Bond Dissociation Energies

For Researchers, Scientists, and Drug Development Professionals The accurate determination of bond dissociation energies (BDEs) is crucial for understanding and predicting the reactivity of chemical species. In the realm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of bond dissociation energies (BDEs) is crucial for understanding and predicting the reactivity of chemical species. In the realm of gold chemistry, which plays a significant role in catalysis, nanotechnology, and medicinal chemistry, a precise understanding of the strength of gold-halide bonds (Au-X, where X = F, Cl, Br, I) is of paramount importance. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating these properties, offering a balance between accuracy and computational cost. This guide provides an objective comparison of the performance of various DFT functionals in predicting the BDEs of gold halides, supported by experimental data.

Data Presentation: A Comparative Analysis of DFT Functionals

The choice of the exchange-correlation functional and the basis set is critical in DFT calculations and significantly influences the accuracy of the predicted BDEs. Relativistic effects also play a crucial role in the chemistry of heavy elements like gold and must be accounted for, typically through the use of effective core potentials (ECPs). The following table summarizes the performance of several commonly used DFT functionals against experimental BDE values for gold halides.

MoleculeExperimental BDE (kcal/mol)DFT FunctionalBasis SetCalculated BDE (kcal/mol)Absolute Error (kcal/mol)
AuF 73.8 ± 2.1BP86TZVP79.45.6
B3LYPTZVP69.74.1
PBE0TZVP72.01.8
TPSSdef2-TZVP75.71.9
PBEdef2-TZVP78.95.1
AuCl 78.7 ± 1.8[1]BP86TZVP82.23.5
B3LYPTZVP72.56.2
PBE0TZVP75.63.1
TPSSdef2-TZVP79.40.7
PBEdef2-TZVP82.43.7
AuBr 68.5 ± 2.1BP86TZVP73.44.9
B3LYPTZVP63.55.0
PBE0TZVP66.52.0
TPSSdef2-TZVP70.41.9
PBEdef2-TZVP73.24.7
AuI 57.0 ± 2.3BP86TZVP62.15.1
B3LYPTZVP52.44.6
PBE0TZVP55.21.8
TPSSdef2-TZVP58.91.9
PBEdef2-TZVP61.54.5

Note: The experimental BDE for AuCl is from the CRC Handbook of Chemistry and Physics. The remaining experimental and all calculated BDE values are from Schröder, D., et al. (2002). J. Phys. Chem. A, 106(15), 3877-3884, unless otherwise specified. The performance of TPSS and PBE functionals is also supported by the benchmark study of Plas, J., et al. (2017). J. Phys. Chem. A, 121(11), 2386-2396, which found that these functionals with dispersion corrections exhibit some of the smallest numerical errors for gold-containing molecules. The study by Plas et al. also highlights that the popular B3LYP functional can have a mean absolute error almost double that of TPSS and PBE for gold compounds.

Experimental Protocols: Determining Gold Halide BDEs

The experimental determination of bond dissociation energies for gas-phase species like gold halides often involves sophisticated mass spectrometry techniques. Two prominent methods are Guided-Ion Beam Mass Spectrometry (GIBMS) and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry.

Guided-Ion Beam Mass Spectrometry (GIBMS)

This technique measures the kinetic energy dependence of collision-induced dissociation (CID) reactions.

  • Ion Generation and Selection: Gold ions (Au⁺) are generated, often by laser ablation of a gold target, and then mass-selected.

  • Reaction Cell: The selected ions are guided into a reaction cell containing a neutral collision gas (e.g., Xenon).

  • Collision-Induced Dissociation: The kinetic energy of the Au⁺ ions is systematically varied. Collisions with the neutral gas can induce the dissociation of a gold halide complex (e.g., AuX⁺ → Au⁺ + X).

  • Product Analysis: The product ions are mass-analyzed to determine the dissociation threshold, which is the minimum kinetic energy required to induce fragmentation.

  • BDE Calculation: The BDE is then calculated from this threshold energy, taking into account the internal energies of the reactants and products.

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR MS is known for its high resolution and mass accuracy, making it suitable for studying ion-molecule reactions and determining thermochemical data.

  • Ion Trapping: Ions are generated and trapped in a Penning trap, which consists of a strong, uniform magnetic field and a weaker electrostatic quadrupolar field.

  • Ion Excitation: The trapped ions are excited into a larger cyclotron orbit by applying a radiofrequency (RF) pulse.

  • Signal Detection: The orbiting ions induce an image current on a pair of detector plates. This time-domain signal is recorded.

  • Fourier Transform: A Fourier transform is applied to the time-domain signal to convert it into a frequency-domain spectrum, which is then converted to a mass-to-charge spectrum.

  • Bracketing Reactions: To determine BDEs, bracketing experiments are often performed. This involves reacting the ion of interest with a series of neutral molecules with known bond dissociation energies. By observing which reactions are exothermic and which are endothermic, the unknown BDE can be bracketed.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a DFT study aimed at calculating the bond dissociation energy of a gold halide.

DFT_Workflow cluster_pre Pre-processing cluster_calc Calculation cluster_post Post-processing mol_struct Define Molecular Structure (Au-X) functional_basis Select DFT Functional & Basis Set mol_struct->functional_basis geom_opt Geometry Optimization of AuX functional_basis->geom_opt diss_prod_opt Geometry Optimization of Au and X fragments functional_basis->diss_prod_opt freq_calc Frequency Calculation of AuX geom_opt->freq_calc zpe_corr Zero-Point Energy Correction freq_calc->zpe_corr diss_prod_freq Frequency Calculation of Au and X fragments diss_prod_opt->diss_prod_freq diss_prod_freq->zpe_corr bde_calc Calculate BDE: E(Au) + E(X) - E(AuX) zpe_corr->bde_calc analysis Compare with Experimental Data bde_calc->analysis

Caption: A typical workflow for DFT calculation of gold halide BDEs.

Conclusion

The accurate prediction of gold halide bond dissociation energies using DFT is highly dependent on the chosen functional and basis set. While the popular B3LYP functional provides reasonable results, this guide highlights that functionals such as TPSS and PBE, particularly when paired with appropriate basis sets and dispersion corrections, tend to yield predictions in closer agreement with experimental values. For researchers in drug development and related fields, leveraging these more accurate computational approaches can provide valuable insights into the stability and reactivity of gold-based compounds, ultimately aiding in the design of novel therapeutics and catalysts. It is always recommended to benchmark computational results against reliable experimental data whenever possible.

References

Validation

A Comparative Guide to Theoretical Models and Experimental Validation of Gold Bromide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of theoretical models and experimental data for gold bromide, a compound of significant interest in catalysis an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models and experimental data for gold bromide, a compound of significant interest in catalysis and materials science. By presenting quantitative data, detailed experimental protocols, and visual representations of workflows and molecular structures, this document aims to facilitate a deeper understanding of the structural and electronic properties of gold bromide and its derivatives.

Structural Properties: The Au₂Br₆ Dimer

Gold(III) bromide typically exists as a planar dimer, Au₂Br₆, with two bridging bromine atoms.[1] This structure is a cornerstone for understanding its reactivity. Below is a comparison of experimentally determined and theoretically calculated structural parameters for this dimer.

Data Presentation: Structural Parameters of Au₂Br₆
ParameterExperimental (X-ray Diffraction)Theoretical (DFT/B3LYP)Theoretical (MP2)Theoretical (CCSD(T))
Bond Lengths (Å)
Au-Br (terminal)2.42 - 2.51[2]2.4082.4132.417
Au-Br (bridging)2.42 - 2.51[2]2.5852.5972.600
Bond Angles (°)
Br(t)-Au-Br(t)~9093.393.393.2
Br(b)-Au-Br(b)~9086.786.786.8
Au-Br(b)-AuNot specified93.393.393.2

Theoretical data sourced from Schulz, A.; Hargittai, M. Chemistry. 2001, 7, 3657-70.

Electronic Properties: The Tetrabromoaurate(III) Anion

The tetrabromoaurate(III) anion, [AuBr₄]⁻, is a key species in the solution chemistry of gold(III) bromide. Its electronic structure has been investigated both experimentally using UV-Vis spectroscopy and theoretically with Time-Dependent Density Functional Theory (TD-DFT).

Data Presentation: Electronic Transitions of [AuBr₄]⁻
MethodAbsorption Maxima (nm)
Experimental (UV-Vis)254, 380, 450[3]
Theoretical (TD-DFT)Specific calculated values for [AuBr₄]⁻ are not readily available in the searched literature, highlighting an area for further research.

Vibrational Properties

Vibrational spectroscopy provides valuable insights into the bonding of gold bromide complexes.

Data Presentation: Vibrational Frequencies
SpeciesMethodAu-Br Stretching Frequency (cm⁻¹)
[AuBr₄]⁻ complexesExperimental (Infrared)250–262[2]
Au₂Br₆ / AuBr₃Theoretical (DFT)Specific calculated values for Au₂Br₆ or AuBr₃ are not readily available in the searched literature for direct comparison.

Experimental Protocols

Synthesis of Gold(III) Bromide (Au₂Br₆)

A common method for synthesizing gold(III) bromide is the direct reaction of gold metal with liquid bromine.[1]

Materials:

  • Gold powder

  • Liquid bromine (in excess)

Procedure:

  • Place gold powder in a sealed reaction vessel.

  • Carefully add an excess of liquid bromine to the vessel.

  • Heat the sealed vessel to 140 °C.

  • Maintain the temperature for a sufficient reaction time (e.g., 48 hours) to ensure complete conversion.

  • After the reaction, cool the vessel and carefully remove the excess bromine under a vacuum or by purging with an inert gas.

An alternative method involves the halide exchange reaction of gold(III) chloride with hydrobromic acid.[1]

X-ray Crystallography of Gold Bromide Complexes

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of gold bromide and its complexes.

General Procedure:

  • Grow suitable single crystals of the gold bromide compound. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount a selected crystal on a goniometer head.

  • Place the mounted crystal in an X-ray diffractometer.

  • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Process the collected data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

UV-Vis Spectroscopy of [AuBr₄]⁻

UV-Vis spectroscopy is used to probe the electronic transitions in gold bromide species in solution.

Procedure for analyzing [AuBr₄]⁻:

  • Prepare a stock solution of a salt of [AuBr₄]⁻ (e.g., HAuBr₄) in a suitable solvent (e.g., 0.01 M HClO₄).[3]

  • Prepare a series of dilutions of the stock solution to the desired concentrations.

  • Use a UV-Vis spectrophotometer to measure the absorbance of the solutions over a specific wavelength range (e.g., 190-900 nm).[3]

  • Identify the wavelengths of maximum absorbance (λ_max).

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy for studying vibrational modes.

General Experimental Setup:

  • A laser is used as the excitation source (e.g., 633 nm).[4]

  • The laser is focused onto the sample (solid or in solution).

  • The scattered light is collected and passed through a spectrometer.

  • A detector (e.g., a CCD camera) records the Raman spectrum.[4]

  • The spectrum is typically plotted as intensity versus the Raman shift (in cm⁻¹).

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison start Gold Powder + Bromine reaction Heating at 140°C start->reaction product Au₂Br₆ reaction->product xray X-ray Crystallography product->xray uvvis UV-Vis Spectroscopy ([AuBr₄]⁻ in solution) product->uvvis raman Raman Spectroscopy product->raman exp_data Experimental Data (Bond Lengths, Spectra) xray->exp_data uvvis->exp_data raman->exp_data comparison Comparison & Validation exp_data->comparison theor_model Theoretical Models (DFT, TD-DFT) theor_model->comparison

General workflow for experimental validation of gold bromide models.

Dimeric structure of Gold(III) Bromide (Au₂Br₆).

References

Comparative

A Comparative Guide to Alkaloid Testing Reagents: Gold Bromide and Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of gold bromide and other common precipitating reagents for the qualitative testing of alkaloids. The perform...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gold bromide and other common precipitating reagents for the qualitative testing of alkaloids. The performance of these reagents is evaluated based on available experimental data, with a focus on their applications, limitations, and the chemical principles underlying their reactivity.

Introduction to Alkaloid Testing

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They are of significant interest in pharmacology due to their wide range of physiological activities. Preliminary screening for the presence of alkaloids in natural product extracts or other samples is a crucial step in phytochemical analysis and drug discovery. This is often achieved using precipitation or colorimetric tests with various reagents. This guide focuses on a comparative analysis of gold bromide and the commonly used alkaloid precipitation reagents: Dragendorff's, Mayer's, Wagner's, and Hager's reagents.

Comparison of Alkaloid Testing Reagents

The following table summarizes the key characteristics of gold bromide and its alternatives in alkaloid testing. It is important to note that while gold bromide has been documented for specific alkaloid detection, its use as a general screening agent is not as widely reported as the other reagents.

ReagentCompositionPositive ResultPrinciple of ReactionKnown Cross-Reactivity & Limitations
Gold Bromide Gold(III) bromide (AuBr₃) solutionDeep purple color (for ketamine)[1]Formation of a complex between Au(III) and the nitrogen-containing compound.High cross-reactivity with compounds containing phenol (B47542) and hydroxyl groups, such as acetaminophen, ascorbic acid, heroin, lactose, mannitol, and morphine.[1] Limited data on its effectiveness as a general alkaloid screening agent.
Dragendorff's Reagent Solution of potassium bismuth iodideOrange to reddish-brown precipitate[2][3]Formation of an ion pair between the alkaloid's protonated nitrogen and the tetraiodobismuthate(III) complex anion.[2]Does not precipitate all alkaloids, for example, caffeine (B1668208) and other purine (B94841) alkaloids.[2]
Mayer's Reagent Potassium mercuric iodide solutionCream or white precipitate[4][5][6]Formation of a precipitate of the alkaloid-mercuric iodide complex.[4]Precipitates other nitrogenous compounds like proteins.
Wagner's Reagent Solution of iodine in potassium iodideReddish-brown precipitate[7][8]Formation of a precipitate of the alkaloid-polyiodide complex.[9]Can give false-positive results with certain amino acids and proteins.
Hager's Reagent Saturated solution of picric acidYellow precipitate[8][10][11]Formation of a precipitate of the alkaloid picrate.The precipitates can sometimes be non-specific.

Experimental Protocols

Detailed methodologies for the preparation and use of each reagent are provided below.

Gold Bromide Test for Ketamine

This protocol is specific for the detection of ketamine and highlights the reagent's colorimetric properties.

  • Reagent Preparation: A 0.25% solution of gold(III) bromide in 0.1M sodium hydroxide (B78521) is prepared, resulting in a brownish-yellow solution.[1]

  • Test Procedure:

    • Place two drops of the gold bromide reagent onto a spotting plate.

    • Add a small amount of the test substance (e.g., ketamine).

    • Observe any color change.

  • Positive Result: A deep purple color develops within approximately one minute, which may darken to a blackish-purple within two minutes.[1]

Protocols for General Alkaloid Screening Reagents

These protocols are for the general qualitative detection of alkaloids in a sample, typically a plant extract.

  • Preparation of Plant Extract:

    • The plant material is typically dried, powdered, and extracted with a suitable solvent (e.g., ethanol, methanol, or dilute acid). For precipitation tests, alkaloids are often extracted as their salts by using an acidified solvent.

  • Dragendorff's Test

    • Reagent Preparation:

      • Solution A: Dissolve 0.85 g of bismuth subnitrate in 10 mL of acetic acid and 40 mL of water.

      • Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.

      • Stock solution: Mix equal volumes of Solution A and Solution B.

      • Working solution: Dilute the stock solution with acetic acid and water before use.[2]

    • Test Procedure:

      • To 1-2 mL of the plant extract, add a few drops of Dragendorff's reagent.

      • Observe for the formation of a precipitate.

    • Positive Result: Formation of an orange or reddish-brown precipitate.[2][3]

  • Mayer's Test

    • Reagent Preparation: Dissolve 1.36 g of mercuric chloride in 60 mL of water and, in a separate container, 5 g of potassium iodide in 10 mL of water. Mix the two solutions and make up the volume to 100 mL with water.[5][12]

    • Test Procedure:

      • To 1-2 mL of the plant extract, add a few drops of Mayer's reagent.

      • Observe for the formation of a precipitate.

    • Positive Result: Formation of a cream or white precipitate.[4][5][6]

  • Wagner's Test

    • Reagent Preparation: Dissolve 1.27 g of iodine and 2 g of potassium iodide in 100 mL of water.[12]

    • Test Procedure:

      • To 1-2 mL of the plant extract, add a few drops of Wagner's reagent.

      • Observe for the formation of a precipitate.

    • Positive Result: Formation of a reddish-brown precipitate.[7][8]

  • Hager's Test

    • Reagent Preparation: A saturated aqueous solution of picric acid.[8][11]

    • Test Procedure:

      • To 1-2 mL of the plant extract, add a few drops of Hager's reagent.

      • Observe for the formation of a precipitate.

    • Positive Result: Formation of a yellow precipitate.[8][10][11]

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical principles and experimental workflows discussed.

Alkaloid_Precipitation_Workflow cluster_prep Sample Preparation cluster_testing Alkaloid Precipitation Tests cluster_results Observation plant_material Plant Material extraction Extraction with Acidified Solvent plant_material->extraction filtrate Acidic Alkaloid Salt Solution extraction->filtrate dragendorff Dragendorff's Reagent filtrate->dragendorff mayer Mayer's Reagent filtrate->mayer wagner Wagner's Reagent filtrate->wagner hager Hager's Reagent filtrate->hager precipitate Precipitate Formation dragendorff->precipitate Orange-Red ppt. mayer->precipitate Cream/White ppt. wagner->precipitate Reddish-Brown ppt. hager->precipitate Yellow ppt. Dragendorff_Reaction alkaloid Alkaloid (R₃N) protonated_alkaloid Protonated Alkaloid [R₃NH]⁺ alkaloid->protonated_alkaloid h_plus H⁺ (from acid) h_plus->protonated_alkaloid precipitate Orange-Red Precipitate [R₃NH]⁺[BiI₄]⁻ protonated_alkaloid->precipitate dragendorff_reagent Dragendorff's Reagent K⁺[BiI₄]⁻ dragendorff_reagent->precipitate Mayer_Reaction alkaloid Alkaloid (R₃N) precipitate Cream/White Precipitate (Alkaloid)₂·HgI₂·2HI alkaloid->precipitate mayer_reagent Mayer's Reagent K₂[HgI₄] mayer_reagent->precipitate Gold_Bromide_Reaction ketamine Ketamine (Nitrogen-containing compound) complex Colored Gold(III) Complex ketamine->complex gold_bromide Gold(III) Bromide AuBr₃ gold_bromide->complex

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Gold Bromide: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. Gold bromide (AuBr₃), a corrosive and hazardous compound, requires specific handli...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. Gold bromide (AuBr₃), a corrosive and hazardous compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper management of gold bromide waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle gold bromide with the utmost care in a well-ventilated area, preferably a chemical fume hood. Adherence to personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye ProtectionGoggles (European standard - EN 166) or face shieldProtects against splashes and dust.[1][2]
Hand ProtectionChemical-resistant glovesPrevents skin contact with the corrosive material.[1][3]
Body ProtectionLong-sleeved lab coatProtects skin from accidental exposure.[1]
Respiratory ProtectionType P3 (EN 143) respirator cartridgesRequired when dust formation is possible.[3]

An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2] In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5]

Step-by-Step Disposal Protocol

The primary strategy for the disposal of aqueous gold bromide waste is to precipitate the gold from the solution, converting it into a more stable and less hazardous solid form. This solid can then be collected for reclamation or disposal as hazardous solid waste.

Experimental Protocol: Precipitation of Gold from Gold Bromide Solution

This protocol details the precipitation of metallic gold from a gold bromide solution by pH adjustment.

Materials:

  • Aqueous gold bromide (AuBr₃) waste solution

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • pH indicator strips or a pH meter

  • Beakers

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Spatula

  • Appropriately labeled hazardous waste containers (one for solid waste, one for the remaining liquid)

Procedure:

  • Segregation and Preparation: Collect all aqueous waste containing gold bromide in a designated and clearly labeled container. Do not mix with other chemical waste streams.

  • pH Adjustment: While stirring, slowly add a solution of sodium hydroxide or potassium hydroxide to the gold bromide waste solution.[6]

  • Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a pH meter.

  • Precipitation: Continue adding the hydroxide solution until the pH of the solution reaches 13 or above.[6] At this high pH, metallic gold will precipitate out of the solution as a solid.[6]

  • Settling: Allow the precipitate to settle at the bottom of the beaker. This may take several hours.

  • Filtration: Carefully separate the solid gold precipitate from the liquid by filtration.

  • Solid Waste Handling: Transfer the collected gold precipitate into a clearly labeled container for solid hazardous waste. Due to its high value, reclamation of the gold should be considered.[7][8]

  • Liquid Waste (Filtrate) Handling: The remaining liquid (filtrate) should be tested for residual gold content. Even after precipitation, trace amounts of gold may remain. This liquid should be collected in a separate, labeled container for liquid hazardous waste and disposed of through an approved waste disposal plant.[2][5] Do not pour the filtrate down the drain.[4][5]

Logical Workflow for Gold Bromide Disposal

GoldBromideDisposal cluster_prep Preparation cluster_treatment Chemical Treatment cluster_separation Separation cluster_disposal Waste Management A Aqueous Gold Bromide Waste C Add NaOH or KOH Solution A->C Transfer to Beaker B Wear Appropriate PPE B->C D Monitor pH C->D Slowly E Adjust pH to ≥ 13 D->E F Precipitate Metallic Gold E->F G Allow Precipitate to Settle F->G H Filter the Mixture G->H I Collect Solid Gold Precipitate H->I J Collect Liquid Filtrate H->J K Dispose as Hazardous Solid Waste (or Reclaim) I->K L Dispose as Hazardous Liquid Waste J->L

References

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